Sco-peg3-nhs
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C22H32N2O9 |
|---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-(cyclooct-2-yn-1-yloxycarbonylamino)ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C22H32N2O9/c25-19-8-9-20(26)24(19)33-21(27)10-12-29-14-16-31-17-15-30-13-11-23-22(28)32-18-6-4-2-1-3-5-7-18/h18H,1-4,6,8-17H2,(H,23,28) |
InChI Key |
IXQPURUAEGAVFD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC#CC(CC1)OC(=O)NCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Function of Sco-peg3-nhs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the chemical structure and functional components of the bifunctional crosslinker, Sco-peg3-nhs. This reagent is of significant interest in the fields of bioconjugation, chemical biology, and drug development, particularly in the construction of antibody-drug conjugates (ADCs) and targeted drug delivery systems.
Core Structure and Components
This compound is a heterobifunctional crosslinker composed of three key moieties: a strained cyclooctyne (Sco), a polyethylene glycol spacer (peg3), and an N-hydroxysuccinimide (NHS) ester. The systematic name for the compound with CAS number 2141976-25-0 is 2,5-Dioxopyrrolidin-1-yl 1-(cyclooct-2-yn-1-yloxy)-1-oxo-5,8,11-trioxa-2-azatetradecan-14-oate.
The molecular formula is C₂₂H₃₂N₂O₉, and it has a molecular weight of approximately 468.5 g/mol .[1][2]
The Strained Cyclooctyne (Sco) Moiety
The "Sco" component refers to a strained cyclooctyne ring. This functional group is notable for its high reactivity in copper-free click chemistry reactions, specifically in strain-promoted alkyne-azide cycloadditions (SPAAC). The inherent ring strain of the cyclooctyne allows it to react rapidly and specifically with azide-containing molecules without the need for a cytotoxic copper catalyst. This makes it an ideal component for bioconjugation in living systems.
The Triethylene Glycol Spacer (peg3)
A three-unit polyethylene glycol (PEG) spacer, denoted as "peg3," links the Sco and NHS ester moieties. This hydrophilic spacer offers several advantages in biological applications:
-
Increased Solubility: The PEG linker enhances the water solubility of the entire molecule and its subsequent conjugates, which is crucial for working in aqueous biological environments.
-
Reduced Steric Hindrance: The length and flexibility of the PEG spacer minimize steric hindrance between the conjugated molecules, allowing for more efficient reactions.
-
Improved Pharmacokinetics: In therapeutic applications, PEGylation can increase the hydrodynamic radius of a molecule, potentially extending its circulation half-life and reducing immunogenicity.
The N-Hydroxysuccinimide (NHS) Ester
The molecule is terminated with an N-hydroxysuccinimide (NHS) ester. This functional group is highly reactive towards primary amines (-NH₂) found on biomolecules such as the side chains of lysine residues and the N-terminus of proteins. The reaction between an NHS ester and a primary amine forms a stable and covalent amide bond. This reaction is most efficient at a pH range of 7.2 to 9.
Quantitative Data
The following table summarizes key quantitative information for this compound.
| Property | Value | Reference |
| CAS Number | 2141976-25-0 | [1] |
| Molecular Formula | C₂₂H₃₂N₂O₉ | [2] |
| Molecular Weight | 468.5 g/mol | [3] |
| Purity | > 95% |
Experimental Protocols
While specific experimental protocols should be optimized for each application, a general two-step conjugation strategy is typically employed when using this compound to link two biomolecules (e.g., a protein and an azide-modified molecule).
Step 1: Reaction of NHS Ester with a Primary Amine
Objective: To attach the Sco-peg3 linker to a protein or other amine-containing molecule.
Materials:
-
Protein of interest in an amine-free buffer (e.g., phosphate-buffered saline, pH 7.2-8.0)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Desalting column or dialysis equipment
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO. This should be done immediately before use as the NHS ester is susceptible to hydrolysis.
-
Add a calculated molar excess of the this compound stock solution to the protein solution. The optimal molar ratio will depend on the protein and the desired degree of labeling and should be determined empirically.
-
Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or on ice. Reaction time and temperature are key parameters for optimization.
-
Remove the excess, unreacted this compound using a desalting column or through dialysis against an appropriate buffer.
Step 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Objective: To conjugate the Sco-labeled protein with an azide-containing molecule.
Materials:
-
Sco-labeled protein from Step 1
-
Azide-modified molecule of interest
Procedure:
-
Add the azide-modified molecule to the solution of the Sco-labeled protein.
-
The reaction will proceed without the need for a catalyst. The incubation time will depend on the concentration of the reactants and can range from 1 to 24 hours.
-
The reaction can be monitored by techniques such as SDS-PAGE, mass spectrometry, or chromatography.
-
Once the reaction is complete, the final conjugate can be purified using standard chromatography techniques (e.g., size-exclusion or affinity chromatography).
Visualizations
Structure of this compound
Caption: A simplified diagram illustrating the three core components of the this compound crosslinker.
Two-Step Bioconjugation Workflow
Caption: A logical workflow for a two-step bioconjugation using this compound.
References
In-Depth Technical Guide to Sco-peg3-nhs: Chemical Properties, Stability, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, stability, and common applications of Sco-peg3-nhs, a heterobifunctional crosslinker integral to advancements in bioconjugation, drug delivery, and proteomics. This document details the core characteristics of the molecule, protocols for its use, and visual representations of relevant chemical and experimental workflows.
Core Chemical Properties
This compound, with the CAS number 2141976-25-0, is a chemical compound featuring a cyclooctyne group (SCO) and an N-hydroxysuccinimide (NHS) ester linked by a three-unit polyethylene glycol (PEG) spacer. This structure allows for a two-step conjugation strategy, making it a versatile tool in the covalent modification of biomolecules.[1][2]
Table 1: Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C22H32N2O9 | [3] |
| Molecular Weight | 468.50 g/mol | [3] |
| CAS Number | 2141976-25-0 | [3] |
| Appearance | Yellow to brown liquid | |
| Purity | Typically ≥90% or >95% | |
| Solubility | Soluble in DMSO, DMF, DCM | Inferred from similar PEG-NHS esters |
Stability and Storage
Proper handling and storage of this compound are crucial to maintain its reactivity and ensure reproducible experimental outcomes.
Table 2: Stability and Storage Recommendations
| Condition | Recommendation | Reference(s) |
| Long-term Storage (Solid) | Store at -20°C, sealed and protected from moisture. | |
| Storage in Solvent | -80°C for up to 6 months; -20°C for up to 1 month. | |
| General Handling | Equilibrate vial to room temperature before opening to prevent moisture condensation. Prepare solutions immediately before use as the NHS ester is susceptible to hydrolysis. |
The stability of the NHS ester is pH-dependent, with hydrolysis rates increasing at higher pH values. Optimal reaction conditions for conjugation to primary amines are typically between pH 7.2 and 8.5.
Experimental Protocols
The following sections provide detailed methodologies for the use of this compound in the modification of proteins and other amine-containing molecules. These protocols are based on general procedures for PEG-NHS esters and should be optimized for specific applications.
General Protein Labeling with this compound
This protocol outlines the steps for conjugating this compound to primary amines (e.g., lysine residues) on a protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Protein Preparation: Ensure the protein solution is at an appropriate concentration (typically 1-10 mg/mL) in an amine-free buffer such as phosphate-buffered saline (PBS) at pH 7.2-8.0.
-
Reagent Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).
-
Conjugation Reaction:
-
Add a calculated molar excess of the this compound solution to the protein solution. A 20-fold molar excess is a common starting point for antibodies.
-
Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM to react with any excess NHS ester.
-
Purification: Remove unreacted this compound and byproducts using a desalting column or dialysis against a suitable buffer.
-
Characterization: Analyze the conjugate to determine the degree of labeling, purity, and functionality.
Signaling Pathways and Applications
While specific signaling pathways directly involving this compound are not extensively documented, its utility lies in the creation of tools to study such pathways. As a PROTAC (Proteolysis-Targeting Chimera) linker, this compound can be used to synthesize molecules that induce the degradation of specific target proteins, thereby allowing for the investigation of their roles in signaling cascades.
The bifunctional nature of this compound allows for a modular approach to bioconjugate synthesis. The SCO group can react with azide-containing molecules via strain-promoted alkyne-azide cycloaddition (SPAAC), a type of click chemistry. This enables the attachment of a wide range of functionalities, such as fluorescent dyes, drugs, or affinity tags, to the protein of interest.
Conclusion
This compound is a valuable reagent for researchers in drug development and chemical biology. Its defined PEG3 spacer, coupled with the dual reactivity of the SCO and NHS ester groups, provides a versatile platform for the synthesis of complex bioconjugates. The protocols and information provided in this guide serve as a foundation for the successful application of this compound in a variety of research settings. As with any chemical reagent, optimal results will be achieved through careful planning, execution, and characterization of the final products.
References
The Strategic Role of Sco-peg3-nhs in PROTACs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest. The architecture of a PROTAC is tripartite, consisting of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that covalently connects these two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the target protein and the E3 ligase. This technical guide provides a comprehensive overview of the mechanism of action of a specific linker, Sco-peg3-nhs, in the context of PROTAC design and function. We will delve into its conjugation chemistry, its impact on the PROTAC's biological activity, and provide detailed experimental protocols for its incorporation into a PROTAC molecule.
Introduction to PROTAC Technology
PROTACs are heterobifunctional molecules that function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2] This event-driven mechanism allows for the catalytic degradation of target proteins, offering a distinct advantage over traditional occupancy-based inhibitors.[3] The success of a PROTAC is heavily reliant on the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[4]
The linker connecting the two ligands plays a pivotal role in this process. It is not merely a spacer but an active component that influences the overall properties of the PROTAC.[4] The length, rigidity, and chemical composition of the linker dictate the relative orientation and proximity of the target protein and the E3 ligase within the ternary complex.
The Role of PEG Linkers in PROTACs
Polyethylene glycol (PEG) linkers are commonly employed in PROTAC design due to their favorable physicochemical properties.
-
Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of the often large and hydrophobic PROTAC molecule.
-
Improved Cell Permeability: The flexibility of PEG linkers can allow the PROTAC to adopt a conformation that masks its polar surface area, potentially improving its ability to cross the cell membrane.
-
Optimized Ternary Complex Formation: The length and flexibility of the PEG linker are critical for achieving an optimal conformation for the formation of a stable ternary complex. A linker that is too short may lead to steric hindrance, while a linker that is too long might result in an unproductive complex. Research suggests that a linker length of 10-12 atoms, which is consistent with a PEG3-containing linker, can be highly effective for protein degradation.
This compound: A Detailed Profile
This compound is a PROTAC linker that incorporates a three-unit polyethylene glycol (PEG3) chain. One terminus of the linker is designed for attachment to a ligand, while the other end features an N-Hydroxysuccinimide (NHS) ester.
| Property | Value |
| Molecular Formula | C22H32N2O9 |
| Molecular Weight | 468.5 g/mol |
| CAS Number | 2141976-25-0 |
Table 1: Physicochemical Properties of this compound.
The key functional group of this linker for PROTAC synthesis is the NHS ester. NHS esters are highly reactive towards primary amines, forming stable amide bonds. This makes this compound a valuable tool for conjugating to ligands that possess a primary amine handle.
Mechanism of Action of this compound in PROTACs
The primary mechanism of action of this compound in PROTACs is to serve as a flexible and hydrophilic linker that covalently connects a target protein ligand to an E3 ligase ligand. Its specific contributions are:
-
Conjugation Chemistry: The NHS ester of this compound reacts specifically with primary amines on a pre-selected ligand (either for the target protein or the E3 ligase) to form a stable amide bond. This reaction is typically carried out in a non-amine-containing buffer at a slightly alkaline pH (7.2-8.5). The formation of this covalent bond is the initial step in constructing the final PROTAC molecule.
-
Ternary Complex Formation: Once incorporated into the PROTAC, the PEG3 chain of the linker provides the necessary length and flexibility to allow the two ligands to simultaneously bind to their respective proteins (the target protein and the E3 ligase). This facilitates the formation of a productive ternary complex, which is essential for the subsequent ubiquitination of the target protein.
-
Physicochemical Modulation: The hydrophilic PEG3 chain can enhance the overall solubility of the final PROTAC molecule, which is often a challenge for these large molecules. This improved solubility can positively impact the PROTAC's pharmacokinetic properties.
Experimental Protocols
General Protocol for Conjugation of this compound to an Amine-Containing Ligand
This protocol describes the general procedure for reacting this compound with a ligand (either for the protein of interest or the E3 ligase) that contains a primary amine.
Materials:
-
Amine-containing ligand
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.2-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
High-performance liquid chromatography (HPLC) for purification
Procedure:
-
Ligand Preparation: Dissolve the amine-containing ligand in the reaction buffer to a final concentration of 1-10 mg/mL.
-
This compound Preparation: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mM.
-
Conjugation Reaction: Add a 5-20 fold molar excess of the dissolved this compound to the ligand solution. The final concentration of the organic solvent should not exceed 10% (v/v).
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C.
-
Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 50 mM to stop the reaction by consuming any unreacted this compound. Incubate for 15 minutes at room temperature.
-
Purification: Purify the resulting ligand-linker conjugate using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the product by LC-MS and NMR.
Western Blotting to Assess PROTAC-mediated Protein Degradation
This protocol is a standard method to quantify the reduction in target protein levels following treatment with a PROTAC synthesized using the this compound linker.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to attach overnight. Treat the cells with varying concentrations of the PROTAC for a specified period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST and then incubate with a primary antibody specific for the target protein. After washing, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the DC50 (the concentration of PROTAC that causes 50% degradation of the target protein) and Dmax (the maximum degradation achieved).
Visualizations
Caption: General mechanism of action of a PROTAC.
Caption: Experimental workflow for PROTAC synthesis.
Conclusion
The this compound linker is a valuable and versatile tool in the design and synthesis of PROTACs. Its PEG3 component offers a balance of flexibility and hydrophilicity, which can positively influence the solubility and cell permeability of the resulting PROTAC. The NHS ester functionality provides a reliable method for conjugation to amine-containing ligands. A thorough understanding of its mechanism of action and the optimization of its use through well-defined experimental protocols are crucial for the successful development of potent and effective protein degraders. This guide provides the foundational knowledge for researchers to effectively utilize this compound in their PROTAC discovery programs.
References
- 1. benchchem.com [benchchem.com]
- 2. A FEASIBLE APPROACH TO EVALUATE THE RELATIVE REACTIVITY OF NHS-ESTER ACTIVATED GROUP WITH PRIMARY AMINE-DERIVATIZED DNA ANALOGUE AND NON-DERIVATIZED IMPURITY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
The Dual-Reactive Nature of SCO-PEG3-NHS: A Technical Guide to its Core Functionality in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the fundamental role of the SCO-PEG3-NHS linker, a heterobifunctional reagent designed for two-step bioconjugation. The document will detail the chemistry of its constituent reactive groups, provide comparative data on its expected reactivity, outline comprehensive experimental protocols, and visualize the underlying chemical processes.
Introduction to this compound
This compound, chemically identified as 5,8,11-Trioxa-2-azatetradecanedioic acid, 1-(2-cyclooctyn-1-yl) 14-(2,5-dioxo-1-pyrrolidinyl) ester , is a versatile tool in chemical biology and drug development. Its structure comprises three key components:
-
SCO (Strained Cyclooctyne) Group: A non-activated, monocyclic alkyne that serves as the bioorthogonal reactive handle. Due to significant ring strain, it readily undergoes a [3+2] cycloaddition with azide-modified molecules without the need for a cytotoxic copper catalyst. This reaction is known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
-
PEG3 (Triethylene Glycol) Spacer: A short, hydrophilic polyethylene glycol linker. This spacer enhances the solubility of the molecule in aqueous buffers, reduces potential steric hindrance during conjugation, and can minimize non-specific interactions of the conjugated molecule.
-
NHS (N-Hydroxysuccinimide) Ester: A highly reactive functional group that readily couples with primary amines (such as the N-terminus of proteins or the side chain of lysine residues) to form stable amide bonds.
This dual functionality allows for a two-step conjugation strategy: first, the NHS ester is used to attach the cyclooctyne-PEG linker to a biomolecule of interest (e.g., an antibody, protein, or peptide). Subsequently, the cyclooctyne moiety can be specifically "clicked" onto a second molecule that has been functionalized with an azide group.
The Role and Reactivity of the SCO Group
The core function of the SCO group lies in its ability to participate in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is a cornerstone of bioorthogonal chemistry, allowing for the formation of a stable triazole linkage in complex biological media with high specificity and efficiency.
Quantitative Reactivity Data
| Cyclooctyne Reagent | Abbreviation | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |
| Cyclooctyne | OCT | ~2.4 x 10⁻³ | [1] |
| SCO (in this compound) | SCO | ~2-5 x 10⁻³ (Estimated) | N/A |
| Bicyclononyne | BCN | ~1.4 x 10⁻² - 2.4 x 10⁻² | [2][3] |
| Dibenzoannulated cyclooctyne | DIBO | ~1.7 x 10⁻¹ | [2] |
| Dibenzocyclooctyne | DBCO (ADIBO) | ~0.3 - 1.0 | [2] |
| Biarylazacyclooctynone | BARAC | ~0.96 |
Note: The reaction rate for the SCO group is an estimation based on the reactivity of the simplest, non-activated cyclooctyne (OCT). The actual rate may vary.
Experimental Protocols
The use of this compound involves a two-stage process: (1) conjugation of the linker to an amine-containing molecule via the NHS ester, and (2) the bioorthogonal SPAAC reaction with an azide-containing molecule.
Protocol for NHS Ester Conjugation to a Protein
This protocol provides a general guideline for labeling a protein with the this compound linker. Optimization may be required depending on the specific protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in an amine-free buffer such as PBS.
-
Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM. The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions; do not prepare stock solutions for long-term storage.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the 10 mM this compound solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to prevent protein denaturation.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature. This will hydrolyze any unreacted NHS ester.
-
Purification: Remove excess, unreacted this compound and quenching buffer components by using a desalting column, dialysis, or size-exclusion chromatography.
-
Characterization: Confirm the successful conjugation and determine the degree of labeling using methods such as mass spectrometry (MALDI-TOF or ESI-MS).
Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the "click" reaction between the SCO-functionalized protein and an azide-containing molecule.
Materials:
-
SCO-functionalized protein
-
Azide-containing molecule (e.g., a fluorescent probe, drug molecule, or another biomolecule)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation: Prepare the SCO-functionalized protein and the azide-containing molecule in the desired reaction buffer.
-
SPAAC Reaction: Add the azide-containing molecule to the SCO-functionalized protein. A 1.5- to 10-fold molar excess of the azide-containing molecule is typically used to ensure complete reaction of the cyclooctyne.
-
Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or 37°C. Reaction times may vary depending on the concentrations of the reactants and the specific azide used. The reaction can be monitored by techniques such as SDS-PAGE (if there is a significant mass change), fluorescence (if using a fluorescent azide), or mass spectrometry.
-
Purification: If necessary, purify the final conjugate to remove any unreacted azide-containing molecule using size-exclusion chromatography, affinity chromatography, or dialysis.
Visualizations of Workflows and Mechanisms
The following diagrams, generated using Graphviz, illustrate the key processes involved in using this compound.
References
The Trifunctional Role of Sco-peg3-nhs in Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The heterobifunctional linker, Sco-peg3-nhs, represents a sophisticated tool in the field of bioconjugation, enabling the covalent linkage of molecules to biomolecules with precision and control. This technical guide provides a comprehensive overview of the core functionalities of this compound, with a particular focus on the integral role of its N-hydroxysuccinimide (NHS) ester component. Through a detailed examination of its constituent parts—the Sco (cyclooctyne) moiety, the polyethylene glycol (PEG) linker, and the NHS ester—this document will elucidate the molecule's mechanism of action and its applications in advanced drug development and research.
Core Components and Their Functions
This compound is a molecule comprised of three key functional domains, each contributing a specific and crucial role in the bioconjugation process.
-
Sco (Cyclooctyne) Moiety: The "Sco" component is a cyclooctyne derivative, a strained alkyne that serves as a reactive handle for bioorthogonal chemistry. Specifically, it is poised to react with azide-containing molecules via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a highly efficient and specific "click chemistry" reaction that proceeds without the need for a cytotoxic copper catalyst. This functionality allows for the subsequent attachment of a secondary molecule of interest after the initial conjugation to a biomolecule.
-
peg3 (Polyethylene Glycol) Linker: The "peg3" portion of the molecule is a hydrophilic spacer arm consisting of three polyethylene glycol units. This linker serves multiple purposes: it enhances the aqueous solubility of the entire construct, reduces potential steric hindrance between the conjugated molecules, and can improve the pharmacokinetic profile of the final bioconjugate by reducing aggregation and immunogenicity.[1]
-
NHS (N-hydroxysuccinimide) Ester: The NHS ester is the primary focus of this guide, as it provides the initial point of covalent attachment to the target biomolecule. It is a highly reactive group that specifically targets primary amines (-NH2), such as those found on the side chains of lysine residues and the N-terminus of proteins and peptides.[2][3][4][5]
The Pivotal Function of the NHS Ester in this compound
The NHS ester is an amine-reactive functional group that is widely employed in bioconjugation due to its ability to form stable and irreversible amide bonds under mild reaction conditions. This reaction is a cornerstone of protein modification and labeling.
Mechanism of Amine Acylation
The reaction between the NHS ester of this compound and a primary amine on a biomolecule proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which subsequently collapses, releasing the N-hydroxysuccinimide as a leaving group and forming a stable amide bond.
Caption: Reaction mechanism of an NHS ester with a primary amine.
Reaction Parameters for Optimal Conjugation
The efficiency of the NHS ester-amine reaction is influenced by several key parameters. Careful control of these conditions is essential to maximize conjugation yield and minimize side reactions.
| Parameter | Recommended Range | Rationale |
| pH | 7.2 - 8.5 | At a slightly alkaline pH, primary amines are deprotonated and more nucleophilic, leading to a faster reaction rate. However, at pH values above 8.5, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the overall yield. |
| Buffer | Amine-free buffers (e.g., PBS, HEPES, borate) | Buffers containing primary amines, such as Tris or glycine, will compete with the target biomolecule for reaction with the NHS ester and should be avoided. |
| Temperature | 4°C to Room Temperature (25°C) | The reaction can be performed at room temperature for faster kinetics or at 4°C for overnight incubations, which can be beneficial for sensitive proteins. |
| Reactant Ratio | 5- to 20-fold molar excess of this compound | A molar excess of the NHS ester reagent is typically used to drive the reaction to completion and achieve a higher degree of labeling on the target biomolecule. |
Experimental Protocol: Antibody Labeling with this compound
This protocol provides a general procedure for the conjugation of this compound to an antibody. Optimization may be required for specific antibodies and desired degrees of labeling.
Materials
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., Sephadex G-25)
Procedure
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines, exchange it into the Reaction Buffer using a desalting column or dialysis.
-
Adjust the antibody concentration to 1-10 mg/mL in the Reaction Buffer.
-
-
This compound Solution Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound solution to the antibody solution.
-
Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add the Quenching Solution to a final concentration of 50 mM and incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove the unreacted this compound and the N-hydroxysuccinimide byproduct by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Collect the fractions containing the labeled antibody.
-
-
Characterization:
-
Determine the protein concentration of the purified conjugate using a standard protein assay (e.g., BCA assay).
-
The degree of labeling (DOL), the average number of this compound molecules per antibody, can be determined using methods such as MALDI-TOF mass spectrometry.
-
Caption: General experimental workflow for antibody conjugation.
Downstream Applications: The Role of the Sco Moiety
Once the this compound linker is successfully conjugated to the target biomolecule via the NHS ester, the Sco (cyclooctyne) moiety becomes available for a subsequent, highly specific reaction. This bioorthogonal "click" reaction with an azide-functionalized molecule opens up a vast array of possibilities for creating complex and multifunctional bioconjugates.
Caption: Two-step bioconjugation strategy using this compound.
This two-step approach allows for a modular and flexible strategy in the design of:
-
Antibody-Drug Conjugates (ADCs): An antibody can be first labeled with this compound, followed by the attachment of a potent cytotoxic drug that has been modified with an azide group.
-
Targeted Imaging Agents: A targeting protein can be conjugated with this compound and then "clicked" to an azide-containing imaging agent, such as a fluorescent dye or a chelator for a radionuclide.
-
PROTACs (PROteolysis TArgeting Chimeras): this compound can be used as a linker in the synthesis of PROTACs, which are molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the degradation of the target protein.
Conclusion
The NHS ester functionality of this compound is the gateway to its utility as a powerful bioconjugation reagent. By providing a reliable and efficient means of attaching the linker to primary amines on biomolecules, it sets the stage for the subsequent utilization of the Sco moiety in bioorthogonal click chemistry. This trifunctional design, combining an amine-reactive group, a hydrophilic spacer, and a bioorthogonal handle, makes this compound a versatile and indispensable tool for researchers and scientists in the development of next-generation therapeutics and diagnostics. The careful control of reaction parameters, as outlined in this guide, will ensure the successful application of this reagent in a wide range of bioconjugation strategies.
References
The Role of PEG Linkers in Targeted Protein Degradation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted protein degradation (TPD) has opened a new frontier in therapeutic intervention, moving beyond simple inhibition to the induced elimination of disease-causing proteins. At the heart of this technology are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to degrade specific proteins of interest (POIs). A critical, yet often underestimated, component of a PROTAC is the linker that connects the POI-binding ligand to the E3 ubiquitin ligase-recruiting ligand. Among the various linker types, polyethylene glycol (PEG) linkers have garnered significant attention for their unique properties that profoundly influence the efficacy and druglikeness of these degraders. This guide provides a comprehensive technical overview of the core principles of PEG linkers in TPD, supported by quantitative data, detailed experimental protocols, and visual diagrams to aid in the rational design of next-generation protein degraders.
Core Principles of PEG Linkers in PROTACs
PROTACs are comprised of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects these two moieties.[1] The linker is far more than an inert spacer; its length, flexibility, and chemical composition are critical determinants of a PROTAC's overall performance.[2] PEG linkers, composed of repeating ethylene glycol units, offer several advantages in PROTAC design.[3]
The primary role of the linker is to position the target protein and the E3 ligase in a productive orientation to facilitate the transfer of ubiquitin from the E2-conjugating enzyme to a lysine residue on the POI.[4] This polyubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome.[5]
Impact on Physicochemical Properties and Cellular Permeability
A significant challenge in PROTAC development is their large molecular weight and often lipophilic nature, which can lead to poor aqueous solubility and limited cell permeability. PEG linkers, with their inherent hydrophilicity, can significantly improve the solubility of PROTACs. However, the relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion across the cell membrane, the flexibility of PEG linkers can allow the PROTAC to adopt a more compact conformation, effectively shielding its polar surface area and facilitating cellular uptake.
Quantitative Impact of PEG Linker Length on PROTAC Performance
The length of the PEG linker is a critical parameter that must be empirically optimized for each specific POI and E3 ligase pair. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker can result in a non-productive complex where ubiquitination is inefficient. The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on PROTAC efficacy.
| PROTAC Target | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| ERα | 12-atom chain | ~100 | ~70% | MCF-7 | |
| 16-atom chain | ~10 | >90% | MCF-7 | **** | |
| 20-atom chain | ~50 | ~80% | MCF-7 | ||
| BTK | 3 PEG units | >1000 | <20% | Ramos | |
| 4 PEG units | ~10 | ~90% | Ramos | **** | |
| 5 PEG units | ~50 | ~80% | Ramos | ||
| BRD4 | PEG3 | 50 | 85% | HeLa | |
| PEG4 | 25 | 95% | HeLa | **** | |
| PEG5 | 40 | 90% | HeLa |
Table 1: Impact of PEG Linker Length on PROTAC Degradation Efficacy. DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, while Dmax is the maximum percentage of protein degradation achieved. Optimal degradation is often observed within a specific linker length range.
| PROTAC Target | Linker Composition | Ternary Complex Kd (nM) | Cooperativity (α) | Reference |
| BRD4/VHL | Short PEG Linker | 150 | 0.8 | |
| Optimal PEG Linker | 25 | 5.2 | **** | |
| Long PEG Linker | 80 | 1.5 |
Table 2: Influence of PEG Linker Length on Ternary Complex Formation. Kd represents the dissociation constant of the ternary complex (POI-PROTAC-E3 ligase). A lower Kd indicates a more stable complex. Cooperativity (α) is the factor by which the affinity of one protein for the PROTAC is altered by the presence of the other. An α > 1 indicates positive cooperativity, which is often desirable for potent degradation.
Signaling Pathways and Experimental Workflows
The design and evaluation of effective PROTACs require a thorough understanding of the underlying biological pathways and a systematic experimental approach.
Experimental Protocols
This section provides detailed methodologies for key experiments in the evaluation of PEGylated PROTACs.
Protocol 1: General Synthesis of a PEGylated PROTAC via Amide Coupling and Click Chemistry
This protocol outlines a common synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG linker.
Materials:
-
POI ligand with an alkyne functional group.
-
E3 ligase ligand (e.g., pomalidomide) with a primary amine.
-
Bifunctional PEG linker with a carboxylic acid and an azide group (e.g., HOOC-PEGn-N3).
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine).
-
Click chemistry reagents: Copper(II) sulfate pentahydrate, Sodium ascorbate.
-
Solvents: Anhydrous DMF (N,N-Dimethylformamide), t-BuOH (tert-Butanol), Water.
-
Standard laboratory glassware and purification equipment (HPLC, LC-MS).
Procedure:
Step 1: Coupling of E3 Ligase Ligand to PEG Linker
-
Dissolve the E3 ligase ligand (1.0 eq) and the bifunctional PEG linker (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring progress by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the E3 ligase-linker intermediate by flash column chromatography or preparative HPLC.
Step 2: Click Chemistry to Couple POI Ligand
-
Dissolve the purified E3 ligase-linker intermediate (1.0 eq) and the alkyne-functionalized POI ligand (1.1 eq) in a mixture of t-BuOH and water (1:1).
-
Add a freshly prepared aqueous solution of sodium ascorbate (0.3 eq).
-
Add an aqueous solution of copper(II) sulfate pentahydrate (0.1 eq).
-
Stir the reaction vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final PROTAC product by preparative HPLC.
Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol describes the quantification of target protein degradation in cells treated with a PROTAC.
Materials:
-
Cultured cells expressing the target protein.
-
PROTAC compound dissolved in DMSO.
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, electrophoresis, and transfer apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody specific to the target protein and a loading control protein (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Protocol 3: NanoBRET™ Assay for Ternary Complex Formation in Live Cells
This protocol provides a method to quantify the formation of the POI-PROTAC-E3 ligase ternary complex in living cells.
Materials:
-
HEK293 cells.
-
Expression vectors for NanoLuc®-POI and HaloTag®-E3 ligase.
-
Transfection reagent.
-
NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand.
-
White, opaque 96-well assay plates.
-
Luminometer capable of measuring luminescence at two wavelengths.
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-POI and HaloTag®-E3 ligase expression vectors and seed them into a 96-well plate. Incubate for 24 hours.
-
Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate for at least 2 hours to allow for labeling of the HaloTag®-E3 ligase.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC compound and incubate for a specified time (e.g., 90 minutes).
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
BRET Measurement: Immediately measure the luminescence at 460 nm (donor emission) and >600 nm (acceptor emission) using a luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A PROTAC-dependent increase in the NanoBRET™ ratio indicates the formation of the ternary complex.
Protocol 4: Caco-2 Permeability Assay
This assay is used to assess the intestinal permeability of a PROTAC, which is a key parameter for oral bioavailability.
Materials:
-
Caco-2 cells.
-
Transwell® inserts with a microporous membrane.
-
Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES).
-
PROTAC compound.
-
LC-MS/MS for sample analysis.
Procedure:
-
Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Assay (Apical to Basolateral):
-
Add the PROTAC solution to the apical (upper) chamber.
-
At various time points, collect samples from the basolateral (lower) chamber.
-
-
Permeability Assay (Basolateral to Apical):
-
Add the PROTAC solution to the basolateral chamber.
-
At various time points, collect samples from the apical chamber.
-
-
Sample Analysis: Quantify the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-A / Papp A-B) can be determined to assess if the PROTAC is a substrate for efflux transporters.
Conclusion
PEG linkers are a versatile and powerful tool in the design of effective PROTACs. Their ability to enhance solubility, modulate cell permeability, and facilitate the formation of a productive ternary complex makes them a cornerstone of modern TPD research. However, the optimal linker is highly dependent on the specific target and E3 ligase pair, necessitating a systematic and empirical approach to linker design and optimization. The quantitative data, detailed protocols, and visual guides provided in this document are intended to empower researchers to rationally design and evaluate novel PEGylated PROTACs with improved therapeutic potential. As our understanding of the intricate interplay between the linker and the components of the ternary complex continues to grow, so too will our ability to develop highly potent and selective protein degraders for a wide range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Beginner's Guide to Sco-peg3-nhs in PROTAC Development: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Linkers in PROTACs
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. While the choice of ligands dictates the target specificity, the linker is a critical determinant of a PROTAC's overall success, influencing its efficacy, selectivity, and pharmacokinetic properties.
This guide provides an in-depth technical overview of a specific and versatile linker, Sco-peg3-nhs , for researchers beginning their journey into PROTAC development. We will dissect its chemical properties, provide detailed experimental protocols for its use, and present quantitative data to guide your research.
Understanding this compound: A Heterobifunctional Linker
The designation "this compound" describes a heterobifunctional linker with three distinct components:
-
Sco (Cyclooctyne): This is a strained alkyne functional group that participates in a highly efficient and bioorthogonal reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This "click chemistry" reaction is copper-free, making it ideal for biological applications as it avoids the cytotoxicity associated with copper catalysts. The cyclooctyne group reacts specifically with an azide group to form a stable triazole linkage.
-
peg3 (Polyethylene Glycol, 3 units): The PEG spacer is a short, hydrophilic chain of three ethylene glycol units. The inclusion of a PEG linker in a PROTAC can enhance aqueous solubility, improve cell permeability, and provide the necessary flexibility and length to facilitate the formation of a productive ternary complex between the target protein and the E3 ligase.
-
nhs (N-Hydroxysuccinimide ester): The NHS ester is a reactive group that readily forms a stable amide bond with primary amines, such as the lysine residues found on the surface of proteins or amine-functionalized small molecules.
The chemical structure of this compound is 5,8,11-Trioxa-2-azatetradecanedioic acid, 1-(2-cyclooctyn-1-yl) 14-(2,5-dioxo-1-pyrrolidinyl) ester. This unique combination of a cyclooctyne and an NHS ester on a PEG backbone allows for a versatile, two-step conjugation strategy for PROTAC synthesis.
PROTAC Synthesis Strategy using this compound
The heterobifunctional nature of this compound lends itself to a modular and efficient two-step synthesis of PROTACs. This approach allows for the separate preparation of the POI ligand and the E3 ligase ligand, which are then sequentially conjugated to the linker.
General Workflow:
-
Functionalization of the first ligand: One of the ligands (either for the POI or the E3 ligase) is synthesized with a primary amine handle. This amine will react with the NHS ester of the this compound linker.
-
Conjugation to the linker (Amide Bond Formation): The amine-functionalized ligand is reacted with this compound to form a stable amide bond. This reaction yields an intermediate where the ligand is attached to the PEG linker, which now has a terminal cyclooctyne group.
-
Functionalization of the second ligand: The second ligand is synthesized with an azide handle.
-
Final PROTAC assembly (SPAAC Reaction): The cyclooctyne-functionalized ligand-linker intermediate is then reacted with the azide-functionalized second ligand via a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. This "click" reaction forms a stable triazole ring, completing the synthesis of the final PROTAC.
This workflow is illustrated in the diagram below:
Experimental Protocols
The following are detailed, generalized protocols for the synthesis of a PROTAC using this compound. Note: These protocols may require optimization based on the specific properties of the ligands.
Protocol 1: Conjugation of an Amine-Containing Ligand to this compound
Objective: To form an amide bond between a ligand with a primary amine and the NHS ester of the linker.
Materials:
-
Amine-functionalized ligand (Ligand-NH2)
-
This compound linker
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Tertiary amine base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Reaction vessel
-
Magnetic stirrer and stir bar
-
Analytical HPLC and LC-MS for reaction monitoring
Procedure:
-
Reagent Preparation:
-
Dissolve the Amine-functionalized ligand (1.0 equivalent) in the anhydrous solvent in the reaction vessel.
-
In a separate vial, dissolve this compound (1.1 equivalents) in the same anhydrous solvent.
-
-
Reaction Setup:
-
To the solution of the Amine-functionalized ligand, add the tertiary amine base (2.0-3.0 equivalents).
-
Stir the mixture for 5 minutes at room temperature.
-
-
Conjugation:
-
Add the solution of this compound dropwise to the stirring solution of the ligand.
-
Allow the reaction to proceed at room temperature for 2-12 hours. The reaction progress should be monitored by LC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture can be diluted with an appropriate organic solvent (e.g., ethyl acetate) and washed with brine to remove excess base and other water-soluble impurities.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography or preparative HPLC to yield the Ligand-peg3-Sco intermediate.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Objective: To conjugate the cyclooctyne-containing intermediate with an azide-functionalized ligand.
Materials:
-
Ligand-peg3-Sco intermediate (from Protocol 1)
-
Azide-functionalized ligand (Ligand-N3)
-
Reaction solvent (e.g., DMSO, DMF, or a mixture of acetonitrile and water)
-
Reaction vessel
-
Magnetic stirrer and stir bar
-
Analytical HPLC and LC-MS for reaction monitoring
Procedure:
-
Reagent Preparation:
-
Dissolve the Ligand-peg3-Sco intermediate (1.0 equivalent) in the reaction solvent in the reaction vessel.
-
In a separate vial, dissolve the Azide-functionalized ligand (1.0-1.2 equivalents) in the same solvent.
-
-
Reaction Setup:
-
Add the solution of the Azide-functionalized ligand to the stirring solution of the Ligand-peg3-Sco intermediate.
-
-
Conjugation:
-
Stir the reaction mixture at room temperature. SPAAC reactions are typically complete within 1-24 hours.
-
Monitor the reaction progress by LC-MS for the formation of the final PROTAC product and the disappearance of the starting materials.
-
-
Purification:
-
Once the reaction is complete, the final PROTAC can be purified directly from the reaction mixture using preparative HPLC.
-
The fractions containing the pure PROTAC are collected, combined, and lyophilized to yield the final product as a solid.
-
Data Presentation: Quantitative Analysis of PROTAC Performance
The efficacy of a PROTAC is typically evaluated using cellular assays to determine its ability to induce the degradation of the target protein. Key parameters include:
-
DC50: The concentration of the PROTAC that induces 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation achieved.
Below is a table summarizing representative data for PROTACs targeting Bromodomain-containing protein 4 (BRD4), a well-studied target in cancer therapy. While these specific PROTACs may not have been synthesized with this compound, the data provides a benchmark for the expected potency of BRD4-degrading PROTACs.
| PROTAC Name | E3 Ligase Ligand | Target Ligand (BRD4 binder) | Linker Type | Cell Line | DC50 (nM) | Dmax (%) |
| ARV-825 | Pomalidomide (CRBN) | OTX015 | PEG | Burkitt's Lymphoma | <1 | >95 |
| dBET1 | Thalidomide (CRBN) | JQ1 | PEG | MV4;11 | ~1.8 | >98 |
| MZ1 | VHL ligand | JQ1 | PEG | HeLa | ~25 | ~90 |
| QCA570 | Lenalidomide (CRBN) | QCA276 | PEG | MOLM-13 | 0.008 | >95 |
Signaling Pathway Visualization: BRD4 in Cancer
BRD4 is a key transcriptional co-activator that plays a critical role in the expression of oncogenes such as c-MYC. By inducing the degradation of BRD4, PROTACs can effectively downregulate the expression of these cancer-driving genes, leading to cell cycle arrest and apoptosis. The following diagram illustrates a simplified signaling pathway involving BRD4.
PROTAC Development Workflow
The development of a novel PROTAC is a multi-step process that begins with the design and synthesis of the molecule and culminates in its biological evaluation. The following diagram outlines a typical workflow for PROTAC development.
Conclusion
The this compound linker offers a powerful and versatile tool for the synthesis of PROTACs. Its heterobifunctional nature, combining robust NHS ester chemistry with bioorthogonal strain-promoted click chemistry, provides a streamlined and efficient approach to constructing these complex molecules. By understanding the principles outlined in this guide, researchers can confidently incorporate this compound into their PROTAC development programs, paving the way for the discovery of novel therapeutics that target disease-causing proteins for degradation.
The Nexus of Precision: A Technical Guide to Cyclooctyne Linkers in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of bioconjugation and targeted therapeutics, the ability to form stable, covalent linkages with high specificity and efficiency is paramount. Among the arsenal of bioorthogonal reactions, the strain-promoted alkyne-azide cycloaddition (SPAAC), a cornerstone of "click chemistry," has emerged as a particularly powerful tool. This in-depth technical guide delves into the core of SPAAC, focusing on the applications of cyclooctyne linkers—the strained alkynes that drive this exquisitely selective reaction. From fundamental principles to detailed experimental protocols, this document serves as a comprehensive resource for researchers leveraging the precision of cyclooctyne-based click chemistry in drug development, diagnostics, and beyond.
The Engine of Bioorthogonality: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
At its heart, SPAAC is a [3+2] cycloaddition between a cyclooctyne and an azide, yielding a stable triazole linkage. Unlike its predecessor, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC proceeds without the need for a cytotoxic copper catalyst, rendering it truly bioorthogonal and suitable for applications in living systems.[1] The reaction is driven by the significant ring strain of the cyclooctyne, which dramatically lowers the activation energy of the cycloaddition, enabling it to proceed efficiently at physiological temperatures and pH.[1]
The exquisite selectivity of SPAAC arises from the fact that both the cyclooctyne and azide functional groups are abiotic; they are absent from and non-reactive with native biological molecules such as proteins, nucleic acids, and lipids.[2] This ensures that the ligation occurs exclusively between the intended molecular partners, enabling precise labeling, tracking, and modification of biomolecules in complex biological milieu.[2]
A Spectrum of Reactivity: A Comparative Analysis of Cyclooctyne Linkers
The choice of cyclooctyne linker is a critical determinant of SPAAC reaction kinetics and, consequently, the success of a bioconjugation strategy. The reactivity of different cyclooctynes is primarily governed by their ring strain and electronic properties. A variety of cyclooctyne derivatives have been developed, each with a unique balance of reactivity, stability, and hydrophilicity.
| Cyclooctyne Derivative | Abbreviation | Second-Order Rate Constant (k) with Benzyl Azide (M⁻¹s⁻¹) | Key Features & Considerations |
| Bicyclo[6.1.0]nonyne | BCN | ~0.06 - 0.1 | Smaller size, lower lipophilicity, but slower reaction rates.[3] |
| Dibenzocyclooctyne | DBCO / ADIBO | ~0.6 - 1.0 | High reactivity, good stability, widely used. |
| 4-Dibenzocyclooctynol | DIBO | ~0.3 - 0.7 | Fast reaction rates, stable. |
| Difluorinated cyclooctyne | DIFO | ~0.076 | Increased reactivity due to electron-withdrawing fluorine atoms. |
| Biarylazacyclooctynone | BARAC | > 1.0 | Among the most reactive cyclooctynes, but can be less stable. |
Note: Reaction rates can vary depending on the specific azide, solvent, and temperature.
Applications in Drug Development and Beyond
The versatility and bioorthogonality of cyclooctyne linkers have propelled their adoption across a wide range of applications, from fundamental biological research to the development of next-generation therapeutics and diagnostics.
Antibody-Drug Conjugates (ADCs)
SPAAC is instrumental in the site-specific conjugation of potent cytotoxic drugs to monoclonal antibodies, a critical aspect in the development of homogeneous and effective ADCs. By introducing an azide or cyclooctyne handle at a specific site on the antibody, a drug-linker construct bearing the complementary functionality can be precisely attached, ensuring a defined drug-to-antibody ratio (DAR) and preserving the antibody's antigen-binding affinity.
Proteomics and Glycomics
Cyclooctyne-based probes are invaluable for the identification and characterization of proteins and glycans. In a typical workflow, cells are metabolically labeled with a precursor containing an azide group (e.g., an azido sugar for glycan labeling or an azido-amino acid for protein labeling). The azide-modified biomolecules can then be selectively captured or visualized by reaction with a cyclooctyne-functionalized tag, such as biotin for affinity purification and subsequent mass spectrometry analysis, or a fluorophore for imaging.
Elucidating Signaling Pathways
Metabolic glycoengineering combined with SPAAC provides a powerful strategy to investigate the role of glycosylation in cellular signaling. For instance, O-GlcNAcylation, a dynamic post-translational modification, is known to modulate numerous signaling pathways. By labeling O-GlcNAcylated proteins with an azido-sugar and subsequently reacting them with a cyclooctyne probe, researchers can identify and quantify changes in O-GlcNAcylation on key signaling proteins in response to various stimuli, thereby dissecting the intricate roles of this modification in signal transduction.
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing cyclooctyne linkers.
Protocol for Site-Specific Antibody-Drug Conjugate (ADC) Synthesis via SPAAC
This protocol describes the synthesis of a site-specific ADC by first introducing an azide handle onto the antibody and then conjugating a DBCO-functionalized drug linker.
Materials:
-
Monoclonal antibody (mAb)
-
NHS-PEG4-Azide
-
DBCO-linker-drug (e.g., DBCO-Val-Cit-PABC-MMAE)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Amicon Ultra Centrifugal Filter Units (or equivalent)
-
Size Exclusion Chromatography (SEC) column
Procedure:
-
Antibody Preparation and Azide Modification:
-
If the antibody solution contains primary amines (e.g., Tris buffer) or sodium azide, exchange the buffer to PBS, pH 7.4, using a centrifugal filter unit.
-
Adjust the antibody concentration to 1-5 mg/mL in PBS.
-
Prepare a 10 mM stock solution of NHS-PEG4-Azide in anhydrous DMSO immediately before use.
-
Add a 10-20 fold molar excess of the NHS-PEG4-Azide solution to the antibody solution. The final DMSO concentration should not exceed 10% (v/v).
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.
-
Remove excess, unreacted NHS-PEG4-Azide by buffer exchange into PBS, pH 7.4, using a centrifugal filter unit. Repeat the buffer exchange at least three times.
-
-
SPAAC Conjugation:
-
Prepare a 10 mM stock solution of the DBCO-linker-drug in DMSO.
-
Add a 2-5 fold molar excess of the DBCO-linker-drug solution to the azide-modified antibody solution.
-
Incubate the reaction mixture overnight at 4°C with gentle agitation.
-
The progress of the reaction can be monitored by Hydrophobic Interaction Chromatography (HIC) or LC-MS.
-
-
Purification and Characterization:
-
Purify the ADC from unreacted drug-linker and other impurities using an SEC column equilibrated with PBS, pH 7.4.
-
Characterize the purified ADC to determine the drug-to-antibody ratio (DAR) using HIC or UV-Vis spectroscopy, and confirm its integrity and purity using SDS-PAGE and SEC.
-
Protocol for Metabolic Labeling of Cell Surface Glycans and Fluorescent Detection
This protocol outlines the metabolic incorporation of an azido-sugar into cellular glycans, followed by fluorescent labeling via SPAAC for imaging.
Materials:
-
Adherent mammalian cells (e.g., HeLa)
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)
-
DBCO-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488)
-
Phosphate-buffered saline (PBS)
-
Hoechst 33342 or DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Prepare a stock solution of Ac₄ManNAz in DMSO.
-
Dilute the Ac₄ManNAz stock solution in complete culture medium to a final concentration of 25-50 µM.
-
Replace the existing medium with the Ac₄ManNAz-containing medium and incubate the cells for 48-72 hours under standard culture conditions (37°C, 5% CO₂).
-
-
SPAAC Reaction:
-
Prepare a stock solution of the DBCO-fluorophore in DMSO.
-
Dilute the DBCO-fluorophore in pre-warmed complete culture medium to a final concentration of 10-20 µM.
-
Wash the cells twice with warm PBS.
-
Add the DBCO-fluorophore solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with warm PBS to remove unreacted DBCO-fluorophore.
-
(Optional) Stain the cell nuclei with Hoechst 33342 or DAPI according to the manufacturer's instructions.
-
Image the cells using a fluorescence microscope with appropriate filter sets.
-
Conclusion
Cyclooctyne linkers are at the forefront of bioorthogonal chemistry, enabling researchers to forge precise and stable connections between molecules in complex biological systems. Their application in SPAAC reactions has revolutionized fields ranging from drug development to fundamental cell biology. By providing a toolbox of reagents with tunable reactivity and properties, cyclooctyne chemistry offers unprecedented control over the modification of biomolecules. As our understanding of biological processes deepens, the demand for such precise chemical tools will undoubtedly continue to grow, further solidifying the indispensable role of cyclooctyne linkers in the future of biomedical research and therapeutic innovation.
References
- 1. Monitoring Dynamic Glycosylation in Vivo Using Supersensitive Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. O-GlcNAcylation site mapping by (azide-alkyne) click chemistry and mass spectrometry following intensive fractionation of skeletal muscle cells proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Sco-peg3-nhs for Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sco-peg3-nhs is a chemical modification reagent used for the covalent labeling of proteins and other biomolecules. This reagent combines a cyclooctyne (SCO) moiety with a short polyethylene glycol (PEG) spacer and an N-hydroxysuccinimide (NHS) ester. The NHS ester facilitates the covalent attachment to primary amines on the protein surface, a process known as PEGylation. This modification can enhance the therapeutic properties of proteins by improving their stability, solubility, and pharmacokinetic profiles.[1][2][3] PEGylation can also reduce the immunogenicity of therapeutic proteins.[2][3]
The SCO group is a reactive handle for "click chemistry," a type of bioorthogonal reaction. This allows for the subsequent, highly specific attachment of other molecules, such as fluorescent dyes, imaging agents, or drug molecules, that have a corresponding azide group.
This document provides detailed protocols for the use of this compound in protein labeling, including reaction conditions, purification methods, and troubleshooting.
Chemical Properties and Reaction Mechanism
Chemical Structure:
-
SCO (Cyclooctyne): Provides a reactive group for copper-free click chemistry.
-
PEG3 (Triethylene glycol): A short, hydrophilic spacer that can improve solubility and reduce steric hindrance.
-
NHS (N-hydroxysuccinimide) Ester: Reacts with primary amines (e.g., the side chain of lysine residues or the N-terminus of a protein) to form a stable amide bond.
Reaction Mechanism:
The labeling process occurs in two main steps. The first is the reaction of the NHS ester with a primary amine on the protein. This reaction is a nucleophilic acyl substitution. The optimal pH for this reaction is typically between 7.2 and 8.5. At a lower pH, the primary amines are protonated and less reactive, while at a higher pH, the NHS ester is prone to hydrolysis.
References
Application Notes & Protocols: A Step-by-Step Guide for Sco-peg3-nhs Conjugation to Antibodies
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the conjugation of Sco-peg3-nhs to antibodies. The protocol details the necessary steps from antibody preparation and conjugation to the purification and characterization of the final conjugate. This process is critical for the development of antibody-drug conjugates (ADCs) and other targeted therapeutics, where polyethylene glycol (PEG) linkers are utilized to enhance solubility, stability, and pharmacokinetic profiles.[][2][3][4]
Introduction
N-hydroxysuccinimide (NHS) esters are widely used for conjugating molecules to primary amines, such as the lysine residues present on antibodies.[] The this compound linker incorporates a PEG spacer, which offers several advantages in bioconjugation. PEGylation, the process of attaching PEG chains, can improve the bioavailability and stability of therapeutic proteins and reduce their immunogenicity. This protocol outlines a reproducible method for the covalent attachment of this compound to an antibody.
Experimental Workflow Overview
The conjugation process involves a series of sequential steps, starting with the preparation of the antibody and the this compound reagent, followed by the conjugation reaction, and concluding with the purification and characterization of the resulting antibody conjugate.
Caption: Experimental workflow for this compound conjugation to antibodies.
Materials and Reagents
| Reagent/Material | Recommended Specifications |
| Antibody (e.g., IgG) | ≥ 2 mg/mL in a suitable buffer |
| This compound | High purity grade |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Molecular biology grade |
| Conjugation Buffer | 0.1 M Sodium Bicarbonate, pH 8.3-8.5 |
| Quenching Buffer | 1 M Tris-HCl, pH 7.4 or 1 M Glycine |
| Purification System | Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) system |
| Analytical Instruments | UV-Vis Spectrophotometer, Mass Spectrometer (optional) |
Detailed Experimental Protocols
It is crucial to remove any buffers containing primary amines (e.g., Tris, glycine) or stabilizing proteins (e.g., BSA) as they will compete with the antibody for reaction with the NHS ester.
-
Select a Purification Method: Utilize desalting spin columns, dialysis, or tangential flow filtration for buffer exchange.
-
Prepare Conjugation Buffer: Prepare a fresh, amine-free conjugation buffer such as 0.1 M sodium bicarbonate, adjusted to pH 8.3-8.5.
-
Perform Buffer Exchange: Follow the manufacturer's instructions for the chosen method to exchange the antibody storage buffer with the conjugation buffer.
-
Determine Antibody Concentration: After buffer exchange, measure the antibody concentration using a NanoDrop spectrophotometer at 280 nm (A280).
NHS esters are moisture-sensitive. Therefore, the reagent should be handled in a dry environment and dissolved immediately before use.
-
Equilibrate Reagent: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Vortex briefly to ensure complete dissolution.
The reaction involves the covalent attachment of the this compound to the primary amines of the antibody.
Caption: Chemical reaction of this compound with an antibody.
-
Calculate Molar Ratio: A molar excess of the this compound reagent to the antibody is required. A typical starting point is a 10:1 to 20:1 molar ratio of linker to antibody. The optimal ratio should be determined empirically for each specific antibody and application.
-
Initiate the Reaction: While gently stirring the antibody solution, add the calculated volume of the 10 mM this compound stock solution dropwise.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature or 2 hours on ice, protected from light.
-
Quench the Reaction (Optional): To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl or Glycine) to a final concentration of 50-100 mM and incubate for 15-30 minutes.
| Parameter | Recommended Condition |
| Antibody Concentration | 1–2 mg/mL |
| Reaction Buffer | 0.1 M Sodium Bicarbonate, pH 8.3-8.5 |
| Molar Ratio (Linker:Antibody) | 10:1 to 20:1 |
| Reaction Time | 1 hour at room temperature or 2 hours on ice |
| Reaction Temperature | Room Temperature or 4°C |
Purification is essential to remove unreacted this compound and any reaction byproducts.
-
Size Exclusion Chromatography (SEC): This is a common method for separating the larger antibody conjugate from smaller, unconjugated molecules.
-
Tangential Flow Filtration (TFF): TFF is a scalable method for buffer exchange and removal of small molecule impurities.
-
Affinity Chromatography: Protein A or Protein G chromatography can be used to purify the antibody conjugate, ensuring that only intact antibody structures are collected.
Characterization is performed to determine the degree of labeling (DOL) and confirm the integrity of the conjugated antibody.
-
Degree of Labeling (DOL): The DOL, or the number of PEG molecules per antibody, can be estimated using UV-Vis spectrophotometry if the linker has a chromophore. Alternatively, mass spectrometry provides a more accurate determination.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the conjugate and thereby calculate the DOL.
-
Functional Assays: It is important to perform functional assays, such as ELISA or flow cytometry, to ensure that the conjugation process has not compromised the antigen-binding affinity of the antibody.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Presence of primary amines in the buffer. | Perform thorough buffer exchange into an amine-free buffer. |
| Hydrolysis of NHS ester. | Use anhydrous DMSO and handle the NHS ester in a dry environment. | |
| Incorrect pH of the reaction buffer. | Ensure the pH of the conjugation buffer is between 8.0 and 9.0. | |
| Antibody Aggregation | High degree of labeling. | Optimize the molar ratio of linker to antibody to a lower value. |
| Inappropriate buffer conditions. | Screen different buffers and pH values for the conjugation reaction. | |
| Loss of Antibody Activity | Modification of lysine residues in the antigen-binding site. | Consider site-specific conjugation methods if activity is significantly impacted. |
By following this detailed guide, researchers can successfully conjugate this compound to antibodies for a variety of applications in research and drug development.
References
Application Notes and Protocols for Synthesizing PROTACs Using Sco-peg3-nhs Linker
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and evaluation of Proteolysis Targeting Chimeras (PROTACs) utilizing the Sco-peg3-nhs linker. This linker features a strained cyclooctyne (Sco) group for bioorthogonal chemistry applications and an N-hydroxysuccinimide (NHS) ester for efficient covalent bond formation with primary or secondary amines on a target protein ligand or an E3 ligase ligand. The integrated polyethylene glycol (PEG3) spacer enhances solubility and provides optimal length and flexibility for the formation of a productive ternary complex.
General Principles of PROTAC Synthesis with an NHS-Ester Linker
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. The synthesis of a PROTAC is a modular process involving the conjugation of a target protein ligand (warhead) and an E3 ligase ligand via a chemical linker. The this compound linker is designed for a convergent synthesis strategy where one of the binding moieties contains a primary or secondary amine that can react with the NHS ester to form a stable amide bond.
The reaction between an NHS ester and an amine is a well-established and efficient method for bioconjugation. It proceeds readily at room temperature in anhydrous polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), often with the addition of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to facilitate the reaction.
Data Presentation
The following tables summarize representative quantitative data for a PROTAC synthesized using a 3-unit PEG linker, which is structurally similar to the PEG component of the this compound linker. This data is provided for illustrative purposes to guide researchers in the expected performance of PROTACs with short PEG linkers.
Table 1: Degradation Efficiency of a Representative PEG3-Linked PROTAC
| PROTAC Name | Target Protein | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Representative PROTAC 1 | BRD4 | Pomalidomide | HEK293T | 50 | >95 | [Fictional, based on typical values] |
| Representative PROTAC 2 | BTK | Pomalidomide | Ramos | 25 | 90 | [Fictional, based on typical values] |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are dependent on the specific warhead, E3 ligase ligand, and cell line used.
Table 2: Physicochemical Properties of a Representative PEG3-Linked PROTAC
| Property | Value |
| Molecular Weight ( g/mol ) | ~800-1000 |
| cLogP | 2.5 - 4.0 |
| Topological Polar Surface Area (Ų) | 150 - 200 |
| Hydrogen Bond Donors | 3 - 5 |
| Hydrogen Bond Acceptors | 10 - 15 |
Note: These values are estimates and will vary depending on the specific warhead and E3 ligase ligand used.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC via Amide Bond Formation using this compound Linker
This protocol describes the coupling of an amine-containing binding moiety (warhead or E3 ligase ligand) with the this compound linker.
Reagents and Materials:
-
Amine-containing binding moiety (e.g., amine-functionalized warhead) (1.0 eq)
-
This compound linker (1.1 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
-
Stir plate and magnetic stir bar
Procedure:
-
Under an inert atmosphere (nitrogen or argon), dissolve the amine-containing binding moiety in anhydrous DMF.
-
To the stirred solution, add TEA or DIPEA and stir for 5 minutes at room temperature.
-
In a separate vial, dissolve the this compound linker in anhydrous DMF.
-
Slowly add the solution of the this compound linker to the reaction mixture containing the amine-functionalized component.
-
Allow the reaction to stir at room temperature for 4-12 hours.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, quench the reaction by adding a small amount of water.
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to yield the final PROTAC.
-
Characterize the purified PROTAC by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.
Protocol 2: Determination of PROTAC-Induced Protein Degradation (DC50 and Dmax)
This protocol outlines the determination of the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) of a synthesized PROTAC using Western blotting.
Reagents and Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
Cell culture medium and supplements
-
DMSO
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium from a DMSO stock solution. The final DMSO concentration should be kept constant (e.g., 0.1%) across all treatments. Include a vehicle control (DMSO only).
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of the PROTAC. Incubate the cells for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with cell lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and then incubate with the primary antibody for the target protein and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control using densitometry software.
-
Normalize the target protein intensity to the loading control intensity for each sample.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Visualizations
PROTAC Mechanism of Action
Application Notes and Protocols for Sco-peg3-nhs Amine Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the successful conjugation of Sco-peg3-nhs to primary amine-containing molecules. The this compound reagent is a heterobifunctional crosslinker containing an N-hydroxysuccinimide (NHS) ester for covalent linkage to primary amines and a cyclooctyne (SCO) moiety for subsequent copper-free click chemistry reactions. This document focuses on optimizing the initial amine coupling step.
The reaction proceeds via a nucleophilic acyl substitution, where the primary amine attacks the NHS ester, forming a stable amide bond and releasing N-hydroxysuccinimide (NHS) as a byproduct.[1][2] The efficiency of this reaction is critically dependent on several parameters, primarily the pH, which influences both the nucleophilicity of the amine and the hydrolytic stability of the NHS ester.[3][4]
Key Reaction Parameters
Successful amine coupling of this compound requires careful consideration of the following conditions:
-
pH: The optimal pH range for NHS ester coupling is between 7.2 and 8.5.[5] A pH of 8.3-8.5 is often recommended as the best compromise between maximizing the deprotonation of primary amines, making them nucleophilic, and minimizing the hydrolysis of the NHS ester, which is accelerated at higher pH.
-
Buffer Composition: Amine-free buffers are essential to prevent competition with the target molecule. Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, sodium borate, and HEPES. Buffers containing primary amines, such as Tris or glycine, must be avoided during the coupling reaction but can be used to quench the reaction.
-
Reagent Preparation: this compound, like many NHS esters, is sensitive to moisture and should be stored at -20°C with a desiccant. The reagent should be equilibrated to room temperature before opening to prevent condensation. For aqueous reactions, it is typically dissolved in a dry, water-miscible organic solvent like anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.
-
Stoichiometry: A molar excess of this compound is generally used to ensure efficient conjugation. A 5- to 20-fold molar excess over the amine-containing molecule is a common starting point, with the optimal ratio determined empirically.
-
Concentration: The concentration of the amine-containing biomolecule should ideally be in the range of 1-10 mg/mL to favor the coupling reaction over hydrolysis.
-
Temperature and Time: The reaction can be performed at room temperature for 1-4 hours or at 4°C overnight. Lower temperatures can help to minimize the hydrolysis of the NHS ester, especially for longer reaction times.
Experimental Protocols
Protocol 1: General Procedure for Labeling Proteins with this compound
This protocol provides a general guideline for the conjugation of a protein with this compound.
Materials:
-
Protein of interest
-
This compound
-
Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-8.5 (e.g., PBS) or 0.1 M Sodium Bicarbonate, pH 8.3.
-
Anhydrous DMSO or DMF
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines, it must be exchanged into an appropriate amine-free buffer via dialysis or gel filtration.
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
-
Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution while gently vortexing. Ensure the final concentration of the organic solvent is low (typically <10%) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature to quench any unreacted this compound.
-
Purification: Remove the excess, unreacted this compound and byproducts by gel filtration (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).
Protocol 2: Labeling of Amine-Modified Oligonucleotides
This protocol is specifically for the labeling of oligonucleotides containing a primary amine modification.
Materials:
-
Amine-modified oligonucleotide
-
This compound
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5
-
Anhydrous DMSO or DMF
-
Desalting column (e.g., Glen Gel-Pak™ or equivalent)
Procedure:
-
Prepare the Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in the Reaction Buffer. For a 0.2 µmole synthesis, 500 µL of buffer is a suitable volume.
-
Prepare the this compound Solution: Dissolve a 5-10 equivalent excess of this compound in a small volume of anhydrous DMSO or DMF (e.g., 25 µL).
-
Reaction: Add the this compound solution to the oligonucleotide solution.
-
Incubation: Agitate the mixture and incubate at room temperature for 1-2 hours.
-
Purification: Separate the labeled oligonucleotide from salts and excess reagent by size exclusion chromatography using a desalting column.
Data Presentation
The following tables summarize the key quantitative parameters for optimizing the this compound amine coupling reaction.
| Parameter | Recommended Range | Notes | Citations |
| pH | 7.2 - 8.5 | Optimal balance between amine reactivity and NHS ester hydrolysis is often found at pH 8.3-8.5. | |
| Buffer Concentration | 0.1 M | Can be increased for large-scale reactions to buffer against pH changes. | |
| Molar Excess of this compound | 5 to 20-fold | The optimal ratio should be determined empirically for each specific molecule. | |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations favor the desired conjugation reaction over hydrolysis. | |
| Reaction Temperature | Room Temperature or 4°C | Room temperature reactions are faster, while 4°C reduces the rate of hydrolysis. | |
| Reaction Time | 0.5 - 4 hours (RT) or Overnight (4°C) | Longer incubation times may be necessary at lower temperatures. | |
| Quenching Concentration | 50 - 100 mM | Tris or Glycine can be used to effectively stop the reaction. |
| Buffer Type | Compatibility | Rationale | Citations |
| Phosphate (PBS) | Recommended | Non-interfering and maintains physiological pH. | |
| Bicarbonate/Carbonate | Recommended | Effective for maintaining a slightly alkaline pH. | |
| Borate | Recommended | Another option for reactions requiring alkaline conditions. | |
| HEPES | Recommended | Good buffering capacity in the optimal pH range. | |
| Tris (e.g., TBS) | Not Recommended | Contains primary amines that compete with the target molecule for reaction. | |
| Glycine | Not Recommended | Contains a primary amine and will compete in the reaction. |
Visualizations
Caption: A typical experimental workflow for amine coupling.
Caption: A logical diagram for troubleshooting low coupling yield.
References
- 1. Chemical technology principles for selective bioconjugation of proteins and antibodies - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Acid-PEG3-NHS ester, 1835759-79-9 | BroadPharm [broadpharm.com]
- 3. Acid-PEG3-NHS ester (1835759-79-9) for sale [vulcanchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Coupling Protocol for Primary Amine of a Ligand [sigmaaldrich.com]
Application Notes and Protocols for Click Chemistry with SCo-PEG3-NHS
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCo-PEG3-NHS is a bifunctional linker designed for a two-step bioconjugation strategy, enabling the precise attachment of molecules to proteins, antibodies, or other amine-containing biomolecules. This linker incorporates three key components:
-
Cyclooctyne (SCo): A strained alkyne that serves as a reactive handle for copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1]
-
Polyethylene Glycol (PEG) Spacer (PEG3): A short, hydrophilic three-unit PEG chain that enhances the solubility of the conjugate and provides spatial separation between the conjugated molecules, which can reduce steric hindrance.[2][3]
-
N-hydroxysuccinimide (NHS) Ester: A highly reactive group that specifically targets primary amines (such as the side chain of lysine residues and the N-terminus of proteins) to form stable, covalent amide bonds.[4]
This two-step approach offers modularity and precision. First, the NHS ester is used to attach the SCo-PEG3 moiety to a biomolecule of interest. After purification, the cyclooctyne group is available for a highly specific and efficient SPAAC reaction with any azide-functionalized molecule (e.g., a fluorescent dye, biotin, or a therapeutic agent).[5] The bioorthogonal nature of the SPAAC reaction ensures that it proceeds with high efficiency under physiological conditions without interfering with native biological processes.
Chemical Information
| Property | Value | Reference |
| Chemical Name | 5,8,11-Trioxa-2-azatetradecanedioic acid, 1-(2-cyclooctyn-1-yl) 14-(2,5-dioxo-1-pyrrolidinyl) ester | |
| Molecular Formula | C₂₂H₃₂N₂O₉ | |
| Molecular Weight | 468.50 g/mol | |
| Storage | Store at -20°C, sealed and protected from moisture. |
Quantitative Data
Table 1: NHS Ester Reaction Parameters
| Parameter | Recommended Value/Range | Notes | References |
| Reaction pH | 7.2 - 8.5 | Optimal balance between amine reactivity and minimizing NHS ester hydrolysis. A pH of 8.3-8.5 is often a good starting point. | |
| Compatible Buffers | Phosphate, Bicarbonate, Borate, HEPES | Buffers must be free of primary amines (e.g., Tris, Glycine) which compete in the reaction. | |
| This compound Solvent | Anhydrous DMSO or DMF | Prepare stock solution immediately before use to minimize hydrolysis. | |
| Molar Excess (Linker:Protein) | 5- to 20-fold | The optimal ratio should be determined empirically. A 20-fold excess typically results in a Degree of Labeling (DOL) of 4-6 for IgG antibodies. | |
| Reaction Time | 30-60 minutes at Room Temp. or 2 hours at 4°C | Longer incubation times may be needed for dilute protein solutions. | |
| Quenching Reagent | 1 M Tris-HCl or Glycine (pH 8.0) | Add to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS ester. |
Table 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Kinetic Data
The rate of the SPAAC reaction is critical for its efficiency, especially at low concentrations. The reactivity is quantified by the second-order rate constant (k₂).
| Cyclooctyne Type | Azide Reactant | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Notes | References |
| Simple Cyclooctyne (similar to SCo) | Benzyl Azide | ~0.11 - 0.14 | Representative rate for the core reactive group in this compound. | |
| BCN | Benzyl Azide | ~1.0 | Bicyclononyne (BCN) offers faster kinetics. | |
| DIBO | Benzyl Azide | ~0.3 - 0.9 | Dibenzocyclooctyne (DIBO/DBCO) derivatives are commonly used for their high reactivity and stability. | |
| BARAC | Benzyl Azide | ~3.4 | Biarylazacyclooctynone (BARAC) is one of the fastest cyclooctynes but can have lower stability. |
Experimental Protocols
The overall process involves two main stages: first, modifying the protein with the this compound linker, and second, performing the SPAAC "click" reaction with an azide-modified molecule.
Caption: General two-stage workflow for bioconjugation using this compound.
Protocol 1: Modification of an Antibody with this compound (Stage 1)
This protocol describes the initial labeling of a primary amine-containing protein, such as an antibody, with the this compound linker.
A. Materials
-
Antibody (or other protein) of interest
-
This compound (store at -20°C with desiccant)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffer, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification: Spin desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO) or dialysis cassettes
B. Antibody Preparation
-
Ensure the antibody is in an amine-free buffer (e.g., PBS). Buffers containing Tris or glycine will interfere with the reaction.
-
If necessary, perform a buffer exchange into the Reaction Buffer using a spin desalting column or dialysis.
-
Adjust the antibody concentration to 2-5 mg/mL. Higher concentrations generally lead to better labeling efficiency.
C. Conjugation Reaction
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO. For example, dissolve ~4.7 mg in 1 mL of DMSO. Do not store the stock solution.
-
Calculate the volume of this compound stock solution needed for a 10- to 20-fold molar excess relative to the antibody.
-
While gently vortexing, add the calculated volume of the this compound stock solution to the antibody solution. The final concentration of DMSO should not exceed 10% of the total reaction volume.
-
Incubate the reaction for 1 hour at room temperature or 2 hours at 4°C, protected from light.
D. Quenching and Purification
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
Remove the excess, unreacted this compound linker and byproducts by purifying the SCo-labeled antibody using a spin desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4). Follow the manufacturer's instructions for the column.
-
The purified SCo-labeled antibody is now ready for the SPAAC reaction or can be stored according to standard antibody storage conditions.
Protocol 2: SPAAC Reaction with an Azide-Modified Molecule (Stage 2)
This protocol describes the "click" reaction between the SCo-labeled antibody (from Protocol 1) and a molecule functionalized with an azide group.
A. Materials
-
Purified SCo-labeled antibody (from Protocol 1)
-
Azide-functionalized molecule of interest (e.g., Azide-PEG4-Fluorophore, Azide-Biotin)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or HPLC)
B. SPAAC Reaction
-
Prepare a stock solution of the azide-functionalized molecule in a compatible solvent (e.g., DMSO or water).
-
In a reaction tube, combine the SCo-labeled antibody with the azide-functionalized molecule. A 2- to 10-fold molar excess of the azide molecule over the antibody is a common starting point. The optimal ratio may need to be determined empirically.
-
If necessary, adjust the final volume with the Reaction Buffer.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. The reaction is often complete within 1-2 hours due to the favorable kinetics of SPAAC.
C. Purification
-
Purify the final antibody conjugate to remove the excess azide-functionalized molecule and any reaction byproducts.
-
Size-Exclusion Chromatography (SEC) is a suitable method for separating the larger antibody conjugate from the smaller, unreacted azide molecule.
-
Collect the fractions corresponding to the purified antibody conjugate.
-
Confirm the success of the conjugation and determine the final concentration and Degree of Labeling (DOL) using UV-Vis spectrophotometry, if the azide-molecule has a distinct absorbance.
Application Example: Pre-targeted Labeling of Cell Surface Receptors
A powerful application of the this compound linker is in pre-targeted cell labeling and imaging. In this strategy, an antibody specific to a cell surface receptor (e.g., EGFR on cancer cells) is first labeled with the SCo-PEG3 linker. This antibody is administered and allowed to bind to its target on the cells. After unbound antibody is cleared from circulation, a small, azide-functionalized imaging agent (e.g., an azide-fluorophore) is administered. This agent rapidly "clicks" to the SCo-functionalized antibody already localized at the target site, leading to a high signal-to-background ratio.
Caption: Workflow for pre-targeted tumor cell imaging using SPAAC.
References
- 1. benchchem.com [benchchem.com]
- 2. An Efficient Method for Labeling Single Domain Antibody Fragments with 18F Using Tetrazine-Trans-Cyclooctene Ligation and a Renal Brush Border Enzyme-Cleavable Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Proteomics by Metabolic Labeling of Model Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosphate with Cyclooctynes. Application to Living Cell Fluorescent Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Targeted Protein Degradation Workflow with Cyclooctyne-PEG3-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality that harnesses the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of this technology. A PROTAC consists of two ligands connected by a linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent degradation of the POI by the proteasome.
The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the geometry of the ternary complex (POI-PROTAC-E3 ligase). This application note details a workflow for targeted protein degradation utilizing Cyclooctyne-PEG3-NHS Ester (Sco-peg3-nhs), a versatile bifunctional linker that facilitates a modular and efficient approach to PROTAC synthesis through a combination of NHS ester chemistry and click chemistry.
Cyclooctyne-PEG3-NHS Ester is a linker containing a cyclooctyne (Sco) moiety for bioorthogonal click chemistry and an N-hydroxysuccinimide (NHS) ester for covalent modification of primary amines on a ligand. The polyethylene glycol (PEG3) spacer enhances solubility and provides flexibility. This modular approach allows for the separate synthesis and subsequent conjugation of POI and E3 ligase ligands, enabling the rapid generation and screening of PROTAC libraries.
Signaling Pathways in Targeted Protein Degradation
A fundamental aspect of TPD is the hijacking of the ubiquitin-proteasome pathway. The PROTAC molecule acts as a bridge, bringing the target protein into close proximity with an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL)[1]. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the surface of the POI. A polyubiquitin chain serves as a recognition signal for the 26S proteasome, which then degrades the tagged protein[2][3][4].
Commonly targeted proteins in cancer and inflammatory diseases include Bruton's tyrosine kinase (BTK) and Bromodomain-containing protein 4 (BRD4). Understanding their signaling pathways is crucial for rational PROTAC design.
BTK Signaling Pathway: BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival. Upon BCR activation, BTK is phosphorylated and subsequently activates downstream pathways, including PLCγ2, leading to NF-κB activation.
BRD4 Signaling Pathway: BRD4 is an epigenetic reader that binds to acetylated histones and plays a critical role in the transcription of key oncogenes, such as c-MYC. By recruiting transcriptional machinery, BRD4 promotes the expression of genes involved in cell cycle progression and proliferation.
Quantitative Data Presentation
The efficacy of a PROTAC is typically evaluated by its ability to induce the degradation of the target protein, which is quantified by the DC50 (the concentration of the PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achieved). The following tables provide representative data for BRD4 and BTK-targeting PROTACs synthesized using click chemistry with PEG linkers.
Note: The following data are illustrative and compiled from various sources in the literature for PROTACs with similar structures. Actual values for PROTACs synthesized with Cyclooctyne-PEG3-NHS Ester may vary.
Table 1: Degradation Efficiency of Representative BRD4-Targeting PROTACs
| PROTAC Example | E3 Ligase Ligand | Linker Type | Cell Line | DC50 (nM) | Dmax (%) |
| Click-PROTAC-BRD4-1 | Pomalidomide (CRBN) | PEG-based (via Click Chemistry) | H661 | < 500 | > 90 |
| Click-PROTAC-BRD4-2 | VHL Ligand | PEG-based (via Click Chemistry) | H661 | ~20 | > 95 |
| ARV-771 (Reference) | VHL Ligand | PEG-based | 22Rv1 | < 1 | > 95 |
| dBET6 (Reference) | Pomalidomide (CRBN) | PEG-based | Jurkat | 18 | > 95 |
Table 2: Degradation Efficiency of Representative BTK-Targeting PROTACs
| PROTAC Example | E3 Ligase Ligand | Linker Type | Cell Line | DC50 (nM) | Dmax (%) |
| PTD10 (Reference) | Pomalidomide (CRBN) | PEG-based | Ramos | 0.5 | > 95 |
| RC-1 (Reference) | Pomalidomide (CRBN) | PEG-based | MOLM-14 | 6.6 | > 90 |
| BTK Degrader-3 (Reference) | Undisclosed | Undisclosed | Mino | 10.9 | Not Reported |
| BTK Degrader-6 (Reference) | Undisclosed | Undisclosed | Mino | 3.18 | Not Reported |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a PROTAC using Cyclooctyne-PEG3-NHS Ester and the subsequent evaluation of its degradation efficiency.
Protocol 1: Modular PROTAC Synthesis using Cyclooctyne-PEG3-NHS Ester
This protocol describes a two-step process for synthesizing a PROTAC: 1) conjugation of a POI ligand containing a primary amine with Cyclooctyne-PEG3-NHS Ester, and 2) copper-free click chemistry to ligate an azide-functionalized E3 ligase ligand.
Step 1: Conjugation of POI Ligand with Cyclooctyne-PEG3-NHS Ester
-
Reagent Preparation:
-
Dissolve the POI ligand (containing a primary amine) in anhydrous, amine-free solvent such as DMF or DMSO to a final concentration of 10-20 mM.
-
Dissolve Cyclooctyne-PEG3-NHS Ester in anhydrous DMSO to a final concentration of 50 mM immediately before use. Do not store the NHS ester solution.
-
-
Reaction Setup:
-
In a clean, dry reaction vial, add the POI ligand solution.
-
Add 1.2 equivalents of a non-nucleophilic base, such as diisopropylethylamine (DIPEA).
-
Slowly add 1.1 equivalents of the Cyclooctyne-PEG3-NHS Ester solution to the reaction mixture while stirring.
-
-
Reaction and Monitoring:
-
Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.
-
Monitor the reaction progress by LC-MS to confirm the formation of the desired product (mass increase corresponding to the addition of the cyclooctyne-PEG3 moiety).
-
-
Purification:
-
Upon completion, purify the reaction mixture using preparative HPLC to isolate the cyclooctyne-functionalized POI ligand.
-
Characterize the purified product by LC-MS and NMR.
-
Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Click Chemistry
-
Reagent Preparation:
-
Dissolve the purified cyclooctyne-functionalized POI ligand in a suitable solvent (e.g., DMSO/water mixture).
-
Dissolve the azide-functionalized E3 ligase ligand in the same solvent.
-
-
Reaction Setup:
-
Combine the cyclooctyne-functionalized POI ligand (1.0 equivalent) and the azide-functionalized E3 ligase ligand (1.1 equivalents) in a reaction vial.
-
-
Reaction and Monitoring:
-
Stir the reaction at room temperature. The reaction is typically complete within 1-12 hours.
-
Monitor the reaction progress by LC-MS for the formation of the final PROTAC product.
-
-
Purification and Characterization:
-
Purify the final PROTAC by preparative HPLC.
-
Confirm the identity and purity of the final product by LC-MS, NMR, and high-resolution mass spectrometry (HRMS).
-
Protocol 2: Quantitative Western Blot for Protein Degradation
This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Prepare a serial dilution of the PROTAC in cell culture medium.
-
Treat the cells with the PROTAC dilutions or a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 6, 12, or 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values using a non-linear regression model.
-
Conclusion
The use of Cyclooctyne-PEG3-NHS Ester provides a robust and flexible platform for the synthesis of PROTACs. The modular nature of this linker, combining NHS ester chemistry with click chemistry, allows for the efficient generation of PROTAC libraries for screening and optimization. The protocols and information provided in this application note serve as a comprehensive guide for researchers to design, synthesize, and evaluate novel protein degraders for therapeutic and research applications. The ability to systematically vary the components of the PROTAC molecule will undoubtedly accelerate the discovery of new therapeutics targeting a wide range of disease-relevant proteins.
References
- 1. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sco-peg3-nhs Mediated Ubiquitination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein ubiquitination is a critical post-translational modification that governs a vast array of cellular processes, including protein degradation, signal transduction, and DNA repair.[1][2][3] The covalent attachment of ubiquitin, a 76-amino acid protein, to a substrate protein is a highly regulated enzymatic cascade involving E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin-ligase) enzymes.[2] Dysregulation of this pathway is implicated in numerous diseases, making it a prime target for therapeutic intervention.
Recent advances in chemical biology have enabled the development of non-enzymatic methods to achieve site-specific ubiquitination, providing powerful tools to study the functional consequences of this modification without the complexities of the enzymatic machinery.[2] The molecule Sco-peg3-nhs is a heterobifunctional linker designed for such chemical biology applications. It comprises three key components:
-
Sco (S-cyclooctyne): A strained alkyne moiety that facilitates copper-free "click chemistry," specifically Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), with azide-modified molecules.
-
peg3 (Polyethylene Glycol): A short, hydrophilic spacer that enhances solubility and provides spatial separation between conjugated molecules.
-
nhs (N-hydroxysuccinimide) ester: A reactive group that readily forms stable amide bonds with primary amines, such as the ε-amino group of lysine residues on a target protein.
This document provides a detailed experimental framework for utilizing this compound to mediate the chemical ubiquitination of a target protein. The process involves a two-step approach: first, the target protein is labeled with the this compound linker, and second, an azide-modified ubiquitin is conjugated to the linker via SPAAC.
Signaling and Experimental Workflow Diagrams
Caption: Workflow for chemical ubiquitination using this compound.
Quantitative Data Summary
The success of this compound mediated ubiquitination relies on the optimization of several key reaction parameters. The following tables provide recommended starting conditions based on established protocols for NHS ester conjugation and SPAAC reactions.
Table 1: Parameters for this compound Labeling of Target Protein
| Parameter | Recommended Range | Notes |
| pH | 8.0 - 9.0 | Ensures deprotonation of lysine ε-amino groups for efficient nucleophilic attack on the NHS ester. |
| Buffer | 0.1 M Sodium Bicarbonate or PBS | Must be free of primary amines (e.g., Tris, glycine) which compete with the target protein for reaction with the NHS ester. |
| Molar Ratio (Linker:Protein) | 10:1 to 30:1 | This should be optimized to achieve the desired degree of labeling while minimizing protein modification that could affect its function. |
| Reaction Time | 1 - 4 hours at Room Temperature or Overnight at 4°C | Longer incubation times may be required for reactions at lower pH or with less reactive proteins. |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency. |
| Organic Solvent | < 10% of total reaction volume | This compound is typically dissolved in anhydrous DMSO or DMF before addition to the aqueous reaction buffer. |
Table 2: Parameters for SPAAC Conjugation of Azide-Modified Ubiquitin
| Parameter | Recommended Range | Notes |
| pH | 7.0 - 8.0 | SPAAC reactions are efficient at physiological pH. |
| Buffer | Phosphate-Buffered Saline (PBS) or other suitable biological buffer | |
| Molar Ratio (N3-Ub:Labeled Protein) | 1.5:1 to 5:1 | A slight molar excess of the azide-modified ubiquitin is generally used to drive the reaction to completion. |
| Reaction Time | 1 - 24 hours at Room Temperature or 37°C | Reaction progress can be monitored by SDS-PAGE. |
| Concentration of Reactants | 1 - 10 µM | Reaction rates are concentration-dependent. |
Experimental Protocols
Protocol 1: Labeling of Target Protein with this compound
This protocol details the conjugation of the this compound linker to primary amines (lysine residues) on the target protein of interest (POI).
Materials:
-
Purified target protein of interest (POI) in an amine-free buffer (e.g., PBS).
-
This compound linker.
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5.
-
Desalting column or dialysis cassette for purification.
Procedure:
-
Protein Preparation:
-
Dissolve the POI in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
If the protein is already in a buffer like PBS, adjust the pH to 8.0-8.5 with a concentrated bicarbonate solution. Ensure the buffer is free from any primary amines.
-
-
This compound Preparation:
-
Immediately before use, dissolve the this compound linker in a minimal volume of anhydrous DMSO to create a stock solution (e.g., 10 mg/mL).
-
-
Labeling Reaction:
-
Add the this compound stock solution to the protein solution to achieve the desired molar ratio (e.g., 20-fold molar excess). Add the linker solution dropwise while gently vortexing.
-
Ensure the final concentration of DMSO does not exceed 10% of the total reaction volume to prevent protein denaturation.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Purification:
-
Remove the unreacted this compound linker and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).
-
The resulting Sco-labeled protein (POI-peg3-Sco) is now ready for the subsequent SPAAC reaction.
-
Protocol 2: SPAAC Conjugation of Azide-Modified Ubiquitin
This protocol describes the "click" reaction between the Sco-labeled target protein and an azide-modified ubiquitin (N3-Ub). N3-Ub can be prepared by various methods, including chemical synthesis or enzymatic incorporation of an azide-containing amino acid.
Materials:
-
Sco-labeled target protein (POI-peg3-Sco) from Protocol 1.
-
Azide-modified ubiquitin (N3-Ub).
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
Procedure:
-
Reactant Preparation:
-
Dissolve the POI-peg3-Sco and N3-Ub in the Reaction Buffer to the desired final concentrations (e.g., 1-10 µM).
-
-
SPAAC Reaction:
-
Mix the solutions of POI-peg3-Sco and N3-Ub. A slight molar excess of N3-Ub is recommended.
-
Incubate the reaction mixture at room temperature or 37°C for 1-24 hours. The reaction progress can be monitored by SDS-PAGE, where a higher molecular weight band corresponding to the ubiquitinated protein should appear.
-
-
Purification of Chemically Ubiquitinated Protein:
-
The final product (POI-peg3-Ub) can be purified from unreacted components using standard chromatography techniques such as size-exclusion chromatography or affinity chromatography if the POI has an affinity tag.
-
Protocol 3: Analysis of Chemically Ubiquitinated Protein
A. Western Blot Analysis
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody against the target protein and/or a primary antibody against ubiquitin.
-
Use a suitable secondary antibody conjugated to a detectable enzyme (e.g., HRP) and visualize the bands using a chemiluminescent substrate. A band shift corresponding to the molecular weight of ubiquitin plus the linker will confirm successful ubiquitination.
B. Mass Spectrometry Analysis
-
The purified ubiquitinated protein can be subjected to mass spectrometry to confirm the modification and potentially identify the site(s) of ubiquitination.
-
Intact Mass Analysis: The purified conjugate can be analyzed by ESI-MS to confirm the addition of ubiquitin.
-
Peptide Mapping: The protein can be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by LC-MS/MS. The identification of a peptide from the target protein containing the linker and a fragment of ubiquitin will confirm the site of modification.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Degree of Labeling in Protocol 1 | pH too low. | Ensure the reaction pH is between 8.0 and 9.0. |
| Hydrolyzed NHS ester. | Prepare the this compound solution immediately before use in anhydrous solvent. | |
| Insufficient molar ratio of linker. | Increase the molar excess of the this compound linker. | |
| Poor Yield in SPAAC Reaction (Protocol 2) | Low concentration of reactants. | Increase the concentration of the labeled protein and/or azide-modified ubiquitin. |
| Steric hindrance. | Consider using a linker with a longer PEG spacer if available. | |
| Protein Aggregation/Precipitation | High concentration of organic solvent. | Keep the volume of DMSO/DMF to a minimum (<10% of total volume). |
| pH instability. | Maintain a stable pH throughout the reaction. |
By following these detailed protocols and considering the key quantitative parameters, researchers can effectively utilize this compound to generate chemically ubiquitinated proteins for a wide range of applications in fundamental research and drug discovery.
References
- 1. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical methods for protein site-specific ubiquitination - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00215A [pubs.rsc.org]
- 3. Chemical methods for protein site-specific ubiquitination - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Cell-Based Assay Design of Sco-peg3-nhs PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system.[1][2][3] These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2] The "Sco-peg3-nhs" moiety represents a versatile linker component used in the synthesis of PROTACs, featuring a PEGylated linker to improve physicochemical properties and an NHS ester for convenient conjugation to a POI ligand.
These application notes provide a comprehensive guide for researchers to design and execute cell-based assays to characterize the activity of PROTACs synthesized using a this compound linker. The protocols detailed below will enable the quantification of target protein degradation, assessment of cellular viability, and confirmation of the PROTAC's mechanism of action.
PROTAC Mechanism of Action
The fundamental mechanism of a PROTAC involves the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Experimental Design and Workflow
A tiered approach is recommended for the evaluation of novel PROTACs. The initial phase focuses on assessing the degradation of the target protein and the PROTAC's effect on cell viability. Subsequent mechanistic assays are then employed to confirm the intended mode of action.
Data Presentation
Summarizing quantitative data in a structured format is crucial for comparing the efficacy and potency of different PROTAC molecules.
Table 1: Summary of PROTAC Activity
| PROTAC Identifier | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) |
| Sco-peg3-POI-Ligand-1 | Target X | Cell Line A | 15 | 92 | 50 |
| Sco-peg3-POI-Ligand-2 | Target X | Cell Line A | 25 | 85 | 120 |
| Sco-peg3-POI-Ligand-1 | Target X | Cell Line B | 30 | 88 | 85 |
| Negative Control | Target X | Cell Line A | >1000 | <10 | >10000 |
DC50 (half-maximal degradation concentration): The concentration of PROTAC required to degrade 50% of the target protein. Dmax (maximum degradation): The maximum percentage of target protein degradation achieved. IC50 (half-maximal inhibitory concentration): The concentration of PROTAC that inhibits a biological process (e.g., cell viability) by 50%.
Experimental Protocols
Target Protein Degradation Assay (Western Blot)
Objective: To quantify the degradation of the target protein following PROTAC treatment and determine the DC50 and Dmax values.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete cell culture medium. Aspirate the old medium from the cells and add the medium containing the different concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control. Incubate for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer on ice for 20-30 minutes. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Repeat the immunoblotting process for the loading control antibody.
-
-
Detection and Analysis: Incubate the membrane with ECL substrate and capture the chemiluminescent signal. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.
Cell Viability Assay (MTT or CellTiter-Glo®)
Objective: To assess the cytotoxic effects of the PROTAC and determine the IC50 value.
Materials (MTT Assay):
-
Cells and culture medium
-
PROTAC compound and vehicle control
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well plate reader
Procedure (MTT Assay):
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 0.01 nM to 100 µM) and a vehicle control. Incubate for the desired duration (e.g., 72 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Solubilization: Remove the medium and add solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the PROTAC concentration to determine the IC50 value.
Materials (CellTiter-Glo® Luminescent Cell Viability Assay):
-
Cells and culture medium
-
PROTAC compound and vehicle control
-
White, opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure (CellTiter-Glo® Assay):
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using an opaque-walled plate.
-
Reagent Addition: Equilibrate the plate and CellTiter-Glo® Reagent to room temperature. Add CellTiter-Glo® Reagent to each well.
-
Signal Stabilization and Measurement: Mix on an orbital shaker to induce cell lysis. Incubate at room temperature to stabilize the luminescent signal. Measure luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Ternary Complex Formation Assay (Co-Immunoprecipitation)
Objective: To confirm the formation of the POI-PROTAC-E3 ligase ternary complex.
Materials:
-
Cell lysates from PROTAC-treated cells
-
Antibody against the E3 ligase (e.g., anti-Cereblon or anti-VHL) or the target protein for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Antibodies for Western blot detection of the POI and the E3 ligase
Procedure:
-
Cell Treatment and Lysis: Treat cells with the PROTAC, a negative control, and a vehicle control for a short duration (e.g., 1-4 hours). Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with the primary antibody (e.g., anti-E3 ligase) overnight at 4°C. Add Protein A/G beads and incubate for another 2-4 hours.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against the target protein and the E3 ligase to detect the co-immunoprecipitated proteins.
Target Ubiquitination Assay
Objective: To detect the ubiquitination of the target protein induced by the PROTAC.
Materials:
-
Cell lysates from PROTAC-treated cells
-
Antibody against the target protein for immunoprecipitation
-
Anti-ubiquitin antibody for Western blot detection
Procedure:
-
PROTAC Treatment with Proteasome Inhibitor: Treat cells with the PROTAC in the presence and absence of a proteasome inhibitor (e.g., MG132). The proteasome inhibitor will prevent the degradation of the ubiquitinated target protein, allowing for its accumulation and detection.
-
Immunoprecipitation: Lyse the cells and perform immunoprecipitation of the target protein as described in the ternary complex formation assay.
-
Western Blot Analysis: Analyze the immunoprecipitated samples by Western blotting using an anti-ubiquitin antibody. An increase in the ubiquitin signal in the PROTAC-treated samples (especially in the presence of a proteasome inhibitor) indicates target protein ubiquitination.
Logical Relationships in Assay Design
The selection and sequence of assays should follow a logical progression to build a comprehensive understanding of the PROTAC's activity.
References
Application Notes and Protocols for the Purification of SCO-PEG3-NHS Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidance on the purification of biomolecules conjugated with the SCO-PEG3-NHS ester linker. The SCO (S-cyclooctyne) functional group is a key component for copper-free click chemistry, enabling the subsequent conjugation to azide-modified molecules through strain-promoted alkyne-azide cycloaddition (SPAAC). The N-hydroxysuccinimide (NHS) ester allows for the initial covalent attachment of the linker to primary amines on proteins, antibodies, peptides, or other biomolecules.
Following the conjugation reaction, a heterogeneous mixture is typically obtained, containing the desired SCO-PEG3-conjugated biomolecule, unreacted biomolecule, excess this compound linker, and its hydrolyzed byproducts. Effective purification is critical to ensure the quality, purity, and functionality of the final conjugate for downstream applications in research, diagnostics, and therapeutic development.
This document outlines several chromatographic methods for the purification of these conjugates, including Size Exclusion Chromatography (SEC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Ion-Exchange Chromatography (IEX), and Affinity Chromatography. Detailed protocols and comparative data are provided to assist in the selection and implementation of the most suitable purification strategy.
Data Presentation: Comparison of Purification Methods
The choice of purification method depends on the specific properties of the biomolecule, the scale of the purification, and the desired final purity. The following table summarizes key quantitative parameters for the most common purification techniques used for PEGylated biomolecules, providing a basis for method selection.
| Purification Method | Principle | Typical Purity | Typical Recovery | Key Advantages | Key Limitations |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic volume. | >95% | >90% | Mild, non-denaturing conditions; good for removing small molecule impurities. | Limited resolution between species of similar size (e.g., mono- vs. di-PEGylated). |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | >98% | 70-90% | High resolution; can separate different PEGylated species. | Can be denaturing for some proteins; requires organic solvents. |
| Ion-Exchange Chromatography (IEX) | Separation based on net surface charge. | >95% | >85% | High capacity; can separate isoforms with different charge states. | Separation can be affected by the charge of the PEG linker; requires careful pH and salt gradient optimization.[1][2] |
| Affinity Chromatography | Separation based on specific binding interactions. | >99% | Variable | Highly specific; can yield very pure product in a single step. | Requires a specific affinity tag or antibody; can be expensive.[3] |
Experimental Protocols
Herein are detailed protocols for the purification of this compound conjugated biomolecules using the aforementioned chromatographic techniques.
Protocol 1: Size Exclusion Chromatography (SEC)
SEC is a gentle method that separates molecules based on their size in solution. It is particularly effective for removing unreacted, low-molecular-weight this compound linkers and their hydrolysis products from the much larger conjugated biomolecule.[4]
Workflow for Size Exclusion Chromatography
Caption: Workflow for the purification of SCO-PEG3-conjugates using SEC.
Materials:
-
SEC column suitable for the molecular weight of the target conjugate (e.g., Superdex 200, TSKgel G4000SWXL).
-
HPLC or FPLC system with a UV detector.
-
Mobile Phase: A buffer in which the conjugate is stable and soluble, e.g., Phosphate-Buffered Saline (PBS), pH 7.4.
-
Crude conjugation mixture.
-
Syringe filters (0.22 µm).
Procedure:
-
System Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase at a flow rate appropriate for the column (e.g., 0.5-1.0 mL/min).
-
Sample Preparation: Centrifuge the crude conjugation mixture to remove any precipitates. Filter the supernatant through a 0.22 µm syringe filter.
-
Injection: Inject the filtered sample onto the equilibrated column. The injection volume should not exceed 2-5% of the total column volume to ensure optimal resolution.
-
Elution and Detection: Elute the sample with the mobile phase under isocratic conditions. Monitor the elution profile using the UV detector at a wavelength where the biomolecule absorbs (typically 280 nm for proteins).
-
Fraction Collection: Collect fractions corresponding to the different peaks. The conjugated biomolecule is expected to elute first, followed by the unconjugated biomolecule (if there is a sufficient size difference), and finally the excess linker and byproducts.
-
Analysis: Analyze the collected fractions by a suitable method (e.g., SDS-PAGE, mass spectrometry) to identify the fractions containing the pure conjugate.
-
Pooling: Pool the fractions containing the purified SCO-PEG3-conjugate.
Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity. PEGylation generally increases the hydrophobicity of a biomolecule, allowing for the separation of the conjugate from the unreacted molecule. This method offers high resolution and can often separate species with different degrees of PEGylation.
Workflow for Reversed-Phase HPLC
Caption: Workflow for the purification of SCO-PEG3-conjugates using RP-HPLC.
Materials:
-
RP-HPLC column (e.g., C4, C8, or C18) with a pore size suitable for the biomolecule (e.g., 300 Å for proteins).
-
HPLC system with a gradient pump and a UV detector.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN).
-
Crude conjugation mixture.
-
Syringe filters (0.22 µm).
Procedure:
-
System Equilibration: Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5-10%) until a stable baseline is achieved.
-
Sample Preparation: Filter the crude conjugation mixture through a 0.22 µm syringe filter.
-
Injection: Inject the sample onto the column.
-
Gradient Elution: Elute the bound components using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 10% to 90% B over 30-60 minutes. The SCO-PEG3-conjugate is expected to be more hydrophobic and thus elute at a higher ACN concentration than the unconjugated biomolecule.
-
Fraction Collection: Collect fractions across the elution profile.
-
Analysis: Analyze the fractions to identify those containing the pure conjugate. Mass spectrometry is often used for this purpose.
-
Solvent Removal: Pool the pure fractions and remove the organic solvent, typically by lyophilization.
Protocol 3: Ion-Exchange Chromatography (IEX)
IEX separates molecules based on their net charge at a given pH. The conjugation of a neutral this compound linker to a primary amine (like the epsilon-amino group of lysine) will result in the loss of a positive charge, making the conjugate more acidic. This change in the isoelectric point (pI) can be exploited for purification.
Workflow for Ion-Exchange Chromatography
Caption: Workflow for the purification of SCO-PEG3-conjugates using IEX.
Materials:
-
Cation-exchange or anion-exchange column, depending on the pI of the biomolecule and the chosen pH.
-
HPLC or FPLC system with a gradient pump and a UV detector.
-
Binding Buffer (low ionic strength, e.g., 20 mM Tris-HCl, pH 8.0 for anion exchange).
-
Elution Buffer (high ionic strength, e.g., 20 mM Tris-HCl + 1 M NaCl, pH 8.0 for anion exchange).
-
Crude conjugation mixture.
Procedure:
-
Buffer Exchange: Exchange the buffer of the crude conjugation mixture into the Binding Buffer using dialysis or a desalting column.
-
System Equilibration: Equilibrate the IEX column with Binding Buffer.
-
Sample Loading: Load the buffer-exchanged sample onto the column.
-
Wash: Wash the column with several column volumes of Binding Buffer to remove any unbound material.
-
Elution: Elute the bound components with a linear gradient of increasing ionic strength (by mixing Binding and Elution Buffers) or a pH gradient. The SCO-PEG3-conjugate, being less positively charged (or more negatively charged), will elute at a different salt concentration or pH than the unconjugated biomolecule.
-
Fraction Collection: Collect fractions throughout the gradient elution.
-
Analysis: Analyze the fractions for purity (e.g., by SDS-PAGE or isoelectric focusing).
-
Desalting: Pool the pure fractions and desalt them into a suitable storage buffer.
Protocol 4: Affinity Chromatography
This technique is highly specific and relies on a unique interaction between the biomolecule and a ligand immobilized on the chromatography resin. For example, if the biomolecule is an antibody, Protein A or Protein G affinity chromatography can be used. Another approach is to use an anti-PEG antibody to specifically capture the PEGylated conjugate.
Workflow for Affinity Chromatography
Caption: Workflow for the purification of SCO-PEG3-conjugates using Affinity Chromatography.
Materials:
-
Affinity chromatography column (e.g., Protein A/G Sepharose for antibodies, or a custom resin).
-
Chromatography system or manual setup.
-
Binding/Wash Buffer (e.g., PBS, pH 7.4).
-
Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.5-3.0).
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5).
-
Crude conjugation mixture.
Procedure:
-
Column Equilibration: Equilibrate the affinity column with Binding/Wash Buffer.
-
Sample Preparation: Adjust the buffer of the crude conjugation mixture to be compatible with the Binding Buffer.
-
Sample Loading: Load the sample onto the column. Both the conjugated and unconjugated biomolecule (if it has the affinity tag) will bind.
-
Wash: Wash the column extensively with Binding/Wash Buffer to remove the excess this compound linker and other non-binding impurities.
-
Elution: Elute the bound molecules using the Elution Buffer. The harsh elution conditions (e.g., low pH) can sometimes be detrimental to the biomolecule.
-
Neutralization: Immediately neutralize the eluted fractions by adding a small volume of Neutralization Buffer to preserve the activity of the biomolecule.
-
Analysis and Further Purification: Analyze the eluted fractions for purity. Since this method may not separate the conjugated from the unconjugated biomolecule, a subsequent polishing step using SEC or IEX might be necessary.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Sco-peg3-nhs Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering low yields in bioconjugation reactions involving Sco-peg3-nhs ester. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its reactive groups?
A1: this compound is a bifunctional linker. It contains two key reactive groups:
-
N-hydroxysuccinimide (NHS) ester: This group reacts with primary amines (e.g., the side chain of lysine residues or the N-terminus of a protein) to form a stable amide bond.[1]
-
Strained cyclooctyne (SCO): This is a cyclooctyne derivative used in copper-free "click chemistry," specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction with azide-containing molecules.
The PEG3 (triethylene glycol) spacer increases the hydrophilicity of the molecule.
Q2: What is the primary cause of low yield in this compound reactions?
A2: The most common reason for low yield is the hydrolysis of the NHS ester group in the aqueous reaction buffer.[2] Once hydrolyzed, the NHS ester is no longer active and cannot react with the primary amine on your target molecule.[3] Other significant factors include suboptimal pH, the presence of competing nucleophiles in the buffer, and improper storage of the reagent.[2]
Q3: What is the optimal pH for my reaction?
A3: The optimal pH for NHS ester conjugations is between 7.2 and 8.5.[4] A pH of 8.3-8.5 is often recommended as an ideal starting point. Below pH 7.2, the target primary amines are largely protonated (-NH3+), making them poor nucleophiles. Above pH 8.5, the rate of NHS ester hydrolysis increases dramatically, which can significantly lower your yield.
Q4: What buffers should I use and which should I avoid?
A4: It is critical to use a buffer that does not contain primary amines.
-
Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, borate, or carbonate-bicarbonate buffers are suitable choices.
-
Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with your target molecule for reaction with the NHS ester, leading to a significant reduction in yield.
Q5: How should I store and handle the this compound reagent?
A5: Proper storage and handling are essential to maintain the reactivity of the NHS ester.
-
Storage: Store the lyophilized powder at -20°C, protected from moisture, in a tightly sealed container with a desiccant.
-
Handling: Before opening, always allow the vial to equilibrate to room temperature to prevent moisture condensation on the cold powder.
-
Solutions: The NHS ester moiety is susceptible to hydrolysis. Therefore, you should dissolve the reagent in a dry, amine-free organic solvent like anhydrous DMSO or DMF immediately before use. Do not prepare and store aqueous stock solutions.
Troubleshooting Guide
Issue: Low or No Conjugation Product Observed
This guide will walk you through a systematic approach to troubleshoot low yields in your this compound reactions.
Reagent and Buffer Integrity
| Potential Cause | Troubleshooting Step |
| Hydrolyzed/Inactive this compound | Perform a small-scale control reaction with a simple amine-containing molecule (e.g., lysine) to confirm the reagent is active. Always allow the reagent to warm to room temperature before opening and prepare fresh solutions in anhydrous DMSO or DMF immediately before use. |
| Buffer Contains Primary Amines | Ensure your reaction buffer is free of primary amines like Tris or glycine. If your protein is in an amine-containing buffer, perform a buffer exchange into a recommended buffer (e.g., PBS, HEPES) before starting the conjugation. |
| Incorrect Buffer pH | Use a calibrated pH meter to verify that your reaction buffer is within the optimal range of 7.2-8.5. |
Reaction Conditions
| Potential Cause | Troubleshooting Step |
| Suboptimal pH | While the optimal range is 7.2-8.5, hydrolysis is faster at the higher end. Consider running initial reactions at a lower pH (e.g., 7.2-7.4) for a longer duration. |
| Incorrect Temperature/Time | Reactions are typically run for 30-60 minutes at room temperature or 2-4 hours at 4°C. Lower temperatures can minimize hydrolysis but may require longer incubation times. |
| Low Reactant Concentration | Low protein concentrations can lead to less efficient conjugation due to the competing hydrolysis reaction. If possible, increase the concentration of your target molecule. A higher molar excess of the this compound reagent can also help the desired reaction to outcompete hydrolysis. A common starting point is a 5- to 20-fold molar excess of the NHS ester over the protein. |
| Steric Hindrance | The reaction site on your target molecule may be sterically hindered. Consider increasing the reaction time or temperature (while being mindful of your molecule's stability). The PEG3 spacer in this compound is designed to help reduce steric hindrance. |
Data Presentation: Quantitative Effects on Reaction
The stability of the NHS ester is highly dependent on pH and temperature, which directly impacts the yield of your conjugation reaction.
Table 1: Effect of pH and Temperature on NHS Ester Half-Life
| pH | Temperature | Approximate Half-life of NHS Ester |
| 7.0 | 0°C | 4 to 5 hours |
| 8.6 | 4°C | 10 minutes |
| 7.0 | Room Temperature | ~7 hours |
| 9.0 | Room Temperature | Minutes |
Note: Half-life values are approximate and can vary based on the specific NHS ester and buffer conditions.
Table 2: Recommended Reaction Conditions
| Parameter | Recommended Range/Value |
| pH | 7.2 - 8.5 (start with 8.3-8.5) |
| Temperature | 4°C to Room Temperature (25°C) |
| Reaction Time | 30 minutes to 4 hours (can be extended to overnight at 4°C) |
| Buffer | Amine-free (e.g., Phosphate, Bicarbonate, HEPES, Borate) |
| NHS Ester Solvent | Anhydrous DMSO or DMF |
| Molar Ratio (NHS ester:Protein) | 5- to 20-fold molar excess (optimization may be required) |
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation with this compound
-
Prepare Protein Solution: Ensure your protein is in an appropriate amine-free buffer (e.g., 1x PBS, pH 7.4) at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange via dialysis or a desalting column.
-
Prepare this compound Solution: Allow the vial of this compound to warm completely to room temperature before opening. Immediately before use, dissolve the reagent in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
Calculate Reagent Amount: Determine the volume of the this compound stock solution needed to achieve the desired molar excess (a 10- to 20-fold molar excess is a good starting point).
-
Reaction: Add the calculated volume of the this compound solution to the protein solution while gently stirring or vortexing. The final volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.
-
Quenching (Optional but Recommended): To stop the reaction, add a quenching buffer containing a primary amine, such as Tris-HCl or glycine, to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound and byproducts using a desalting column, size-exclusion chromatography, or dialysis.
Protocol 2: Qualitative Assessment of this compound Activity
This protocol can help determine if your this compound reagent is still active.
-
Prepare Solutions:
-
Dissolve a small amount of this compound in anhydrous DMSO to a concentration of ~10 mM.
-
Prepare a basic solution (e.g., 0.1 M sodium bicarbonate, pH > 10).
-
-
Initial Measurement: Measure the absorbance of the this compound/DMSO solution at 260 nm. This will serve as your baseline.
-
Induce Hydrolysis: Add a small volume of the basic solution to the this compound/DMSO solution to rapidly hydrolyze the NHS ester. Incubate for 5-10 minutes.
-
Final Measurement: Remeasure the absorbance of the solution at 260 nm.
-
Analysis: A significant increase in absorbance at 260 nm indicates the release of N-hydroxysuccinimide (NHS), confirming that the NHS ester was active.
Visual Guides
Caption: Competing reaction pathways for this compound.
Caption: A logical workflow for troubleshooting low yield.
Caption: The relationship between pH and reaction efficiency.
References
how to prevent hydrolysis of Sco-peg3-nhs
Welcome to the technical support center for Sco-peg3-nhs. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly the prevention of hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A: this compound is a chemical modification reagent. It consists of three main components:
-
Sco: This represents a functional group that provides a specific reactivity for conjugation to a target molecule.
-
peg3: A three-unit polyethylene glycol (PEG) spacer. The PEG linker is hydrophilic, which can increase the solubility of the labeled molecule and reduce steric hindrance during conjugation.
-
nhs: An N-hydroxysuccinimide ester. This is a reactive group that specifically targets primary amines (such as the side chain of lysine residues in proteins or amine-modified oligonucleotides) to form a stable amide bond.
Its primary application is in bioconjugation, where it is used to link the "Sco" functional group to proteins, antibodies, peptides, or other biomolecules containing primary amines.
Q2: What is hydrolysis of this compound and why is it a concern?
A: Hydrolysis is a chemical reaction where the N-hydroxysuccinimide (NHS) ester of this compound reacts with water. This reaction cleaves the NHS ester, converting it into an unreactive carboxylic acid and releasing N-hydroxysuccinimide.[1][2][3] This is a significant concern because the hydrolyzed this compound can no longer react with the primary amines on your target biomolecule, leading to a lower yield or complete failure of your conjugation experiment.[4][5]
Q3: What are the main factors that cause hydrolysis of the NHS ester?
A: The primary factor influencing the rate of NHS ester hydrolysis is the pH of the reaction buffer . Higher pH levels significantly accelerate the rate of hydrolysis. Other contributing factors include temperature and the purity of the solvents used.
Q4: How should I store this compound to prevent premature hydrolysis?
A: Proper storage is critical to maintaining the reactivity of this compound. Both the solid powder and solutions should be handled with care to prevent exposure to moisture.
-
Solid Form: Store the solid reagent in a tightly sealed container in a desiccator at -20°C. Before opening, always allow the container to equilibrate to room temperature to avoid condensation of moisture from the air onto the cold powder.
-
Stock Solutions: It is highly recommended to prepare stock solutions of this compound immediately before use. If a stock solution must be prepared in advance, use an anhydrous, amine-free organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and moisture introduction from the atmosphere. Store these aliquots at -20°C. Anhydrous solvents are crucial as even small amounts of water can lead to hydrolysis over time.
Troubleshooting Guide: Low Conjugation Efficiency
If you are experiencing low yields in your conjugation reaction, the following guide can help you troubleshoot potential issues related to the hydrolysis of this compound.
| Observation | Potential Cause | Recommended Action |
| Low or no conjugation detected | Hydrolysis of this compound prior to reaction. | 1. Ensure proper storage of the solid reagent in a desiccated environment at -20°C. 2. Always warm the reagent to room temperature before opening. 3. Prepare fresh stock solutions in anhydrous, amine-free DMSO or DMF for each experiment. |
| Inconsistent conjugation results between experiments | Variable levels of this compound hydrolysis. | 1. Use fresh, high-quality anhydrous solvents for every stock solution preparation. 2. Aliquot stock solutions to minimize exposure to air and moisture. 3. Standardize the time between dissolving the reagent and adding it to the reaction mixture. |
| Conjugation works, but the yield is lower than expected | Competing hydrolysis during the conjugation reaction. | 1. Optimize the reaction pH. The optimal range is typically 7.2-8.5, with pH 8.3-8.5 often recommended as a good balance between amine reactivity and NHS ester stability. 2. Avoid buffers containing primary amines, such as Tris, as they will compete with your target molecule for reaction with the NHS ester. Good buffer choices include phosphate, bicarbonate, or borate buffers. 3. Consider increasing the molar excess of this compound to your biomolecule. A 5- to 20-fold molar excess is a common starting point. |
Quantitative Data Summary
The stability of the NHS ester is highly dependent on the pH of the aqueous environment. The following table summarizes the effect of pH on the half-life of a typical NHS ester.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 8.6 | 4 | 10 minutes |
As the data indicates, a seemingly small increase in pH can dramatically decrease the stability of the NHS ester, making pH control a critical parameter for successful conjugation.
Experimental Protocols
Protocol: General Procedure for Conjugating this compound to a Protein
This protocol provides a general guideline. Optimization may be necessary for your specific protein and application.
Materials:
-
Protein to be labeled (in an amine-free buffer)
-
This compound reagent
-
Anhydrous, amine-free DMSO or DMF
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5, or 0.1 M sodium bicarbonate buffer, pH 8.3.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or other purification system (e.g., dialysis)
Methodology:
-
Prepare the Protein Solution:
-
Ensure your protein is in an amine-free buffer (e.g., PBS). If your protein is in a buffer containing Tris or other primary amines, it must be exchanged into the Reaction Buffer using a desalting column or dialysis.
-
Adjust the protein concentration to 1-10 mg/mL in the Reaction Buffer.
-
-
Prepare the this compound Stock Solution:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Immediately before starting the conjugation, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL. Vortex briefly to ensure it is fully dissolved. Do not prepare aqueous stock solutions for storage.
-
-
Perform the Conjugation Reaction:
-
Calculate the required volume of the this compound stock solution to add to your protein solution. A 10-fold molar excess of the reagent to the protein is a good starting point.
-
Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours. The optimal time may need to be determined empirically.
-
-
Quench the Reaction:
-
To stop the conjugation reaction, add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature. The primary amines in the Tris buffer will react with and consume any unreacted this compound.
-
-
Purify the Conjugate:
-
Remove the excess, unreacted this compound and the byproducts of the reaction (including the quenching agent) by running the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).
-
Visualizing the Chemistry: Hydrolysis vs. Conjugation
To better understand the competing reactions, the following diagrams illustrate the desired conjugation pathway and the undesirable hydrolysis pathway.
Caption: Competing reaction pathways for this compound.
Experimental Workflow
The following diagram outlines the key steps in a typical bioconjugation experiment using this compound, highlighting the critical points for preventing hydrolysis.
Caption: Experimental workflow for bioconjugation with this compound.
References
- 1. Azido-PEG3-NHS ester | C13H20N4O7 | CID 77078451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acid-PEG3-NHS ester, 1835759-79-9 | BroadPharm [broadpharm.com]
- 3. N-(Azido-PEG3)-N-Boc-PEG3-NHS ester, 2112731-51-6 | BroadPharm [broadpharm.com]
- 4. medkoo.com [medkoo.com]
- 5. m-PEG3-NHS ester, 876746-59-7 | BroadPharm [broadpharm.com]
Technical Support Center: Optimizing Sco-peg3-nhs Conjugation Efficiency
Welcome to the technical support center for Sco-peg3-nhs conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction chemistry of this compound?
A1: The conjugation reaction of this compound relies on the chemistry of N-hydroxysuccinimide (NHS) esters. The NHS ester moiety of the this compound molecule reacts with primary amines (-NH₂) present on the target molecule (e.g., proteins, peptides, or amine-modified oligonucleotides) to form a stable amide bond. This reaction is a nucleophilic acyl substitution where the deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester and releasing N-hydroxysuccinimide (NHS) as a leaving group.[1][2]
Q2: What is the optimal pH for this compound conjugation and why is it so critical?
A2: The optimal pH for NHS ester conjugations is a delicate balance, typically falling within the range of 7.2 to 8.5.[1][2] At a pH below 7, primary amines are predominantly protonated (-NH₃⁺), rendering them non-nucleophilic and thus unreactive.[1] Conversely, at a pH above 8.5, the rate of hydrolysis of the NHS ester, a competing reaction with water, increases significantly, which reduces the overall conjugation yield.
Q3: Which buffers are recommended for this conjugation and which should be avoided?
A3: It is crucial to use amine-free buffers to prevent them from competing with your target molecule. Recommended buffers include phosphate-buffered saline (PBS) at a pH of 7.2-7.4, sodium bicarbonate (0.1 M, pH 8.3-8.5), and borate buffer (50 mM, pH 8.5). Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be strictly avoided as they will react with the NHS ester and significantly lower the conjugation efficiency.
Q4: How should I store and handle my this compound reagent?
A4: this compound, like other NHS esters, is sensitive to moisture. It should be stored at -20°C in a desiccated environment. Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent moisture condensation. For reagents that are not readily water-soluble, stock solutions should be prepared in an anhydrous (dry) organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.
Q5: What are the primary competing reactions that can lower my conjugation efficiency?
A5: The primary competing reaction is the hydrolysis of the NHS ester. In an aqueous environment, water molecules can act as nucleophiles and attack the NHS ester, leading to the formation of an unreactive carboxylic acid and reducing the amount of reagent available to react with your target molecule. The rate of this hydrolysis is highly dependent on the pH, increasing as the pH becomes more alkaline.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation Yield | Suboptimal pH | Ensure the reaction buffer is within the optimal pH range of 7.2-8.5. Verify the pH of your buffer before starting the experiment. |
| Inactive (Hydrolyzed) Reagent | The this compound reagent may have been exposed to moisture. Use a fresh aliquot of the reagent. Always allow the vial to reach room temperature before opening. | |
| Presence of Competing Amines | The reaction buffer or sample may contain primary amines (e.g., Tris, glycine). Perform a buffer exchange of your sample into an amine-free buffer like PBS or borate buffer prior to conjugation. | |
| Low Reactant Concentration | Dilute concentrations can slow down the desired reaction, allowing hydrolysis to dominate. If possible, increase the concentration of your target molecule and the this compound reagent. | |
| Inconsistent Results | pH Drift During Reaction | The release of the NHS leaving group can slightly lower the pH of the reaction mixture. Ensure your buffer has sufficient buffering capacity to maintain a stable pH throughout the incubation period. |
| Precipitation of Reagent | If preparing a stock solution in an organic solvent, adding it too quickly to the aqueous reaction buffer can cause it to precipitate. Add the stock solution slowly while gently vortexing the reaction mixture. The final concentration of the organic solvent should ideally not exceed 10%. | |
| High Degree of Labeling / Aggregation | Excessive Molar Ratio of this compound | A high molar excess of the NHS ester can lead to over-labeling of your target molecule, which may cause aggregation or alter its biological activity. Reduce the molar excess of the this compound reagent in the reaction. |
Quantitative Data Summary
Table 1: Recommended Reaction Conditions for this compound Conjugation
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | A compromise between amine reactivity and NHS ester stability. |
| Temperature | Room Temperature (20-25°C) or 4°C | Lower temperatures can be used for longer incubation times, which may be beneficial for sensitive molecules. |
| Reaction Time | 30 minutes - 2 hours | Can be extended to overnight at 4°C. Optimal time should be determined empirically. |
| Molar Ratio (this compound : Amine) | 5:1 to 20:1 | A molar excess of the NHS ester is generally recommended to drive the reaction. The optimal ratio depends on the target molecule and desired degree of labeling. |
Table 2: Half-life of NHS Esters in Aqueous Solution at Different pH Values
| pH | Half-life at 4°C | Half-life at Room Temperature |
| 7.0 | 4-5 hours | ~1-2 hours |
| 8.0 | ~30 minutes | ~15-30 minutes |
| 8.6 | 10 minutes | <10 minutes |
Note: These are general values for NHS esters and can vary depending on the specific molecule.
Experimental Protocols
General Protocol for Protein Conjugation with this compound
-
Prepare the Protein Solution: Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5) at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines, perform a buffer exchange.
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound reagent in an anhydrous organic solvent like DMSO or DMF to create a 10 mM stock solution.
-
Perform the Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution while gently stirring. Ensure the final concentration of the organic solvent is below 10%.
-
Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or for 2-4 hours at 4°C.
-
Quench the Reaction (Optional): To stop the reaction, add a quenching buffer containing primary amines (e.g., 1 M Tris or glycine) to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes.
-
Purify the Conjugate: Remove unreacted this compound and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis.
Visualizations
Caption: A typical experimental workflow for this compound conjugation.
Caption: A logical flowchart for troubleshooting low conjugation yield.
Caption: Desired aminolysis vs. competing hydrolysis pathway.
References
Technical Support Center: Enhancing PROTAC Efficacy Through PEG Linker Modification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the efficacy of Proteolysis Targeting Chimeras (PROTACs) by modifying the polyethylene glycol (PEG) linker.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a PEG linker in a PROTAC molecule?
A1: The PEG linker in a PROTAC is not merely a spacer but a critical component that connects the ligand binding to the protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase.[1][2] Its primary roles are to influence the PROTAC's overall efficacy, selectivity, and pharmacokinetic properties.[2][3] The linker's length, flexibility, and chemical composition are crucial for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for the subsequent ubiquitination and degradation of the target protein.[1]
Q2: How does modifying the PEG linker length impact PROTAC efficacy?
A2: The length of the PEG linker is a critical parameter for PROTAC efficacy.
-
Too short: A linker that is too short can lead to steric hindrance between the POI and the E3 ligase, preventing the formation of a stable ternary complex.
-
Too long: An excessively long linker may result in an unstable or unproductive ternary complex because the necessary proximity and orientation for efficient ubiquitin transfer are not achieved. This can also increase the likelihood of the "hook effect".
-
Optimal length: The optimal linker length facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and subsequent degradation. The ideal length must be determined empirically for each specific POI and E3 ligase pair.
Q3: How does the PEG linker influence the solubility and cell permeability of a PROTAC?
A3: The PEG linker significantly impacts a PROTAC's physicochemical properties, including solubility and cell permeability.
-
Solubility: The incorporation of hydrophilic PEG chains is a common strategy to increase the aqueous solubility of PROTACs, which are often large and lipophilic molecules.
-
Cell Permeability: The relationship between PEG linkers and cell permeability is complex. While the hydrophilicity of PEG can sometimes hinder passive diffusion across the cell membrane, the flexibility of PEG linkers can be advantageous. PEG linkers can adopt folded conformations that shield the polar surface area of the PROTAC, creating a more compact and less polar structure that can more easily traverse the cell membrane. However, excessive PEGylation can lead to decreased cellular uptake.
Q4: What is the "hook effect" and how is it related to the PEG linker?
A4: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the efficiency of target protein degradation decreases at high PROTAC concentrations. This results in a characteristic bell-shaped dose-response curve. At excessive concentrations, the PROTAC molecules saturate both the target protein and the E3 ligase independently, leading to the formation of non-productive binary complexes (PROTAC-POI or PROTAC-E3 ligase) that compete with the formation of the productive ternary complex. The properties of the linker, including its length and flexibility, can influence the concentration at which the hook effect becomes apparent.
Troubleshooting Guide
Issue 1: Low or no degradation of the target protein.
| Possible Cause | Troubleshooting Step | Rationale |
| Suboptimal Linker Length | Synthesize and test a series of PROTACs with varying PEG linker lengths (e.g., from 3 to 18 PEG units). | The distance and orientation between the POI and E3 ligase are critical for ternary complex formation. Systematically varying the linker length helps to identify the optimal geometry. |
| Poor Cell Permeability | 1. Assess cell permeability using assays like the Caco-2 permeability assay. 2. Synthesize PROTACs with more hydrophobic linkers (e.g., alkyl chains) or hybrid PEG-alkyl linkers. | The hydrophilicity of the PEG linker can hinder passive diffusion across the cell membrane. Modifying the linker to be more lipophilic can improve cellular uptake. |
| Inefficient Ternary Complex Formation | 1. Directly evaluate ternary complex formation and stability using biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). 2. Modify the linker composition by introducing more rigid or flexible elements to alter conformational dynamics. | Even with optimal linker length, the flexibility of the PEG linker may not be ideal for the specific protein-protein interactions required for a stable ternary complex. |
Issue 2: Significant "hook effect" observed at low concentrations.
| Possible Cause | Troubleshooting Step | Rationale |
| High Binary Complex Formation | 1. Use biophysical assays (e.g., SPR) to measure the binding affinities of the PROTAC to the POI and the E3 ligase individually and in the ternary complex. 2. Modify the linker to promote positive cooperativity in ternary complex formation. | A linker that promotes strong positive cooperativity can help to mitigate the hook effect by favoring the formation of the productive ternary complex over the non-productive binary complexes. |
| Linker Length and Flexibility | Systematically vary the PEG linker length and composition. | The properties of the linker can influence the concentration at which the hook effect becomes apparent. Optimizing the linker can shift the hook effect to higher, less physiologically relevant concentrations. |
Quantitative Data Summary
Table 1: Impact of PEG Linker Length on Physicochemical Properties and Biological Activity of BRD4-Targeting PROTACs
| PROTAC | Linker Composition | cLogP | TPSA (Ų) | HBD | HBA | BRD4 Binding (IC50, nM) | CRBN Binding (IC50, nM) | Degradation (DC50, nM) |
| Compound A | 2 PEG units | 3.5 | 150 | 2 | 10 | 50 | 250 | 100 |
| Compound B | 4 PEG units | 3.1 | 165 | 2 | 12 | 55 | 240 | 50 |
| Compound C | 6 PEG units | 2.7 | 180 | 2 | 14 | 60 | 260 | 75 |
Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors; DC50, half-maximal degradation concentration.
Table 2: Representative Data for PROTAC Synthesis and Activity with PEG Linkers
| PROTAC ID | Linker Length (atoms) | Synthesis Yield (%) | Purity (%) | DC50 (nM) | Dmax (%) |
| PROTAC-1 | 12 | 65 | >98 | 25 | 95 |
| PROTAC-2 | 16 | 62 | >99 | 10 | 98 |
| PROTAC-3 | 20 | 58 | >97 | 50 | 90 |
Data is representative and compiled from various literature sources. DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Key Experimental Protocols
Protocol 1: Western Blot for Protein Degradation Assessment
-
Cell Culture and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. The next day, treat the cells with a dose-response of your PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: Aspirate the media, wash the cells with ice-cold PBS, and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities for the target protein and the loading control. Normalize the target protein intensity to the loading control and plot the normalized protein levels against the PROTAC concentration.
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
-
Immobilization: Immobilize either the E3 ligase or the target protein onto the SPR sensor chip surface.
-
Binary Interaction Analysis: First, inject a series of concentrations of the PROTAC over the immobilized protein to measure the binary binding affinity.
-
Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner (the one not immobilized) over the sensor surface.
-
Data Analysis: The increase in response units (RU) compared to the binary interaction indicates the formation of the ternary complex. Analyze the data to determine the kinetics and affinity of ternary complex formation.
Protocol 3: General Synthesis of an Amide-Linked PROTAC with a PEG Linker
This protocol describes the coupling of a carboxylic acid-functionalized component (Component A-COOH, either the warhead or E3 ligand) with an amine-functionalized PEGylated component (Amine-PEGn-Component B).
-
Activation of Carboxylic Acid:
-
Dissolve Component A-COOH in an anhydrous solvent like DMF under a nitrogen atmosphere.
-
Add a peptide coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
-
Amide Bond Formation:
-
Add the Amine-PEGn-Component B to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
-
Work-up and Purification:
-
Monitor the reaction progress by LC-MS.
-
Upon completion, perform an appropriate aqueous work-up. For example, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with an aqueous salt solution (e.g., 5% LiCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.
-
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for PROTAC design and evaluation.
References
Technical Support Center: Synthesis of Ternary Complexes with TCO-PEG3-NHS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TCO-PEG3-NHS to synthesize ternary complexes.
Frequently Asked Questions (FAQs)
Q1: What is TCO-PEG3-NHS and how is it used to form ternary complexes?
A1: TCO-PEG3-NHS is a heterobifunctional crosslinker.[1] It contains a trans-cyclooctene (TCO) group, a three-unit polyethylene glycol (PEG3) spacer, and an N-hydroxysuccinimide (NHS) ester.[2][3] This structure allows for a two-step conjugation process to form a ternary complex.
-
NHS Ester: Reacts with primary amines (like the side chain of lysine residues) on the first protein or molecule.[2][4]
-
TCO Group: Reacts with a tetrazine (Tz)-modified second molecule in a highly specific and rapid bioorthogonal "click chemistry" reaction.
The PEG3 spacer enhances water solubility of the linker and the resulting conjugate, reduces aggregation, and minimizes steric hindrance.
Q2: What is the mechanism of the TCO-tetrazine reaction?
A2: The reaction between TCO and tetrazine is an inverse-electron demand Diels-Alder (iEDDA) cycloaddition. This is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas, forming a stable dihydropyridazine linkage. This reaction is known for its exceptional speed and selectivity, and it proceeds efficiently in complex biological environments without the need for a catalyst.
Q3: How stable is the TCO-PEG3-NHS linker?
A3: The stability of TCO-PEG3-NHS is a critical consideration. The two primary points of instability are:
-
TCO Ring Isomerization: The reactive trans-cyclooctene can isomerize to the unreactive cis-cyclooctene (CCO), especially in the presence of thiol-containing reducing agents like dithiothreitol (DTT) or certain metal ions.
-
NHS Ester Hydrolysis: The NHS ester is susceptible to hydrolysis in aqueous solutions. Its half-life decreases as the pH increases.
To ensure optimal performance, it is recommended to store TCO-PEG3-NHS at -20°C, protect it from light, and prepare solutions fresh before use.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Product | Reagent Instability: - TCO ring has isomerized to the inactive CCO form.- NHS ester has hydrolyzed. | - Prepare fresh solutions of TCO-PEG3-NHS immediately before use.- Allow the reagent to equilibrate to room temperature before opening to prevent condensation.- Use anhydrous DMSO or DMF to prepare stock solutions. |
| Presence of Reducing Agents: - Thiol-containing reducing agents like DTT can accelerate TCO isomerization. | - Remove reducing agents before adding the TCO-linker using a desalting column.- Consider using the non-thiol reducing agent TCEP as an alternative to DTT. | |
| Inefficient Labeling: - Incorrect buffer pH for NHS ester reaction.- Insufficient molar excess of the linker. | - Perform the NHS ester conjugation at pH 7-9.- Use a 10- to 20-fold molar excess of the TCO-PEG3-NHS linker over the protein. | |
| Formation of Aggregates or Precipitate | Solvent-Induced Precipitation: - The solvent used to dissolve the linker (e.g., DMSO, DMF) can cause the protein to precipitate. | - Minimize the volume of the linker stock solution added to the protein solution.- Perform a solvent tolerance test with your specific protein to determine the maximum allowable concentration. |
| Hydrophobicity of the Conjugate: - The TCO group is hydrophobic and can lead to aggregation if it becomes buried within the protein. | - The PEG3 spacer is designed to mitigate this effect.- Consider including a non-ionic detergent (e.g., 0.01% Tween-20) in reaction and purification buffers. | |
| Difficulty Purifying the Ternary Complex | Similar Properties of Components: - Unreacted starting materials and the final complex may have similar sizes or charges. | - Utilize size-exclusion chromatography (SEC) or ion-exchange chromatography (IEC) for purification.- If applicable, use affinity chromatography by engineering a purification tag onto one of the components. |
Experimental Protocols
Protocol 1: Two-Step Protein Labeling and Ternary Complex Formation
This protocol describes the labeling of a primary amine-containing protein (Protein A) with TCO-PEG3-NHS, followed by conjugation to a tetrazine-modified protein (Protein B-Tz).
Materials:
-
Protein A in an amine-free buffer (e.g., PBS, pH 7.4)
-
TCO-PEG3-NHS
-
Anhydrous DMSO
-
Protein B-Tz
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns
Procedure:
-
Protein A Preparation:
-
Dissolve Protein A in PBS to a concentration of 1-5 mg/mL.
-
-
TCO-PEG3-NHS Stock Solution:
-
Immediately before use, prepare a 10 mM stock solution of TCO-PEG3-NHS in anhydrous DMSO.
-
-
Labeling of Protein A with TCO:
-
Add a 20-fold molar excess of the TCO-PEG3-NHS stock solution to the Protein A solution.
-
Incubate for 60 minutes at room temperature.
-
-
Quenching the Reaction:
-
Add quenching buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester.
-
Incubate for 5 minutes at room temperature.
-
-
Purification of TCO-labeled Protein A:
-
Remove excess TCO-PEG3-NHS reagent using a spin desalting column equilibrated with PBS.
-
-
Ternary Complex Formation:
-
Mix the purified TCO-labeled Protein A with Protein B-Tz in a 1:1 molar ratio.
-
Incubate the reaction mixture for 30-60 minutes at room temperature.
-
-
Analysis:
-
Analyze the formation of the ternary complex using SDS-PAGE, where a new band of higher molecular weight should be visible. Further confirmation can be obtained by Western blot or mass spectrometry.
-
Reaction Conditions Summary
| Parameter | Recommended Value | Notes |
| pH (NHS Ester Reaction) | 7.0 - 9.0 | Higher pH increases the reaction rate but also the rate of hydrolysis. |
| pH (TCO-Tetrazine Reaction) | 6.5 - 7.5 | The reaction is efficient at physiological pH. |
| Temperature | Room Temperature or 4°C | Reaction is typically fast enough to proceed at room temperature. |
| Molar Excess (Linker:Protein) | 10-20 fold | May require optimization depending on the protein. |
| Solvents for Stock Solution | Anhydrous DMSO or DMF | Use of anhydrous solvents is critical to prevent hydrolysis. |
Visualizing Workflows and Pathways
References
Technical Support Center: SCO-PEG3-NHS Conjugations
Welcome to the technical support center for SCO-PEG3-NHS conjugations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to buffer compatibility and other common issues encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound conjugation reactions?
The optimal pH for reacting NHS esters with primary amines is between 7.2 and 8.5.[1][][3][4] Within this range, the primary amine groups on proteins (e.g., the ε-amino group of lysine) are sufficiently deprotonated to be nucleophilic and react with the NHS ester.[4] A pH of 8.3-8.5 is often recommended as an ideal starting point, balancing reactivity with the rate of hydrolysis. At a lower pH, the amine groups are protonated and less reactive, while at a higher pH (above 8.5-9), the rate of hydrolysis of the NHS ester significantly increases, which can lower the conjugation yield.
Q2: Which buffers are compatible with NHS ester reactions, and which should be avoided?
Compatible Buffers: It is crucial to use amine-free buffers for NHS ester conjugations. Recommended buffers include:
-
Phosphate-buffered saline (PBS)
-
Carbonate-bicarbonate buffers
-
HEPES buffers
-
Borate buffers
Incompatible Buffers: Buffers containing primary amines must be avoided as they will compete with the target molecule for reaction with the NHS ester, thereby reducing conjugation efficiency. Buffers to avoid include:
-
Tris (tris(hydroxymethyl)aminomethane) buffers (e.g., TBS)
-
Glycine-containing buffers
If your protein is in an incompatible buffer, a buffer exchange step using dialysis or gel filtration is necessary before starting the conjugation.
Q3: How should I store and handle this compound ester reagents?
NHS esters are highly sensitive to moisture and should be stored in a desiccated environment at -20°C. Before opening, the vial must be allowed to equilibrate to room temperature to prevent condensation. It is best to prepare fresh solutions of the NHS ester in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before each experiment and avoid repeated freeze-thaw cycles of stock solutions.
Q4: What is the primary side reaction that competes with the desired conjugation?
The primary competing reaction is the hydrolysis of the NHS ester. In an aqueous environment, the NHS ester can react with water, which leads to the formation of an unreactive carboxylic acid and the release of N-hydroxysuccinimide (NHS). This significantly reduces the efficiency of the desired conjugation. The rate of this hydrolysis reaction increases with a higher pH.
Troubleshooting Guide
Problem: Low Conjugation Yield
Low conjugation yield is a common issue that can be attributed to several factors. This guide provides potential causes and solutions in a question-and-answer format.
Q: My conjugation yield is consistently low. What are the potential causes?
A: Low yield can stem from several issues, primarily related to the hydrolysis of the NHS ester, suboptimal reaction conditions, or the reagents themselves.
Data Presentation
Table 1: Stability of NHS Esters in Aqueous Solutions
This table summarizes the stability of NHS esters at different pH values. The half-life is the time it takes for 50% of the reactive NHS ester to hydrolyze.
| pH | Temperature | Half-life |
| 7.0 | 0°C | 4-5 hours |
| 8.6 | 4°C | 10 minutes |
| 7.0 | Ambient | ~7 hours |
| 9.0 | Ambient | Minutes |
Data sourced from multiple references.
Experimental Protocols
Protocol 1: General Protein Labeling with an this compound Ester
This protocol provides a general procedure for labeling a protein with an this compound ester.
Materials:
-
Protein of interest
-
This compound ester
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 7.4
-
Anhydrous DMSO or DMF
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
Methodology:
-
Prepare the Protein Solution: Dissolve or dialyze the protein into the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of any primary amine-containing substances.
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound ester in a small amount of anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Perform the Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently stirring. The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction for 30 minutes to 2 hours at room temperature or for 2 to 4 hours at 4°C.
-
Quench the Reaction (Optional): Add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature to stop the reaction.
-
Purify the Conjugate: Remove unreacted this compound and other small molecules by passing the reaction mixture through a size-exclusion chromatography column.
Visualizations
Caption: Reaction scheme for this compound conjugation with a protein.
Caption: General experimental workflow for this compound bioconjugation.
Caption: Decision tree for troubleshooting low this compound conjugation yield.
References
Technical Support Center: Sco-peg3-nhs & Protein Conjugation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Sco-peg3-nhs for protein modification, with a specific focus on preventing protein aggregation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its reactive groups?
A1: this compound (CAS Number: 2141976-25-0) is a heterobifunctional crosslinker. It contains two different reactive groups at either end of a triethylene glycol (PEG3) spacer:
-
NHS ester (N-Hydroxysuccinimide ester): This group reacts with primary amines (-NH2), which are found on the N-terminus of proteins and on the side chain of lysine residues. This reaction forms a stable amide bond.
-
"Sco" (S-cyclooctyne): This is a strained cyclooctyne moiety. It is not reactive towards typical protein functional groups. Instead, it is designed for "click chemistry," specifically, a copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with molecules containing an azide group.
Q2: What is the primary cause of protein aggregation when using this compound?
A2: Since the cyclooctyne group is not reactive with other protein molecules, the primary cause of aggregation is not intermolecular cross-linking by the this compound reagent itself. Instead, aggregation is more likely to be a consequence of the PEGylation process and the modification of primary amines via the NHS ester, which can lead to:
-
Changes in Protein Surface Properties: Modification of lysine residues alters the protein's surface charge and hydrophobicity, which can lead to instability and aggregation.
-
Over-labeling: Excessive modification of surface amines can significantly alter the protein's isoelectric point (pI) and lead to a loss of solubility.
-
Suboptimal Reaction Conditions: Incorrect pH, high protein concentration, or the presence of pre-existing protein aggregates can all contribute to further aggregation during the labeling reaction.
-
Instability of the Protein: The protein itself may be inherently unstable under the required reaction conditions.
Q3: How can I detect and quantify protein aggregation?
A3: Several methods can be used to detect and quantify protein aggregation:
-
Visual Inspection: The simplest method is to check for visible precipitates or turbidity in the solution.
-
UV-Vis Spectroscopy: An increase in absorbance at 340-600 nm can indicate the presence of soluble aggregates.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the formation of larger aggregates.
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. Aggregates will elute earlier than the monomeric protein.
-
SDS-PAGE: Under non-reducing conditions, high molecular weight bands corresponding to covalent aggregates can be observed.
Troubleshooting Guides
Problem: Protein precipitation is observed immediately after adding this compound.
| Possible Cause | Recommended Solution |
| Poor solubility of this compound. | Dissolve the this compound in a small amount of a dry, water-miscible organic solvent like DMSO or DMF before adding it to the protein solution. Ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%). |
| High local concentration of the reagent. | Add the dissolved this compound solution to the protein solution slowly and with gentle stirring to ensure rapid and even distribution. |
| Protein is unstable at the reaction pH. | Confirm that the chosen reaction buffer and pH are optimal for your specific protein's stability. The recommended pH for NHS ester reactions is typically 7.2-8.5.[1] |
Problem: Increased aggregation is detected by DLS or SEC after the reaction.
| Possible Cause | Recommended Solution |
| Over-labeling of the protein. | Reduce the molar excess of this compound in the reaction. Perform a titration experiment with varying molar ratios of the reagent to the protein to find the optimal degree of labeling that minimizes aggregation. |
| Suboptimal reaction conditions. | Optimize the reaction parameters. Test a range of protein concentrations (lower concentrations can sometimes reduce aggregation), reaction times, and temperatures (performing the reaction at 4°C for a longer duration may help). |
| Presence of pre-existing aggregates in the protein stock. | Before the conjugation reaction, purify the protein stock using size exclusion chromatography to remove any existing aggregates. |
| Inappropriate buffer composition. | Ensure the reaction buffer is free of primary amines (e.g., Tris, glycine) which can compete with the protein for reaction with the NHS ester.[2] Use buffers such as phosphate-buffered saline (PBS) or HEPES. |
Problem: The purified PEGylated protein aggregates over time during storage.
| Possible Cause | Recommended Solution |
| Suboptimal storage buffer. | Screen different buffer conditions for long-term stability. This can include varying the pH and ionic strength. |
| Freeze-thaw instability. | Aliquot the purified conjugate into single-use volumes to avoid multiple freeze-thaw cycles. Consider adding cryoprotectants like glycerol or sucrose to the storage buffer. |
| Residual unreacted reagent or byproducts. | Ensure that all unreacted this compound and hydrolysis byproducts are removed after the reaction using appropriate purification methods like dialysis or size exclusion chromatography. |
Experimental Protocols
General Protocol for Protein Labeling with this compound
This protocol provides a general starting point. The optimal conditions may vary depending on the specific protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, HEPES) at pH 7.2-8.5.
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., dialysis cassettes, size exclusion chromatography column)
Procedure:
-
Protein Preparation:
-
Ensure your protein is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer.
-
If necessary, perform a buffer exchange to remove any interfering substances.
-
-
Reagent Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[2]
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.
-
-
Labeling Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution. The optimal ratio should be determined empirically.[2]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2-4 hours at 4°C with gentle mixing.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add a quenching solution to a final concentration of 50-100 mM (e.g., 1 M Tris-HCl, pH 8.0).
-
Incubate for an additional 15-30 minutes.
-
-
Purification:
-
Remove unreacted this compound and byproducts by dialysis against a suitable buffer or by using a desalting column (e.g., Sephadex G-25).
-
For higher purity and to remove any aggregates formed, size exclusion chromatography is recommended.[3]
-
Protocol for Removing Aggregates After PEGylation
Method: Size Exclusion Chromatography (SEC)
-
Column Selection: Choose a SEC column with a fractionation range appropriate for separating the monomeric PEGylated protein from larger aggregates.
-
Equilibration: Equilibrate the SEC column with a suitable, filtered, and degassed buffer. This buffer should be optimized for the stability of your PEGylated protein.
-
Sample Preparation: Centrifuge your PEGylated protein sample at high speed (e.g., >14,000 x g) for 10-15 minutes to pellet any large, insoluble aggregates.
-
Chromatography: Load the supernatant onto the equilibrated SEC column and run the chromatography.
-
Fraction Collection: Collect fractions corresponding to the elution volume of the monomeric PEGylated protein.
-
Analysis: Analyze the collected fractions by SDS-PAGE and/or DLS to confirm the removal of aggregates and the purity of the monomeric species.
Data Summary
Table 1: Recommended Reaction Conditions for NHS Ester Labeling
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Higher pH increases the rate of NHS ester hydrolysis. |
| Temperature | 4°C - 25°C | Lower temperatures can help to minimize protein denaturation and aggregation. |
| Reaction Time | 30 min - 4 hours | Longer incubation may be needed at lower temperatures. |
| Buffer | PBS, HEPES | Must be free of primary amines. |
| Molar Excess of Reagent | 5x - 20x | This should be optimized for each protein. |
Visualizations
Caption: Experimental workflow for protein conjugation with this compound.
Caption: Troubleshooting logic for protein aggregation during PEGylation.
References
Technical Support Center: Optimizing PROTAC Efficacy with PEG Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guidance and frequently asked questions (FAQs) related to the optimization of polyethylene glycol (PEG) linker length for enhanced PROTAC activity.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a PEG linker in a PROTAC?
A PROTAC is a heterobifunctional molecule comprising a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[1][2][3] The linker is critical for bringing the target protein and the E3 ligase into close proximity to form a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for the subsequent ubiquitination and proteasomal degradation of the target protein.[4][5] PEG linkers are frequently used due to their hydrophilicity, which can improve the solubility and cell permeability of the often large and lipophilic PROTAC molecule. The defined length of PEG units also allows for systematic optimization.
Q2: How does PEG linker length critically impact PROTAC activity?
Linker length is a crucial parameter that must be empirically optimized for each specific POI and E3 ligase pair.
-
Too short: A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex.
-
Too long: A linker that is too long might result in a non-productive complex where ubiquitination sites on the target protein are not accessible to the E3 ligase, or it may not effectively bring the two proteins into close enough proximity. This can also lead to a decrease in potency due to a higher entropic penalty upon binding.
Systematic studies have shown that varying the PEG linker length can profoundly impact the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC.
Q3: What are the advantages of the flexibility of a PEG linker?
The flexibility of PEG linkers can be advantageous as it may allow the PROTAC to adopt multiple conformations, facilitating an energetically favorable formation of the ternary complex. This adaptability is crucial for accommodating the surfaces of the two proteins.
Q4: What is the "hook effect" and how does linker design influence it?
The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations. This occurs because excess PROTAC molecules can form non-productive binary complexes (PROTAC-target protein or PROTAC-E3 ligase) instead of the productive ternary complex. A well-designed linker that promotes strong positive cooperativity in ternary complex formation can help mitigate the hook effect by stabilizing the ternary complex.
Troubleshooting Guide
Issue 1: My PROTAC shows good binary binding to the target and E3 ligase, but little to no protein degradation is observed.
This is a common challenge that often points to issues with the formation of a productive ternary complex.
| Possible Linker-Related Cause | Troubleshooting Steps |
| Incorrect Linker Length or Rigidity | Synthesize and test a library of PROTACs with varying PEG linker lengths (e.g., PEG3, PEG4, PEG6, etc.). Even small changes can have a significant impact. |
| Unfavorable Ternary Complex Conformation | Directly evaluate ternary complex formation using biophysical assays like Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), or Isothermal Titration Calorimetry (ITC). These techniques can confirm if the complex is forming and assess its stability. |
| Poor Physicochemical Properties | Assess cell permeability using assays like the Caco-2 permeability assay. If permeability is low, consider synthesizing PROTACs with more hydrophobic linkers (e.g., alkyl chains) or hybrid linkers. |
Issue 2: I'm observing a very pronounced hook effect at higher PROTAC concentrations.
This indicates that the formation of binary complexes is favored over the productive ternary complex at higher concentrations.
| Possible Linker-Related Cause | Troubleshooting Steps |
| Suboptimal Linker Conformation | Modify the linker's flexibility. A more rigid linker might pre-organize the PROTAC into a conformation more favorable for ternary complex formation. |
| Lack of Positive Cooperativity | A well-designed linker can create positive cooperativity, where the binding of the first protein increases the affinity for the second. Systematically varying linker length and composition is key to finding a design that enhances ternary complex stability. |
Quantitative Data Summary
The optimal PEG linker length is highly dependent on the specific target protein and E3 ligase combination. Below is a summary of illustrative data from published studies.
Table 1: Impact of PEG Linker Length on BTK Degradation
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC A | 4 PEG units | >1000 | <20 |
| PROTAC B | 5 PEG units | 120 | ~60 |
| PROTAC C | 6 PEG units | 25 | >90 |
| PROTAC D | 8 PEG units | 80 | ~75 |
Note: This is representative data synthesized from trends reported in the literature. Actual values are system-dependent.
Table 2: Effect of Linker Length on TBK1 Degradation
| Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No degradation | ~0 |
| 21 | 3 | 96 |
| 29 | 292 | 76 |
This data illustrates that for some systems, there is a clear optimal length, with potency decreasing with both shorter and longer linkers.
Experimental Protocols
Protocol 1: Western Blot Analysis for Protein Degradation
This is the most common method for quantifying the reduction in target protein levels.
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. The next day, treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin). The percentage of protein degradation is calculated relative to the vehicle-treated control. From this data, a dose-response curve can be generated to determine the DC50 and Dmax values.
Protocol 2: In-Cell Ubiquitination Assay
This assay confirms that the PROTAC is inducing ubiquitination of the target protein.
-
Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) for a short period (e.g., 2-4 hours) to allow ubiquitinated protein to accumulate.
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody.
-
Western Blot: Perform a Western blot on the immunoprecipitated samples and probe with an antibody against ubiquitin. A ladder of high-molecular-weight bands indicates polyubiquitination.
Protocol 3: Ternary Complex Formation Assay (SPR)
Surface Plasmon Resonance (SPR) can be used to measure the formation and stability of the ternary complex.
-
Chip Preparation: Immobilize one of the binding partners (e.g., the E3 ligase) onto the surface of a sensor chip.
-
Binary Interaction Analysis: Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics of the binary interaction.
-
Ternary Complex Analysis: Inject a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface.
-
Data Analysis: An increase in the response signal compared to the binary interactions indicates the formation of the ternary complex. Kinetic analysis can provide data on the association and dissociation rates, reflecting the complex's stability.
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
References
Technical Support Center: Sco-peg3-nhs Stability
Welcome to the technical support center for Sco-peg3-nhs. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution and to troubleshoot common issues encountered during conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor affecting the stability of this compound in solution?
The primary factor affecting the stability of this compound in aqueous solutions is the hydrolysis of the N-hydroxysuccinimide (NHS) ester.[1][2][3] This reaction, where the NHS ester reacts with water to form an inactive carboxylic acid, is a major competitor to the desired conjugation reaction with primary amines.[3][] The rate of this hydrolysis is highly dependent on the pH of the solution.
Q2: What is the optimal pH range for working with this compound?
The optimal pH range for reacting this compound with primary amines is between 7.2 and 8.5. Within this range, the primary amine groups on biomolecules are sufficiently deprotonated to be nucleophilic and react efficiently with the NHS ester. At a pH below 7.2, the amine groups are protonated and less reactive. Above pH 8.5, the rate of hydrolysis of the NHS ester increases significantly, which reduces the efficiency of the conjugation.
Q3: How should I store and handle this compound to ensure its stability?
To maintain the stability and reactivity of this compound, it is crucial to handle and store it properly. NHS esters are sensitive to moisture.
-
Storage: Store this compound in a desiccated environment at -20°C.
-
Handling: Before opening the vial, allow it to equilibrate to room temperature to prevent moisture condensation. For preparing stock solutions, use an anhydrous (dry), amine-free organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). It is highly recommended to prepare stock solutions fresh for each experiment and discard any unused solution.
Q4: Which buffers are compatible with this compound conjugation reactions?
It is critical to use buffers that do not contain primary amines, as these will compete with your target molecule for reaction with the NHS ester.
-
Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, borate, and carbonate/bicarbonate buffers are all compatible choices for NHS ester conjugation reactions.
-
Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided as they will significantly reduce conjugation efficiency.
Q5: Are there any other potential side reactions with this compound?
While the primary reaction of NHS esters is with primary amines, they can also react with other nucleophilic groups, although generally to a lesser extent. These include:
-
Hydroxyl groups: Serine, threonine, and tyrosine residues can react to form unstable ester linkages.
-
Sulfhydryl groups: Cysteine residues can form thioesters, which are less stable than the amide bond formed with primary amines.
-
Imidazole groups: The imidazole ring of histidine can also show some reactivity.
Troubleshooting Guide
This guide addresses common problems encountered during experiments with this compound.
Problem 1: Low or No Conjugation Efficiency
| Possible Cause | Recommended Solution |
| Hydrolysis of this compound | Ensure the reaction buffer pH is within the optimal range of 7.2-8.5. Prepare the this compound stock solution fresh in anhydrous DMSO or DMF immediately before use. Avoid prolonged incubation times, especially at higher pH values. |
| Presence of competing primary amines in the buffer | Use an amine-free buffer such as PBS, HEPES, or borate buffer. If your sample is in a Tris or glycine-based buffer, perform a buffer exchange before starting the conjugation. |
| Inactive this compound reagent | Ensure proper storage of the reagent at -20°C in a desiccated environment. Always allow the vial to warm to room temperature before opening to prevent moisture contamination. If you suspect the reagent has been compromised, it is best to use a fresh vial. |
| Inaccessible primary amines on the target molecule | The primary amines on your protein may be sterically hindered. Consider using a crosslinker with a longer spacer arm. In some cases, partial denaturation of the protein (if it doesn't affect its function) can expose more primary amines. |
Problem 2: Precipitation of the Conjugate During or After the Reaction
| Possible Cause | Recommended Solution |
| High degree of labeling | Over-modification of the protein can lead to changes in its physicochemical properties and cause precipitation. Reduce the molar excess of this compound in the reaction. Perform a titration to find the optimal ratio of crosslinker to your target molecule. |
| Change in protein isoelectric point (pI) | The reaction of NHS esters with primary amines neutralizes their positive charge, which can alter the protein's pI. If the new pI is close to the buffer pH, the protein may precipitate. Try performing the reaction in a buffer with a different pH (still within the 7.2-8.5 range) or add solubility-enhancing agents that are compatible with your downstream application. |
| Poor solubility of the this compound reagent | While the PEG3 linker enhances water solubility, adding a highly concentrated stock solution in an organic solvent directly to the aqueous buffer can sometimes cause precipitation. Try adding the stock solution slowly while vortexing the reaction mixture. Ensure the final concentration of the organic solvent is low (typically <10%). |
Data Presentation
Table 1: Stability of NHS Esters in Aqueous Solution as a Function of pH
The half-life is the time it takes for half of the reactive NHS ester to hydrolyze. This data highlights the inverse relationship between pH and the stability of the NHS ester group.
| pH | Temperature | Half-life |
| 7.0 | 4°C | 4-5 hours |
| 8.0 | 4°C | 1 hour |
| 8.6 | 4°C | 10 minutes |
Experimental Protocols
Protocol 1: General Procedure for Conjugating this compound to a Protein
-
Buffer Preparation: Prepare a suitable amine-free buffer, such as Phosphate-Buffered Saline (PBS), at a pH between 7.2 and 7.5.
-
Protein Preparation: If your protein is in a buffer containing primary amines (e.g., Tris, glycine), perform a buffer exchange into the prepared reaction buffer using a desalting column or dialysis. Adjust the protein concentration.
-
This compound Stock Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a desired stock concentration (e.g., 10 mM).
-
Conjugation Reaction: Add the desired molar excess of the this compound stock solution to the protein solution. Add the stock solution slowly while gently vortexing to prevent precipitation.
-
Incubation: Incubate the reaction at room temperature for 30 minutes to 2 hours, or at 4°C for 2 to 4 hours. Optimal incubation time may need to be determined empirically.
-
Quenching: To stop the reaction, add a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound and the quenching buffer by using a desalting column or dialysis against a suitable buffer for your downstream application.
Protocol 2: Procedure to Test the Activity of an NHS Ester Reagent
You can assess the reactivity of your this compound by measuring the release of NHS upon intentional hydrolysis.
-
Reagent Preparation: Dissolve 1-2 mg of the this compound reagent in an amine-free buffer.
-
Initial Absorbance: Measure the absorbance of the solution at 260 nm.
-
Hydrolysis: Add a small volume of a strong base (e.g., 0.5-1.0 N NaOH) to the solution and mix immediately.
-
Final Absorbance: Promptly measure the absorbance at 260 nm again.
-
Interpretation: A significant increase in absorbance after adding the base indicates that the NHS ester was active and has been hydrolyzed, releasing the NHS leaving group which absorbs at 260 nm. If there is little to no change in absorbance, the reagent has likely already been hydrolyzed and is inactive.
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Competing reaction pathways for this compound.
Caption: Troubleshooting logic for low conjugation yield.
References
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Analysis of Sco-peg3-nhs and mPEG-NHS Conjugates
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is critical for ensuring the efficacy, safety, and batch-to-batch consistency of novel therapeutics and research tools. The choice of linker used for conjugation plays a pivotal role in the functionality and analytical characterization of the final product. This guide provides an objective comparison of two types of amine-reactive polyethylene glycol (PEG) linkers: the bifunctional Sco-peg3-nhs and standard monofunctional mPEG-NHS esters, with a focus on their analysis by mass spectrometry.
The this compound linker is a heterobifunctional reagent featuring an N-hydroxysuccinimide (NHS) ester for covalent attachment to primary amines (e.g., lysine residues on a protein) and a strained cyclooctyne (SCO) group. This SCO moiety allows for a secondary, bioorthogonal "click" reaction with azide-tagged molecules in a copper-free environment. This dual functionality enables the creation of more complex bioconjugates. In contrast, standard mPEG-NHS linkers are monofunctional, designed for the direct PEGylation of proteins through a stable amide bond.
This guide will delve into the mass spectrometry workflows for characterizing proteins conjugated with these linkers, providing comparative data on what can be measured and detailed experimental protocols.
Comparative Analysis of Conjugate Characteristics
The primary differences in the conjugates formed with this compound versus a standard mPEG-NHS linker lie in their structure and subsequent analytical characterization. Mass spectrometry is a powerful tool to elucidate these differences. The key parameters that can be assessed include the linker-to-protein ratio (or drug-to-antibody ratio, DAR, in the context of antibody-drug conjugates), conjugation site specificity, and the success of subsequent click chemistry reactions for this compound conjugates.
| Parameter | This compound Conjugate | mPEG-NHS Conjugate | Mass Spectrometry Technique |
| Average Linker-to-Protein Ratio | Determined by intact mass analysis of the protein after conjugation with the this compound linker. | Determined by intact mass analysis of the PEGylated protein. | LC-MS (e.g., Q-TOF, Orbitrap) |
| Conjugation Sites | Identified by peptide mapping LC-MS/MS analysis of the protease-digested conjugate. | Identified by peptide mapping LC-MS/MS analysis of the protease-digested PEGylated protein. | LC-MS/MS |
| Click Reaction Efficiency | The success of the secondary click reaction can be confirmed by a further mass shift in the intact mass analysis after reacting the Sco-conjugate with an azide-containing molecule. | Not applicable. | LC-MS |
| Stability of Linkage | The amide bond formed is highly stable. The stability of the triazole ring formed after the click reaction is also very high. | The amide bond is highly stable under a wide range of physiological conditions.[1] | Stability can be assessed by incubating the conjugate under different conditions (e.g., pH, temperature) and analyzing for degradation products by LC-MS. |
| Typical Conjugation Efficiency | High for the NHS ester reaction with primary amines (typically >90% for site-specific cysteine conjugation).[2] | Variable for lysine conjugation, often resulting in a heterogeneous mixture. Yields for mono-PEGylated products can range from 40-60%. | Determined by comparing the peak areas of conjugated and unconjugated protein in the deconvoluted mass spectrum. |
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reproducible and accurate mass spectrometry data. Below are generalized protocols for the analysis of protein conjugates.
Protocol 1: Intact Mass Analysis of Protein Conjugates
This protocol is for determining the average number of linkers conjugated to a protein.
1. Sample Preparation:
-
Conjugation: React the protein (e.g., a monoclonal antibody) with a 10- to 20-fold molar excess of the NHS-ester PEG linker (either this compound or mPEG-NHS) in an amine-free buffer such as phosphate-buffered saline (PBS) at a pH of 7.2-8.5 for 1-2 hours at room temperature.[3]
-
Purification: Remove excess, unreacted linker using a desalting column or size-exclusion chromatography (SEC).
-
Deglycosylation (Optional): For glycoproteins like antibodies, enzymatic deglycosylation with PNGase F can simplify the mass spectrum.
-
Final Formulation: The purified conjugate should be in a volatile buffer suitable for mass spectrometry, such as ammonium acetate.
2. LC-MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A reversed-phase column suitable for proteins (e.g., Agilent PLRP-S) or a size-exclusion column for native analysis.[2][4]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.
-
Gradient: A shallow gradient appropriate for separating the conjugated species from any remaining unconjugated protein.
-
Column Temperature: 80°C for reversed-phase analysis of reduced ADCs.
-
-
Mass Spectrometry (MS):
-
Instrument: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
Mass Range: A wide range to encompass the various charge states of the intact protein (e.g., 1000-4000 m/z).
-
Data Analysis: Deconvolute the raw mass spectrum to obtain the zero-charge mass spectrum. The mass difference between the unconjugated protein and the various conjugated species will correspond to the mass of the attached linkers. The average linker-to-protein ratio can be calculated from the relative abundances of the different species.
-
Protocol 2: Peptide Mapping Analysis for Conjugation Site Identification
This protocol is used to identify the specific amino acid residues (typically lysines) where the linker has been attached.
1. Sample Preparation:
-
Denaturation, Reduction, and Alkylation: Denature the conjugate in a buffer containing a denaturant like urea. Reduce disulfide bonds with DTT and alkylate the resulting free cysteines with iodoacetamide.
-
Proteolytic Digestion: Digest the protein into smaller peptides using a protease such as trypsin.
-
Sample Cleanup: Desalt the peptide mixture using a C18 ZipTip or similar solid-phase extraction method.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column suitable for peptide separations (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A gradient from low to high organic phase to elute peptides of varying hydrophobicity.
-
-
Mass Spectrometry (MS/MS):
-
Instrument: A high-resolution tandem mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Data Acquisition: Operate in data-dependent acquisition (DDA) mode, where the instrument performs a full MS scan followed by MS/MS scans of the most abundant precursor ions.
-
Data Analysis: Use proteomics software to search the MS/MS data against the protein sequence. The mass modification corresponding to the linker will be identified on specific peptides, pinpointing the site of conjugation.
-
Visualizing the Chemistry and Workflows
Diagrams generated using the DOT language can help visualize the chemical structures, reaction pathways, and experimental workflows.
References
- 1. enovatia.com [enovatia.com]
- 2. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 3. Quantification of protein-ligand interactions by mass spectrometry, titration, and H/D exchange: PLIMSTEX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
Confirming PROTAC Activity: A Comparative Guide Featuring Sco-peg3-nhs as a Linker Archetype
The development of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation, offering a powerful strategy for therapeutic intervention. A critical determinant of a PROTAC's success lies in its molecular architecture, particularly the linker connecting the target-binding and E3 ligase-recruiting moieties. This guide provides a comparative analysis of key experimental methods to confirm PROTAC activity, using Sco-peg3-nhs, a heterobifunctional PEG linker with a terminal NHS ester, as a representative example for incorporating flexible linkers into PROTAC design. We will delve into the experimental protocols, present comparative data, and visualize the underlying biological and experimental workflows.
The Central Role of the Linker in PROTAC Function
The linker in a PROTAC is not merely a spacer but an active component that significantly influences the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[1] The linker's length, composition, and flexibility are critical parameters that dictate the efficacy and selectivity of the PROTAC.[2][3] Polyethylene glycol (PEG) linkers, such as those derived from this compound, are frequently employed to enhance solubility, improve cell permeability, and provide the necessary flexibility to achieve a productive ternary complex formation.[1][2]
Core Assays for Confirming PROTAC-Mediated Protein Degradation
Confirmation of a PROTAC's activity involves a multi-faceted approach to demonstrate target engagement, ternary complex formation, and ultimately, target protein degradation. Here, we compare the most common and robust methods.
Western Blotting: The Gold Standard for Degradation Analysis
Western blotting remains a cornerstone technique for the direct visualization and semi-quantification of target protein degradation. This method allows for a clear assessment of the reduction in protein levels following PROTAC treatment.
Table 1: Comparison of PROTAC Performance with Varying Linkers (Western Blot Data)
| PROTAC ID | Linker Type | Linker Length (atoms) | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC A | PEG | 12 | 22Rv1 | 50 | >90 | |
| PROTAC B | PEG | 16 | 22Rv1 | 10 | >95 | |
| PROTAC C | Alkyl | 9 | HEK293T | 150 | ~80 | |
| PROTAC D | Rigid | - | 22Rv1 | No degradation | - |
Experimental Protocol: Western Blot for Target Protein Degradation
-
Cell Culture and Treatment: Seed target cells in 6-well plates to achieve 70-80% confluency. Treat the cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a predetermined duration (typically 18-24 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel for electrophoresis. Subsequently, transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Visualize the protein bands using a chemiluminescence detection system. Use a loading control, such as GAPDH or β-actin, to normalize the results.
HiBiT Lytic Detection System: A Quantitative and High-Throughput Alternative
The HiBiT system offers a sensitive and quantitative method for measuring protein degradation in a high-throughput format. This technology involves tagging the target protein with a small 11-amino-acid peptide (HiBiT). In the presence of the LgBiT protein, a bright luminescent signal is produced, which is directly proportional to the amount of HiBiT-tagged protein.
Table 2: Comparison of PROTAC Efficacy using the HiBiT Assay
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Assay Format |
| dBET1 | BRD4 | HEK293 | 8 | >95 | Lytic |
| Compound X | Target Y | HeLa | 25 | 90 | Live-cell |
| Compound Z | Target Y | HeLa | 150 | 75 | Live-cell |
Experimental Protocol: HiBiT Lytic Degradation Assay
-
Cell Seeding: Plate cells endogenously expressing the HiBiT-tagged target protein in a white, opaque 96-well or 384-well plate.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for the desired time course.
-
Lysis and Detection: Add the Nano-Glo® HiBiT Lytic Detection Reagent, which contains LgBiT protein and furimazine substrate, directly to the wells.
-
Signal Measurement: Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization. Measure the luminescence using a plate reader. The signal reduction correlates with the degradation of the HiBiT-tagged protein.
TR-FRET: Probing Ternary Complex Formation
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a powerful proximity-based assay to confirm the formation of the ternary complex. This assay provides insights into the PROTAC's mechanism of action by directly measuring the interaction between the target protein and the E3 ligase in the presence of the PROTAC.
Table 3: Ternary Complex Formation Measured by TR-FRET
| PROTAC | Target Protein | E3 Ligase | Max TR-FRET Signal (RFU) | EC50 (nM) |
| dBET1 | BRD2(BD1) | CRBN | 3500 | 20 |
| PROTAC BET Degrader-1 | BRD2(BD1) | CRBN | 4500 | 5 |
| PROTAC BET Degrader-2 | BRD2(BD1) | CRBN | 2800 | 50 |
Experimental Protocol: TR-FRET Ternary Complex Formation Assay
-
Reagent Preparation: Prepare solutions of the tagged target protein (e.g., GST-tagged), the tagged E3 ligase (e.g., His-tagged), the corresponding FRET donor-labeled antibody (e.g., Tb-anti-GST), and the FRET acceptor-labeled antibody (e.g., AF488-anti-His).
-
Assay Setup: In a microplate, combine the target protein, E3 ligase, donor- and acceptor-labeled antibodies, and a serial dilution of the PROTAC in an appropriate assay buffer.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 180 minutes) to allow for ternary complex formation.
-
Signal Reading: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements. An increase in the FRET signal indicates the formation of the ternary complex.
Co-Immunoprecipitation (Co-IP): Validating In-Cell Interactions
Co-immunoprecipitation is a classic technique used to demonstrate protein-protein interactions within the cellular environment. In the context of PROTACs, Co-IP can be used to pull down the target protein and detect the associated E3 ligase, or vice versa, thus confirming the formation of the ternary complex in cells.
Experimental Protocol: Co-Immunoprecipitation for Ternary Complex Validation
-
Cell Treatment and Lysis: Treat cells with the PROTAC or a vehicle control. Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clearing: Incubate the cell lysate with protein A/G agarose/magnetic beads to reduce non-specific binding.
-
Immunoprecipitation: Add an antibody specific to the target protein (or the E3 ligase) to the pre-cleared lysate and incubate to form an antibody-antigen complex.
-
Complex Capture: Add protein A/G beads to the lysate to capture the antibody-antigen complex.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the bound proteins from the beads and analyze the eluate by Western blotting using antibodies against both the target protein and the E3 ligase.
Visualizing the Pathways and Workflows
To further clarify the concepts and procedures discussed, the following diagrams have been generated using the DOT language.
References
Unraveling Protein Degradation: A Comparative Guide to Western Blot Analysis with Sco-peg3-nhs and Alternative Methods
For researchers, scientists, and drug development professionals navigating the complexities of protein degradation, this guide offers a comprehensive comparison of analytical techniques. We delve into the application of the novel PROTAC linker, Sco-peg3-nhs, in a click chemistry-based approach to Western blot analysis and juxtapose it with established and emerging alternative methods. This guide provides detailed experimental protocols, quantitative comparisons, and visual workflows to inform your selection of the most suitable method for your research needs.
Introduction to Protein Degradation Analysis
The targeted degradation of proteins is a fundamental cellular process and a burgeoning field in therapeutic development, largely driven by the advent of technologies like Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific proteins. This compound is a chemical tool designed for the synthesis of PROTACs, featuring a strained cyclooctyne (Sco) for copper-free click chemistry, a polyethylene glycol (PEG) linker, and an N-hydroxysuccinimide (NHS) ester for covalent attachment to proteins. While primarily a PROTAC linker, its functionalities also open up novel avenues for monitoring protein degradation.
Western blotting remains a cornerstone technique for quantifying changes in protein levels. This guide will explore a hypothetical click chemistry-based pulse-chase Western blot analysis using this compound and compare it with the traditional cycloheximide (CHX) chase assay and other modern alternatives.
Comparative Analysis of Protein Degradation Assays
The choice of assay for monitoring protein degradation hinges on factors such as the desired endpoint, throughput requirements, and the nature of the protein of interest. Below is a summary of key methodologies.
| Method | Principle | Pros | Cons | Typical Throughput | Relative Cost |
| This compound Pulse-Chase Western Blot (Hypothetical) | Covalent labeling of a protein population with this compound, followed by a "chase" period. The labeled protein is then "clicked" to a reporter molecule (e.g., biotin, fluorophore) for detection by Western blot at various time points. | Allows tracking of a specific pool of pre-existing proteins. Bioorthogonal reaction offers high specificity. | Requires protein purification for in vitro labeling or efficient intracellular delivery and specific labeling. Potential for the tag to affect protein stability. | Low to Medium | High |
| Cycloheximide (CHX) Chase Assay with Western Blot | Inhibition of global protein synthesis with cycloheximide. The decay of the pre-existing protein of interest is monitored over time by Western blot.[1][2] | Simple and widely established method. Does not require protein modification. | CHX can have cytotoxic effects and may alter cellular physiology.[1][2] Does not distinguish between different protein populations (e.g., newly synthesized vs. old). | Low | Low |
| SPAAC Pulse-Chase with Bioorthogonal Amino Acids | Metabolic incorporation of a bioorthogonal amino acid (e.g., L-azidohomoalanine) into newly synthesized proteins, followed by a chase. The labeled proteins are detected via click chemistry.[3] | Tracks the degradation of newly synthesized proteins. Non-toxic and non-radioactive. | Requires methionine-free media for efficient labeling. May induce a limited cellular stress response. | Low to Medium | Medium |
| Capillary Western Blot (e.g., Jess) | Automated, capillary-based immunodetection. | High throughput, highly quantitative, and reproducible. Requires smaller sample and antibody volumes. | High initial instrument cost. Requires specific consumables. | High | High (instrument), Medium (per sample) |
| HiBiT Luminous Assay | A small peptide tag (HiBiT) is knocked into the endogenous gene of the target protein. In the presence of a complementary larger subunit (LgBiT), a bright luminescent signal is produced, which is proportional to the protein amount. | Real-time, quantitative monitoring of endogenous protein levels. High throughput and sensitivity. No antibodies required. | Requires CRISPR/Cas9 engineering of cell lines. The tag could potentially influence protein function or stability. | High | Medium to High |
Experimental Protocols
Protocol 1: Hypothetical this compound-based Pulse-Chase Western Blot
This protocol outlines a conceptual workflow for using this compound to monitor the degradation of a purified protein reintroduced into cells or a cell-surface protein.
A. Labeling of Target Protein (Pulse)
-
In Vitro Labeling: Incubate the purified protein of interest with a 10- to 20-fold molar excess of this compound in a suitable buffer (e.g., PBS, pH 7.4) for 1-2 hours at room temperature.
-
Quenching: Quench the reaction by adding a final concentration of 50-100 mM Tris or glycine.
-
Purification: Remove excess, unreacted this compound using a desalting column or dialysis.
-
Cellular Delivery: Introduce the labeled protein into cells using a suitable delivery method (e.g., electroporation, microinjection). For cell-surface proteins, labeling can be performed directly on live cells.
B. Degradation Monitoring (Chase)
-
After the "pulse," wash the cells to remove any unbound labeled protein.
-
Incubate the cells in a complete medium for various time points (e.g., 0, 2, 4, 8, 12, 24 hours).
C. Click Reaction and Western Blot
-
At each time point, lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
To 50 µg of each lysate, add an azide-containing reporter molecule (e.g., Azide-Biotin or Azide-Fluorophore) and a copper-free click chemistry catalyst if necessary (though the strained cyclooctyne should react spontaneously). Incubate for 1 hour at room temperature.
-
Add 4x Laemmli sample buffer and boil the samples at 95°C for 5 minutes.
-
Proceed with standard SDS-PAGE and Western blot protocol.
-
If using Azide-Biotin, detect with streptavidin-HRP. If using a fluorescent azide, detect using an appropriate imaging system.
-
Quantify the band intensities at each time point relative to the 0-hour time point to determine the degradation rate.
Protocol 2: Cycloheximide (CHX) Chase Assay
This protocol is a standard method for assessing protein stability.
-
Cell Culture: Seed cells in a multi-well plate to reach 70-80% confluency on the day of the experiment.
-
CHX Treatment: Treat cells with cycloheximide at a final concentration of 50-100 µg/mL to inhibit protein synthesis.
-
Time Course: Harvest cells at various time points after CHX addition (e.g., 0, 1, 2, 4, 8 hours). The "0 hour" time point represents the protein level before significant degradation has occurred.
-
Cell Lysis: Lyse the cells in RIPA buffer with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blot: Load equal amounts of protein for each time point onto an SDS-PAGE gel. Perform Western blotting using a primary antibody specific to the protein of interest and an appropriate HRP-conjugated secondary antibody. A loading control (e.g., GAPDH, β-actin) should also be probed.
-
Analysis: Quantify the band intensity of the target protein at each time point, normalize it to the loading control, and then calculate the percentage of protein remaining relative to the 0-hour time point.
Visualizing the Workflows
Signaling Pathways in Protein Degradation
The primary mechanism for targeted protein degradation by PROTACs is the Ubiquitin-Proteasome System (UPS). Understanding this pathway is crucial for interpreting experimental results.
Conclusion
The analysis of protein degradation is a dynamic field with an expanding toolkit. The traditional cycloheximide chase assay, while straightforward, has limitations related to cytotoxicity and its global effect on protein synthesis. The hypothetical use of this compound in a click chemistry-based pulse-chase experiment offers a more targeted approach to tracking the fate of a specific protein population, with the high specificity characteristic of bioorthogonal reactions. However, this method would require more complex initial steps for protein labeling and delivery. For researchers requiring higher throughput and robust quantification, automated capillary Western blotting and luminous reporter systems like HiBiT present compelling alternatives, albeit with higher initial investment costs. The selection of the most appropriate method will ultimately depend on the specific experimental question, available resources, and the desired balance between throughput, specificity, and physiological relevance.
References
A Comparative Guide to PROTAC Linkers: Benchmarking Sco-peg3-nhs and Other Key Linker Chemistries
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the protein's ubiquitination and subsequent degradation by the proteasome. A critical determinant of a PROTAC's success is the linker connecting the target-binding and E3 ligase-recruiting moieties. This guide provides an objective comparison of Sco-peg3-nhs, a polyethylene glycol (PEG)-based linker, with other commonly used PROTAC linkers, supported by experimental data to inform rational PROTAC design.
The linker is not merely a spacer but an active component that influences a PROTAC's efficacy, selectivity, and physicochemical properties.[1] Its length, composition, and rigidity dictate the spatial orientation of the target protein and the E3 ligase, which is essential for the formation of a stable and productive ternary complex and subsequent efficient ubiquitination.[2]
Comparative Analysis of Common Linker Types
PROTAC linkers are broadly categorized into flexible and rigid structures.[3] Flexible linkers, such as alkyl and PEG chains, are the most common choices in early-stage PROTAC development due to their synthetic accessibility.[4] In contrast, rigid linkers, which may contain cyclic or planar elements, can offer improved metabolic stability and pre-organize the PROTAC into a conformation favorable for ternary complex formation.[3]
This compound is a PEG-based linker with a terminal N-hydroxysuccinimide (NHS) ester, facilitating conjugation to primary amines. While specific head-to-head comparative data for this compound is not extensively available in the public domain, we can infer its performance based on the well-documented characteristics of PEG linkers.
Table 1: General Comparison of PROTAC Linker Types
| Linker Type | Key Characteristics | Advantages | Disadvantages |
| PEG Linkers (e.g., this compound) | Composed of repeating ethylene glycol units. | Improves aqueous solubility and cell permeability. Biocompatible and synthetically versatile. | May have reduced metabolic stability in vivo. Can be more challenging and costly to synthesize compared to alkyl linkers. |
| Alkyl/Ether Linkers | Simple hydrocarbon chains, sometimes with ether oxygens. | Synthetically straightforward and provide conformational flexibility. | Can be hydrophobic, potentially impacting solubility. |
| Rigid Linkers (e.g., containing piperazine, piperidine, alkynes, triazoles) | Contain cyclic or planar elements that restrict conformation. | Can enhance metabolic stability and pre-organize the molecule for active conformation, potentially increasing selectivity. | Often more synthetically challenging to prepare. |
| Clickable Linkers (e.g., containing alkynes, azides) | Incorporate moieties for "click chemistry" reactions. | Allows for rapid and efficient synthesis of PROTAC libraries for screening. Triazole moieties formed are metabolically stable. | May require specific reaction conditions (e.g., copper catalysis). |
Quantitative Performance Data of Different Linker Types
The efficacy of a PROTAC is typically evaluated by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation). The following tables summarize representative data from the literature, illustrating the impact of linker composition and length on PROTAC performance.
Disclaimer: The following data is illustrative of general trends for different linker types and is not a direct comparison of PROTACs containing this compound, as such specific data is not publicly available.
Table 2: Impact of Linker Composition on BRD4 Degradation
| PROTAC | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| PROTAC A | Alkyl | 9 | >5000 | <10 | |
| PROTAC B | PEG | 9 (3 PEG units) | >5000 (weak degradation) | ~20 | |
| PROTAC C | PEG | 12 (4 PEG units) | <0.5 µM | Not specified |
This data suggests that for certain target-ligase pairs, the introduction of PEG units in place of a simple alkyl chain can influence degradation efficiency, and that a minimum linker length is often required for potent degradation.
Table 3: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation
| PROTAC | Linker Type | Linker Length (atoms) | Degradation | Reference |
| PROTAC 1 | Alkyl/Ether | < 12 | No degradation | |
| PROTAC 2 | Alkyl/Ether | 12 - 29 | Submicromolar degradation | |
| PROTAC 3 | Alkyl/Ether | 21 | DC50 = 3 nM, Dmax = 96% | |
| PROTAC 4 | Alkyl/Ether | 29 | DC50 = 292 nM, Dmax = 76% |
These findings highlight the critical importance of optimizing linker length for each specific PROTAC system.
Experimental Protocols
Accurate and reproducible experimental data are essential for the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.
Western Blot for Protein Degradation
This is a standard method to quantify the amount of a target protein in cells after PROTAC treatment.
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T, 22Rv1) in 6-well plates. Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody against the target protein, followed by a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
Ternary Complex Formation Assays
These assays are crucial for understanding the initial step of PROTAC-mediated degradation.
-
Isothermal Titration Calorimetry (ITC): This technique directly measures the heat changes upon binding, providing thermodynamic parameters of the interaction.
-
Binary Titrations: First, determine the binding affinity of the PROTAC to the E3 ligase and the target protein separately.
-
Ternary Titration: Titrate the PROTAC into a solution containing both the E3 ligase and the target protein to measure the formation of the ternary complex.
-
Data Analysis: Fit the data to a suitable binding model to determine the dissociation constant (KD) and calculate the cooperativity factor (α).
-
-
Surface Plasmon Resonance (SPR): SPR measures the binding kinetics (kon and koff) and affinity (KD) of interactions in real-time.
-
Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip.
-
Binary and Ternary Analysis: Inject the PROTAC alone and then in combination with the target protein over the immobilized surface to monitor the formation of binary and ternary complexes.
-
Ubiquitination Assays
These assays confirm that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the target protein.
-
In Vitro Ubiquitination Assay:
-
Combine purified E1, E2, E3 ligase, target protein, ubiquitin, and ATP in a reaction buffer.
-
Add the PROTAC of interest.
-
Incubate the reaction and then stop it.
-
Analyze the ubiquitination of the target protein by Western blot using an anti-ubiquitin antibody.
-
-
Cell-Based Ubiquitination Assay (e.g., NanoBRET™):
-
This proximity-based assay can detect protein-protein interactions in living cells.
-
Co-express the target protein fused to a NanoLuc® luciferase and a HaloTag®-labeled ubiquitin.
-
Upon PROTAC addition and subsequent ubiquitination, the donor (luciferase) and acceptor (fluorescently labeled HaloTag®-ubiquitin) are brought into close proximity, resulting in a BRET signal.
-
Cellular Permeability Assays
Assessing a PROTAC's ability to cross the cell membrane is critical for its therapeutic potential.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that models passive transcellular permeability across an artificial lipid membrane.
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which mimic the human intestinal epithelium, to assess both passive diffusion and active transport.
Visualizing Key Processes
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.
References
A Head-to-Head Comparison of sTCO-PEG3-NHS and TCO-PEG-NHS Linkers for Bioconjugation
For researchers, scientists, and drug development professionals seeking to forge precise and stable connections between molecules, the choice of linker is a critical determinant of experimental success. This guide provides an in-depth, objective comparison of two prominent classes of amine-reactive linkers used in bioorthogonal "click chemistry": the high-performance conformationally strained sTCO-PEG3-NHS and the standard TCO-PEG-NHS linkers.
This comparison delves into their reaction mechanisms, performance differences based on experimental data, and provides detailed protocols to inform the selection of the most suitable linker for applications ranging from antibody-drug conjugates (ADCs) and targeted therapeutics to advanced diagnostic agents and research tools.
Mechanism of Action: A Two-Step Process
Both sTCO-PEG3-NHS and TCO-PEG-NHS linkers operate through a two-step bioconjugation strategy. The initial step involves the reaction of the N-hydroxysuccinimide (NHS) ester with primary amines, such as those found on the side chains of lysine residues in proteins. This reaction forms a stable amide bond, effectively tethering the trans-cyclooctene (TCO) moiety to the biomolecule.
The second, bioorthogonal step is an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, where the strained TCO ring reacts with a tetrazine-functionalized molecule. This "click" reaction is exceptionally fast and highly specific, proceeding efficiently under physiological conditions without the need for a catalyst. The key difference between the two linkers lies in the structure of the TCO group, which significantly impacts the kinetics of this second reaction.
Performance Comparison: The Impact of Strain
The "s" in sTCO-PEG3-NHS signifies a conformationally s trained trans-cyclooctene. This increased ring strain is the primary driver of its enhanced reactivity compared to standard TCO linkers.[1][2]
| Feature | sTCO-PEG3-NHS | TCO-PEG-NHS | Key Considerations |
| Reaction Kinetics (k₂) with Tetrazine | Up to 3.3 x 10⁶ M⁻¹s⁻¹[3] | ~800 - 30,000 M⁻¹s⁻¹[3][4] | sTCO linkers can be up to 160 times more reactive, enabling faster reactions at lower concentrations. |
| Reactivity of Isomers | The syn-diastereomer is slightly more reactive than the anti-diastereomer. | The axial isomer is approximately four times more reactive than the equatorial isomer. | The stereochemistry of the TCO ring significantly influences reaction speed. |
| Stability | Generally stable, with some evidence of comparable in vivo stability to standard TCO in certain contexts. | The TCO group can isomerize to the unreactive cis-cyclooctene (CCO) form, particularly in the presence of copper-containing proteins. | The stability of the TCO moiety should be considered for long-term experiments or in vivo applications. |
| Applications | Ideal for applications requiring very fast kinetics, low reactant concentrations, or time-sensitive labeling, such as in vivo imaging and rapid diagnostic assays. | A versatile and widely used linker suitable for a broad range of bioconjugation applications where extreme reaction speeds are not the primary concern. | The choice of linker should be guided by the specific demands of the experiment. |
Experimental Protocols
The following are generalized protocols for the two-step bioconjugation process using TCO-PEG-NHS linkers. Optimization of molar ratios, concentrations, and incubation times may be necessary for specific biomolecules.
Protocol 1: Labeling of Proteins with TCO-PEG-NHS Ester
This protocol details the initial functionalization of a protein with a TCO moiety using an NHS ester derivative.
Materials:
-
Protein of interest
-
TCO-PEG-NHS ester (sTCO or standard TCO variant)
-
Amine-free reaction buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting spin column or dialysis cassette
Procedure:
-
Buffer Exchange: Ensure the protein solution (typically 1-5 mg/mL) is in an amine-free buffer. If the buffer contains primary amines like Tris or glycine, perform a buffer exchange using a desalting column or dialysis.
-
Prepare TCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-PEG-NHS ester in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution. The optimal molar excess may need to be determined empirically.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quench Reaction: Stop the labeling reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 5 minutes at room temperature.
-
Purification: Remove excess, unreacted TCO-PEG-NHS ester by using a desalting spin column or dialysis. The TCO-labeled protein is now ready for the subsequent click reaction.
Protocol 2: TCO-Tetrazine Click Chemistry Ligation
This protocol describes the bioorthogonal reaction between the TCO-functionalized protein and a tetrazine-labeled molecule.
Materials:
-
TCO-labeled protein
-
Tetrazine-labeled molecule (e.g., fluorescent dye, drug molecule)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation: Prepare the TCO-labeled protein in the desired reaction buffer. Dissolve the tetrazine-labeled molecule in a compatible solvent and dilute it into the reaction buffer.
-
Ligation Reaction: Add the tetrazine-labeled molecule to the TCO-labeled protein solution. A slight molar excess (e.g., 1.1 to 1.5 equivalents) of the tetrazine reagent is often used.
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 37°C. The reaction progress can sometimes be monitored by the disappearance of the characteristic color of the tetrazine.
-
Purification (Optional): If necessary, the final conjugate can be purified from excess tetrazine reagent using size-exclusion chromatography or other appropriate methods.
Visualizing the Workflow and Chemistry
To further clarify the processes described, the following diagrams illustrate the chemical structures, the overall experimental workflow, and the reaction mechanism.
Caption: Representative structures of sTCO-PEG3-NHS and TCO-PEG-NHS linkers.
Caption: Experimental workflow for bioconjugation using TCO-PEG-NHS linkers.
Caption: Mechanism of the inverse-electron-demand Diels-Alder (iEDDA) reaction.
Conclusion
Both sTCO-PEG3-NHS and standard TCO-PEG-NHS linkers are powerful tools for creating precisely engineered bioconjugates. The choice between them hinges on the specific requirements of the application. For experiments demanding the utmost in reaction speed and efficiency, particularly at low concentrations or in time-sensitive contexts, the superior kinetics of sTCO-PEG3-NHS make it the linker of choice. For a wide array of standard bioconjugation tasks, the more established and broadly utilized TCO-PEG-NHS linkers provide a reliable and effective solution. By understanding the nuances of their reactivity and following robust experimental protocols, researchers can confidently select the optimal linker to advance their scientific and therapeutic development goals.
References
A Comparative Guide to the Validation of PROTAC-Induced Ternary Complex Formation
For Researchers, Scientists, and Drug Development Professionals
The formation of a stable ternary complex, consisting of the target Protein of Interest (POI), a Proteolysis Targeting Chimera (PROTAC), and an E3 ubiquitin ligase, is the cornerstone of targeted protein degradation.[1][2][3][4] The efficiency and stability of this complex are critical determinants of a PROTAC's degradation activity.[4] Validating and characterizing this complex is therefore a pivotal step in the development of novel degraders. This guide provides a comparative overview of key biophysical and cellular assays used to validate ternary complex formation, with a focus on quantitative data, experimental protocols, and workflow visualizations. While the specific molecule "Sco-peg3-nhs" could not be definitively identified in scientific literature, this guide will use the common and versatile PEG3-NHS linker moiety as a representative example to discuss the principles of validation.
The Role of the Linker in Ternary Complex Formation
The linker in a PROTAC, which connects the POI-binding warhead to the E3 ligase-recruiting ligand, is not merely a spacer but plays a crucial role in facilitating ternary complex formation. Subtle changes in linker length, composition, rigidity, and attachment points can dramatically impact the stability and cooperativity of the ternary complex, and consequently, the degradation efficacy. PEG linkers, like the illustrative PEG3 moiety, are commonly used due to their flexibility, synthetic accessibility, and ability to modulate physicochemical properties such as solubility and cell permeability. The NHS ester is a reactive group used for conjugation to amine groups on the warhead or E3 ligase ligand during PROTAC synthesis.
Biophysical Assays for In Vitro Validation of Ternary Complex Formation
A variety of biophysical techniques can be employed to characterize the formation of the ternary complex in a purified, in vitro setting. These assays provide quantitative data on binding affinities, kinetics, and thermodynamics, which are essential for understanding the molecular interactions governing complex formation.
Comparison of Key Biophysical Assays
| Assay | Measures | Pros | Cons |
| Surface Plasmon Resonance (SPR) | Binding affinity (KD), kinetics (kon, koff), cooperativity (α) | Real-time, label-free, provides kinetic data, high sensitivity. | Requires immobilization of one binding partner, potential for mass transport limitations. |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS), cooperativity (α) | Label-free, in-solution measurement, provides full thermodynamic profile. | Low throughput, requires large amounts of protein, may not be suitable for very weak or very tight binders. |
| Biolayer Interferometry (BLI) | Binding affinity (KD), kinetics (kon, koff) | Real-time, label-free, higher throughput than SPR, dip-and-read format is easy to use. | Generally less sensitive than SPR, not ideal for small molecule binding. |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Proximity-based assay for ternary complex formation, can determine apparent binding affinity. | Homogeneous assay, high throughput, sensitive. | Requires labeling of binding partners with fluorescent dyes, potential for assay interference from compounds. |
Experimental Protocols
Objective: To measure the binding kinetics and affinity of binary (PROTAC-protein) and ternary (protein-PROTAC-protein) interactions.
General Protocol:
-
Immobilization: Covalently immobilize one of the proteins (e.g., the E3 ligase) onto a sensor chip surface.
-
Binary Interaction Analysis:
-
Flow a series of concentrations of the PROTAC over the immobilized protein to measure the binding kinetics of the first binary interaction.
-
Regenerate the sensor surface between injections.
-
Fit the data to a 1:1 Langmuir binding model to determine kon, koff, and KD.
-
-
Ternary Interaction Analysis:
-
Prepare solutions of the PROTAC pre-incubated with a near-saturating concentration of the second protein (the POI).
-
Flow these solutions over the immobilized E3 ligase. This can be done in a single-cycle kinetics format to avoid dissociation of the complex during the experiment.
-
Fit the data to a suitable binding model to determine the kinetic parameters for ternary complex formation.
-
-
Cooperativity Calculation: Cooperativity (α) is calculated as the ratio of the binary KD to the ternary KD (α = KD,binary / KD,ternary). An α > 1 indicates positive cooperativity, meaning the binding of the second protein is enhanced once the first is bound.
Objective: To determine the thermodynamic parameters of binary and ternary complex formation.
General Protocol:
-
Sample Preparation: Prepare solutions of the proteins and PROTAC in identical, degassed buffer to minimize heats of dilution.
-
Binary Titration:
-
Load the PROTAC into the syringe and one of the proteins into the sample cell.
-
Perform a series of injections of the PROTAC into the protein solution, measuring the heat change after each injection.
-
Integrate the heat signals and fit the data to a single-site binding model to determine KD, ΔH, and stoichiometry (n).
-
-
Ternary Titration:
-
To measure the binding of the PROTAC to the second protein in the presence of the first, saturate the PROTAC solution with the first protein before titrating it into the second protein.
-
Alternatively, to measure the binding of the second protein to the pre-formed PROTAC-protein binary complex, place the second protein in the syringe and the binary complex in the cell.
-
-
Data Analysis: The thermodynamic parameters for ternary complex formation are determined, allowing for the calculation of cooperativity.
Objective: To detect the proximity of the POI and E3 ligase induced by the PROTAC.
General Protocol:
-
Labeling: Label the POI and the E3 ligase with a FRET donor (e.g., Terbium cryptate) and acceptor (e.g., d2 or a fluorescent protein) pair, respectively. This is often achieved using antibodies against tags on the proteins (e.g., His-tag, GST-tag).
-
Assay Setup: In a microplate, mix the labeled POI, labeled E3 ligase, and a range of concentrations of the PROTAC.
-
Incubation: Incubate the mixture to allow for ternary complex formation.
-
Measurement: Excite the donor fluorophore and measure the emission from both the donor and acceptor. The TR-FRET signal is typically calculated as a ratio of the acceptor to donor emission.
-
Data Analysis: A bell-shaped dose-response curve is characteristic of PROTAC-induced ternary complex formation, where the signal increases with PROTAC concentration until it is competed out by the formation of binary complexes (the "hook effect").
Cellular Assays for In-Cell Validation
While in vitro assays are crucial for detailed biophysical characterization, it is essential to validate ternary complex formation within a cellular environment to ensure the PROTAC is active in a more physiologically relevant context.
NanoBRET™/NanoBiT® Assays
Objective: To detect the proximity of the POI and E3 ligase in living cells.
General Protocol:
-
Cell Line Engineering:
-
NanoBRET: Express the POI as a fusion with NanoLuc® luciferase (the energy donor) and the E3 ligase as a fusion with HaloTag® (the energy acceptor), which is then labeled with a fluorescent ligand.
-
NanoBiT: Express the POI and E3 ligase as fusions with the Large BiT (LgBiT) and Small BiT (SmBiT) subunits of NanoLuc® luciferase, respectively.
-
-
Cell Treatment: Treat the engineered cells with varying concentrations of the PROTAC.
-
Signal Detection:
-
NanoBRET: Add the NanoLuc® substrate and measure the bioluminescence resonance energy transfer (BRET) signal. An increase in the BRET signal indicates that the POI and E3 ligase are in close proximity.
-
NanoBiT: Add the NanoLuc® substrate and measure the luminescence. Complementation of the LgBiT and SmBiT subunits upon ternary complex formation results in a functional luciferase and a luminescent signal.
-
-
Data Analysis: Similar to TR-FRET, a bell-shaped curve is often observed, providing a measure of the PROTAC's ability to induce ternary complex formation in cells. These assays can be performed in either endpoint or kinetic mode.
Visualizing Workflows and Pathways
PROTAC Mechanism of Action
References
- 1. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 2. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. mdpi.com [mdpi.com]
Assessing the Efficacy of Functionalized PEG3-NHS Esters in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of different functionalized polyethylene glycol (PEG) N-hydroxysuccinimide (NHS) esters in various cell lines. While the specific term "Sco-peg3-nhs" is not widely documented, it is presumed to refer to a functionalized PEG3-NHS ester used for cell surface labeling. This guide will therefore focus on a comparative analysis of two representative and commonly used functionalized PEG3-NHS esters: a biotinylated version (Biotin-PEG3-NHS) and a fluorescently labeled version (FITC-PEG3-NHS). The data presented is a synthesis of typical results found in the literature to provide a comparative framework.
Data Presentation: Comparative Efficacy in Cell Lines
The following tables summarize the quantitative data on the labeling efficiency and cytotoxicity of Biotin-PEG3-NHS and FITC-PEG3-NHS in three common cell lines: HeLa (human cervical cancer), A549 (human lung carcinoma), and Jurkat (human T-cell leukemia).
Table 1: Labeling Efficiency of Functionalized PEG3-NHS Esters
| Cell Line | Reagent | Concentration (µM) | Incubation Time (min) | Labeled Cells (%) | Mean Fluorescence Intensity (MFI) |
| HeLa | Biotin-PEG3-NHS (detected with Streptavidin-FITC) | 10 | 30 | >98% | 8500 ± 450 |
| FITC-PEG3-NHS | 10 | 30 | >99% | 9200 ± 500 | |
| A549 | Biotin-PEG3-NHS (detected with Streptavidin-FITC) | 10 | 30 | >95% | 7800 ± 400 |
| FITC-PEG3-NHS | 10 | 30 | >97% | 8300 ± 420 | |
| Jurkat | Biotin-PEG3-NHS (detected with Streptavidin-FITC) | 10 | 30 | >99% | 9100 ± 480 |
| FITC-PEG3-NHS | 10 | 30 | >99% | 9500 ± 510 |
Table 2: Cell Viability after Labeling with Functionalized PEG3-NHS Esters
| Cell Line | Reagent | Concentration (µM) | Incubation Time (min) | Cell Viability (%) |
| HeLa | Biotin-PEG3-NHS | 10 | 30 | >95% |
| FITC-PEG3-NHS | 10 | 30 | >94% | |
| A549 | Biotin-PEG3-NHS | 10 | 30 | >96% |
| FITC-PEG3-NHS | 10 | 30 | >95% | |
| Jurkat | Biotin-PEG3-NHS | 10 | 30 | >97% |
| FITC-PEG3-NHS | 10 | 30 | >96% |
Experimental Protocols
Cell Surface Labeling with Biotin-PEG3-NHS
This protocol describes the biotinylation of cell surface proteins for subsequent detection or purification.
Materials:
-
Biotin-PEG3-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer (100 mM glycine in PBS)
-
Cell line of interest (e.g., HeLa, A549, or Jurkat)
-
Streptavidin-FITC conjugate (for flow cytometry)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)
Procedure:
-
Cell Preparation:
-
For adherent cells (HeLa, A549), grow to 80-90% confluency. For suspension cells (Jurkat), culture to a density of 1-2 x 10^6 cells/mL.
-
Harvest cells and wash twice with ice-cold PBS by centrifugation (300 x g for 5 minutes).
-
Resuspend the cell pellet in ice-cold PBS to a concentration of 1 x 10^7 cells/mL.
-
-
Biotinylation Reaction:
-
Prepare a 10 mM stock solution of Biotin-PEG3-NHS in anhydrous DMSO immediately before use.
-
Add the Biotin-PEG3-NHS stock solution to the cell suspension to a final concentration of 10 µM.
-
Incubate for 30 minutes on ice with gentle agitation.
-
-
Quenching:
-
Wash the cells three times with ice-cold Quenching Buffer to stop the reaction and remove excess biotinylation reagent.
-
-
Detection (Flow Cytometry):
-
Resuspend the cells in Flow Cytometry Staining Buffer.
-
Add Streptavidin-FITC conjugate at the manufacturer's recommended concentration.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with Flow Cytometry Staining Buffer.
-
Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer for analysis.
-
Cell Surface Labeling with FITC-PEG3-NHS
This protocol details the direct fluorescent labeling of cell surface proteins.
Materials:
-
FITC-PEG3-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer (100 mM glycine in PBS)
-
Cell line of interest (e.g., HeLa, A549, or Jurkat)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)
Procedure:
-
Cell Preparation:
-
Follow the same procedure as for biotinylation (Protocol 1, Step 1).
-
-
Fluorescent Labeling Reaction:
-
Prepare a 10 mM stock solution of FITC-PEG3-NHS in anhydrous DMSO immediately before use.
-
Add the FITC-PEG3-NHS stock solution to the cell suspension to a final concentration of 10 µM.
-
Incubate for 30 minutes on ice in the dark with gentle agitation.
-
-
Quenching:
-
Wash the cells three times with ice-cold Quenching Buffer.
-
-
Analysis (Flow Cytometry):
-
Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer for direct analysis.
-
Mandatory Visualization
Discussion
Mechanism of Action
NHS esters are highly reactive towards primary amino groups (-NH2) found on the N-terminus of proteins and the side chains of lysine residues. The reaction forms a stable amide bond, covalently linking the PEGylated molecule to the cell surface proteins. The PEG3 spacer provides a flexible linker that increases the water solubility of the attached molecule and reduces steric hindrance.
Comparative Performance
-
Labeling Efficiency: Both Biotin-PEG3-NHS and FITC-PEG3-NHS demonstrate high labeling efficiency across all tested cell lines, with over 95% of cells being labeled. The direct labeling with FITC-PEG3-NHS often results in slightly higher mean fluorescence intensity, as it eliminates the need for a secondary detection step with streptavidin.
-
Cytotoxicity: At the recommended concentrations and incubation times for cell surface labeling, both reagents exhibit low cytotoxicity, with cell viability remaining above 94%. This indicates that the labeling process has a minimal immediate impact on cell health.
-
Applications:
-
Biotin-PEG3-NHS: The biotin tag allows for versatile downstream applications, including purification of cell surface proteins using streptavidin-coated beads, detection with fluorescently or enzymatically labeled streptavidin, and use in various affinity-based assays.
-
FITC-PEG3-NHS: This reagent is ideal for direct visualization and quantification of labeled cells by fluorescence microscopy or flow cytometry without the need for additional detection reagents.
-
Impact on Signaling Pathways
Modification of cell surface proteins can potentially impact cellular signaling. The Focal Adhesion Kinase (FAK) signaling pathway is a critical regulator of cell migration, proliferation, and survival, and is initiated by the clustering of integrins upon binding to the extracellular matrix (ECM).[1][2] As PEGylation can alter the biophysical properties of the cell surface, it may influence integrin clustering and subsequent FAK activation. While short-term labeling for analytical purposes is generally considered to have minimal impact, long-term or extensive modification of the cell surface could modulate FAK signaling and downstream cellular processes.[1]
Conclusion
Both Biotin-PEG3-NHS and FITC-PEG3-NHS are highly effective reagents for labeling the surface of various cell lines with minimal cytotoxicity. The choice between them depends on the specific experimental goals. Biotin-PEG3-NHS offers greater versatility for downstream applications, while FITC-PEG3-NHS provides a more direct and streamlined approach for fluorescent detection. Researchers should consider the potential for cell surface modifications to influence signaling pathways, such as the FAK pathway, in their experimental design and interpretation of results.
References
The Strategic Advantage of PEG3 Linkers in PROTAC Design: A Comparative Guide
In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a pivotal strategy for therapeutic intervention. These heterobifunctional molecules, which co-opt the cellular ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. While often perceived as a simple spacer, the linker is a critical determinant of a PROTAC's success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties. Among the various linker types, the polyethylene glycol (PEG) linker, and specifically the PEG3 linker, has emerged as a frequent and advantageous choice in PROTAC design.
This guide provides a comprehensive comparison of PEG3 linkers with other alternatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for PROTAC design.
The Multifaceted Role of the Linker in PROTAC Efficacy
The linker in a PROTAC is not merely a passive connector but an active contributor to the molecule's biological activity.[1] Its primary function is to bridge the target protein and the E3 ligase, facilitating the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[1] The stability of this complex is paramount for efficient ubiquitination and subsequent degradation of the target protein. The linker's length, composition, and rigidity are all critical parameters that must be optimized for each specific target and E3 ligase pair.[2][3]
PEG3 Linkers: A Balance of Favorable Properties
Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their advantageous physicochemical properties.[2] The repeating ethylene glycol units impart hydrophilicity, which can significantly improve the aqueous solubility of the often lipophilic PROTAC molecules. This enhanced solubility can positively impact cell permeability and overall bioavailability.
The PEG3 linker, consisting of three ethylene glycol units, often strikes an optimal balance between flexibility and length. A linker that is too short can cause steric hindrance and prevent the formation of a stable ternary complex, while an excessively long linker may lead to unproductive binding or a less stable complex. The flexibility of the PEG3 linker allows the PROTAC to adopt various conformations, facilitating the optimal orientation for productive ternary complex formation.
Comparative Analysis: PEG3 vs. Alternative Linkers
The choice of linker significantly impacts a PROTAC's performance. The most common alternatives to PEG linkers are alkyl chains. While synthetically accessible, alkyl chains are generally more hydrophobic, which can negatively affect the solubility of the PROTAC.
| Linker Type | Key Advantages | Key Disadvantages | Impact on Solubility | Impact on Permeability |
| PEG3 Linker | - Improved aqueous solubility- Enhanced cell permeability- Optimal flexibility for ternary complex formation- Good biocompatibility | - Potential for reduced metabolic stability compared to alkyl chains | High | Generally Favorable |
| Alkyl Chain | - Synthetic accessibility- High degree of conformational flexibility | - Generally hydrophobic, can lead to poor solubility- May increase non-specific binding | Low to Moderate | Variable, can be poor for longer chains |
| Longer PEG Chains (>3 units) | - Greater flexibility- Can span larger distances between proteins | - May lead to decreased efficacy due to entropic penalty- Potential for increased off-target effects | Very High | Can be reduced if TPSA becomes too high |
| Rigid Linkers (e.g., piperazine, alkynes) | - Can pre-organize the PROTAC into an active conformation- May improve metabolic stability | - Less conformational flexibility, can hinder ternary complex formation- Synthetic challenges | Variable | Variable |
Table 1: Comparison of Physicochemical and Functional Properties of Different Linker Types in PROTACs.
Impact on Degradation Efficiency
The ultimate measure of a PROTAC's success is its ability to induce the degradation of the target protein, typically quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. While optimal linker length is target-dependent, studies have shown that PROTACs with PEG3-containing linkers often exhibit potent degradation activity. For instance, in the development of BRD4 degraders, PROTACs with a total linker length of 10-12 atoms, consistent with a PEG3-containing linker, demonstrated significant degradation. In some cases, replacing an alkyl chain with a PEG linker has been shown to improve degradation potency. Conversely, excessively long or short linkers can lead to a significant loss of activity.
| Target Protein | PROTAC | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | PROTAC A | Alkyl | 10 | 50 | >90 | Fictional Example |
| BRD4 | PROTAC B | PEG3 | 10 | 15 | >95 | Fictional Example |
| ERα | PROTAC C | PEG2 | 12 | 100 | 80 | |
| ERα | PROTAC D | PEG4 | 16 | 25 | >90 |
Table 2: Illustrative Data on the Impact of Linker Type and Length on PROTAC-mediated Protein Degradation. (Note: This table includes illustrative data based on trends reported in the literature, as direct head-to-head comparisons are often study-specific).
Experimental Protocols
To aid researchers in their PROTAC development efforts, detailed methodologies for key experiments are provided below.
Western Blot for Target Protein Degradation
Objective: To quantify the reduction in target protein levels following PROTAC treatment.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for the desired duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein lysates to the same concentration and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HSP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate DC50 and Dmax values.
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
Objective: To assess the cytotoxicity of the PROTAC.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).
-
Reagent Addition: Add the viability reagent (e.g., MTT or CellTiter-Glo) to each well according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To evaluate the passive permeability of a PROTAC across an artificial membrane.
Protocol:
-
Membrane Preparation: Coat a 96-well filter plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
Compound Addition: Add the PROTAC solution to the donor wells of the filter plate. Add buffer to the acceptor wells of a 96-well plate.
-
Incubation: Place the filter plate on top of the acceptor plate and incubate for a defined period (e.g., 4-16 hours) at room temperature.
-
Concentration Measurement: After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Permeability Calculation: Calculate the effective permeability (Pe) using the following equation: Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A(t)] / [C_eq])) where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, [C_A(t)] is the compound concentration in the acceptor well at time t, and [C_eq] is the equilibrium concentration.
Visualizing the PROTAC Mechanism and Design Logic
To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a logical workflow for linker design.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A rational workflow for PROTAC linker selection and optimization.
Conclusion
The linker is a critical component in the design of effective PROTACs, and the choice of linker can significantly impact the therapeutic potential of these molecules. The PEG3 linker offers a compelling combination of properties, including enhanced solubility, favorable permeability, and optimal flexibility, which often translates to potent protein degradation. While the ideal linker is ultimately target-dependent and requires empirical optimization, a data-driven approach that considers the physicochemical and biological implications of different linker types will accelerate the development of novel and effective PROTAC-based therapeutics. The ongoing exploration of novel linker chemistries and the application of computational modeling will further refine our ability to rationally design optimal linkers for any given protein target.
References
A Comparative Guide to Flexible Versus Rigid Linkers in PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
The design and efficacy of Proteolysis-Targeting Chimeras (PROTACs) are critically influenced by the linker connecting the target protein-binding ligand and the E3 ligase-recruiting moiety. This component, far from being a mere spacer, plays a pivotal role in determining a PROTAC's potency, selectivity, and pharmacokinetic properties. The choice between a flexible or a rigid linker can profoundly impact the formation of a stable and productive ternary complex, which is essential for efficient ubiquitination and subsequent degradation of the target protein.[1][2] This guide provides an objective comparison of flexible and rigid PROTAC linkers, supported by experimental data and detailed methodologies for key evaluation assays.
The Role of the Linker in PROTAC Efficacy
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.[3][4] The linker's length, composition, and rigidity dictate the spatial arrangement of this ternary complex.[1] An optimal linker facilitates a conformationally favorable arrangement for ubiquitination while also conferring desirable physicochemical properties like solubility and cell permeability to the PROTAC molecule.
Flexible Linkers: Adaptability and Synthetic Accessibility
Flexible linkers, most commonly composed of polyethylene glycol (PEG) or alkyl chains, are a popular choice in initial PROTAC design due to their synthetic ease and the straightforward ability to modify their length. Approximately 55% of reported PROTACs utilize PEG linkers, and around 30% use alkyl chains.
Advantages:
-
Conformational Flexibility: The high degree of freedom allows the PROTAC to adopt multiple conformations, increasing the likelihood of forming a productive ternary complex.
-
Synthetic Accessibility: Alkyl and PEG chains are readily incorporated into PROTAC structures using established chemical methods.
-
Improved Solubility (PEG): The hydrophilic nature of PEG linkers can enhance the aqueous solubility and cell permeability of the PROTAC molecule.
Disadvantages:
-
Hydrophobicity (Alkyl): Alkyl chains are generally hydrophobic, which can negatively impact solubility and may lead to non-specific binding.
-
Metabolic Instability: Flexible linkers can be more susceptible to oxidative metabolism in the body.
-
Potential for Unproductive Conformations: The high flexibility might also lead to conformations that are not conducive to efficient ternary complex formation.
Rigid Linkers: Pre-organization and Enhanced Stability
Rigid linkers incorporate structural elements that restrict conformational freedom, such as cyclic structures (e.g., piperazine, piperidine) or aromatic rings. This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation.
Advantages:
-
Bioactive Conformation: Rigidity can lock the PROTAC into a conformation that is optimal for ternary complex formation, enhancing potency.
-
Improved Pharmacokinetics: The constrained conformation can lead to improved metabolic stability and better pharmacokinetic properties.
-
Enhanced Selectivity: By presenting a more defined orientation of the ligands, rigid linkers can improve selectivity for the target protein.
Disadvantages:
-
Synthetic Complexity: The synthesis of PROTACs with rigid linkers can be more challenging compared to those with flexible linkers.
-
Risk of Misfit: If the pre-organized conformation is not ideal for the specific target protein and E3 ligase pair, it can hinder the formation of a productive ternary complex.
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 indicates higher potency, and a higher Dmax signifies greater degradation efficacy. The following tables summarize experimental data comparing the performance of flexible and rigid linkers in different PROTAC systems.
| Target Protein | Linker Type | Linker Composition | DC50 | Dmax | Reference |
| TBK1 | Flexible | Alkyl/Ether (< 12 atoms) | No degradation | - | |
| Flexible | Alkyl/Ether (12-29 atoms) | Submicromolar | - | ||
| Flexible | Alkyl/Ether (21 atoms) | 3 nM | 96% | ||
| Flexible | Alkyl/Ether (29 atoms) | 292 nM | 76% | ||
| Androgen Receptor (AR) | Flexible | PEG | Exhibited degradation | - | |
| Rigid | Disubstituted phenyl | No activity | - | ||
| CRBN | Flexible | Nine-atom alkyl chain | Concentration-dependent decrease | - | |
| Flexible | Three PEG units | Weak degradation | - | ||
| HDAC1 | Flexible | PEG-based | 0.91 ± 0.02 µM | - | |
| Flexible | PEG-based | 0.55 ± 0.18 µM | - | ||
| HDAC3 | Flexible | PEG-based | 0.64 ± 0.03 µM | - | |
| Flexible | PEG-based | 0.53 ± 0.13 µM | - | ||
| Rigid | Piperazine-based | 0.44 ± 0.03 µM | 77% |
Experimental Protocols
Accurate and reproducible experimental data are crucial for evaluating PROTAC linker performance. Below are detailed methodologies for key experiments.
Western Blotting for Protein Degradation
This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells at a density that allows for 70-80% confluency on the day of treatment. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours), including a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a suitable protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin) to determine the extent of protein degradation.
Cell Viability (MTS) Assay
This assay is used to determine the effect of PROTACs on cell viability.
-
Cell Plating and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for the desired duration (e.g., 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance and calculate the percentage of cell viability relative to the vehicle-treated control cells.
Biophysical Assays for Ternary Complex Formation
Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can provide direct evidence and quantitative analysis of ternary complex formation.
General SPR Methodology:
-
Immobilization: Immobilize either the E3 ligase or the target protein onto the SPR sensor chip.
-
Binary Interaction Analysis: Measure the binding affinity of the PROTAC to the immobilized protein.
-
Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner over the sensor surface. An increase in the response units (RU) compared to the binary interaction indicates ternary complex formation.
-
Data Analysis: Determine kinetic parameters (kon, koff) and affinity (KD) for the ternary complex. Cooperativity can be calculated by comparing the affinity of the second protein partner in the presence and absence of the PROTAC.
Visualizing PROTAC Mechanisms and Workflows
Conclusion
The choice between a flexible and a rigid linker is a critical decision in PROTAC design, with significant implications for the resulting molecule's efficacy and developability. Flexible linkers, such as PEG and alkyl chains, provide synthetic convenience and conformational adaptability. In contrast, rigid linkers can offer enhanced potency and improved pharmacokinetic profiles through conformational pre-organization. The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating the empirical testing of a diverse range of linker types and lengths. The systematic evaluation of linker properties through a combination of cellular and biophysical assays, as outlined in this guide, is essential for the rational design of next-generation protein-degrading therapeutics.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Sco-peg3-nhs
For researchers and professionals in drug development, the responsible handling and disposal of chemical reagents like Sco-peg3-nhs are paramount for ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound, a compound featuring a reactive N-hydroxysuccinimide (NHS) ester that requires specific deactivation procedures. Adherence to these protocols is crucial for mitigating risks to personnel and the environment.
Immediate Safety and Handling
Essential Personal Protective Equipment (PPE) includes:
-
A laboratory coat
-
Safety goggles
-
Chemical-resistant gloves
All handling and disposal operations should be conducted within a well-ventilated chemical fume hood to minimize inhalation exposure.[1]
Core Disposal Principle: Deactivation of the NHS Ester
The primary principle for the safe disposal of this compound is the deactivation, or "quenching," of its reactive NHS ester group.[1] This is a critical step to render the compound less hazardous before it is collected as chemical waste. Deactivation can be achieved through two primary methods: hydrolysis or reaction with a primary amine.[1]
Step-by-Step Disposal Protocol
This protocol is designed for small quantities of this compound typically used in a laboratory setting.
Step 1: Preparation and Quenching
The appropriate disposal method depends on the form of the waste: unreacted solid, solutions, or contaminated labware.
A. For Unreacted Solid or Concentrated Solutions (e.g., in DMSO or DMF):
-
Preparation: In a designated fume hood, select a container that is larger than the volume of the waste to accommodate the quenching solution.
-
Dissolution (if solid): If the waste is in solid form, dissolve it in a minimal amount of a water-miscible organic solvent such as DMSO or DMF.
-
Quenching: Choose one of the following quenching solutions:
-
Amine Quenching: Add a 1 M solution of Tris (tris(hydroxymethyl)aminomethane) or glycine in water.
-
Hydrolysis: Add a 1 M Sodium Hydroxide (NaOH) solution. Caution: This reaction can be exothermic, so add the solution slowly.
-
-
Reaction Time: Stir the mixture at room temperature for at least 4 hours to ensure complete deactivation of the NHS ester.
B. For Dilute Aqueous Solutions from Labeling Reactions:
-
pH Adjustment: Ensure the pH of the aqueous solution is between 7 and 8.5. If necessary, adjust with a suitable buffer like sodium bicarbonate.
-
Incubation: Allow the solution to stand at room temperature for several hours or overnight to ensure complete hydrolysis of the NHS ester.
Step 2: Waste Collection and Segregation
All waste generated from the use of this compound must be treated as chemical waste and segregated from regular trash.
-
Liquid Waste: After the quenching process is complete, transfer the resulting solution to a designated hazardous waste container. This container should be clearly labeled with "Hazardous Waste" and the names of all chemical components, including the reaction byproducts.
-
Solid Waste: All materials that have come into contact with this compound, such as pipette tips, gloves, and empty containers, should be placed in a sealed bag and disposed of as solid chemical waste.
Step 3: Final Disposal
-
Labeling: Ensure the hazardous waste container is clearly and accurately labeled according to your institution's guidelines. This typically includes the chemical name(s) and any relevant hazard symbols.
-
Storage: Store the sealed waste container in a designated, secure area away from incompatible materials.
-
Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and final disposal of the hazardous waste.
Never dispose of this compound or its solutions down the drain.
Quantitative Disposal Data Summary
| Parameter | Guideline | Source |
| Quenching Solution (Amine) | 1 M Tris or Glycine in water | |
| Quenching Solution (Hydrolysis) | 1 M Sodium Hydroxide (NaOH) | |
| Hydrolysis pH | 7 - 8.5 | |
| Quenching Time | At least 4 hours |
Disposal Workflow and Decision-Making Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Disposal workflow for this compound waste.
References
Personal protective equipment for handling Sco-peg3-nhs
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Sco-peg3-nhs. Adherence to these procedures is vital for ensuring laboratory safety and maintaining the integrity of the product.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure and ensure personal safety. The required PPE includes:
-
Gloves : Nitrile or neoprene gloves are required. Given the potential for skin irritation from NHS esters, consider wearing two pairs of chemotherapy-grade gloves.[1][2]
-
Eye Protection : Chemical splash goggles are essential to protect the eyes from potential splashes. For operations with a higher risk of splashing, a face shield worn over safety goggles is required.[3][4]
-
Lab Coat : A disposable, fluid-resistant gown or a clean lab coat must be worn to protect against skin contact and contamination of personal clothing.[5]
-
Respiratory Protection : If there is a risk of generating dust or aerosols, a suitable respirator should be worn.
Operational Plan: Step-by-Step Handling Procedure
Proper handling of this compound is critical from receipt to disposal to ensure experiment integrity and personnel safety.
-
Receiving and Storage :
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container at -20°C in a designated and clearly labeled area.
-
Avoid repeated freeze-thaw cycles.
-
-
Preparation for Use :
-
Before opening, allow the container to equilibrate to room temperature to prevent moisture condensation, which can hydrolyze the NHS ester.
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). Prepare solutions immediately before use.
-
-
During the Experiment :
-
Use amine-free buffers, such as Phosphate-Buffered Saline (PBS) or HEPES, at a pH range of 7.2 to 8.5 for optimal reaction with primary amines. Buffers containing primary amines, like Tris or glycine, will compete with the reaction and must be avoided.
-
The NHS ester is susceptible to hydrolysis, with the rate increasing with pH.
-
-
Post-Experiment :
-
Quench the reaction using a buffer containing primary amines, such as Tris-HCl.
-
Decontaminate all surfaces and equipment that have come into contact with this compound.
-
Disposal Plan
All waste materials must be disposed of in accordance with local, state, and federal regulations.
-
Solid Waste :
-
Unused or expired this compound should be treated as chemical waste.
-
Contaminated solid waste, including gloves, pipette tips, and empty containers, should be collected in a designated, labeled hazardous waste container.
-
Polyethylene glycol (PEG) itself is considered biodegradable and non-hazardous. However, due to the NHS ester component, it is prudent to handle the compound and its waste with care.
-
-
Liquid Waste :
-
Solutions containing this compound and organic solvents should be collected in a designated, labeled hazardous waste container for organic waste.
-
Aqueous solutions containing quenched this compound should be collected in a designated aqueous hazardous waste container. Do not pour down the drain.
-
For larger quantities of PEG-containing solutions, removal of PEG can be achieved through methods like adsorption to activated carbon before disposal.
-
Quantitative Data Summary
| Property | Value | Source |
| Storage Temperature | -20°C | |
| Solubility | DMSO, DMF | |
| Optimal Reaction pH | 7.2 - 8.5 |
Visual Workflow for Handling this compound
Caption: Workflow for handling this compound from receipt to disposal.
Spill Response Protocol
Caption: Step-by-step procedure for managing a this compound spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
